molecular formula C11H22N2O3 B1593331 Tert-butyl 2-morpholin-2-ylethylcarbamate CAS No. 1032507-63-3

Tert-butyl 2-morpholin-2-ylethylcarbamate

Cat. No.: B1593331
CAS No.: 1032507-63-3
M. Wt: 230.3 g/mol
InChI Key: JXZNAZXFHKPBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-morpholin-2-ylethylcarbamate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-morpholin-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZNAZXFHKPBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649177
Record name tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032507-63-3
Record name tert-Butyl [2-(morpholin-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Tert-butyl 2-morpholin-2-ylethylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with expert insights into the rationale behind procedural choices, reaction mechanisms, and in-depth experimental protocols. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.

Introduction: The Significance of the Morpholine Moiety and Amine Protecting Groups

The morpholine heterocycle is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The target molecule, this compound, combines this privileged scaffold with a protected primary amine, making it a versatile intermediate for further elaboration in complex molecule synthesis.

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[2][3] Its stability under a broad range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[4] This guide will detail a logical and efficient pathway to construct the target molecule, leveraging key transformations in heterocyclic chemistry and protecting group strategies.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbamate linkage, revealing the key intermediate, 2-(morpholin-2-yl)ethan-1-amine . This intermediate, however, is not readily commercially available and requires a multi-step synthesis. A plausible forward synthesis, therefore, involves the construction of the C2-substituted morpholine ring, followed by functional group manipulation to install the ethylamine sidechain, and concluding with the N-Boc protection.

The proposed synthetic pathway commences with the synthesis of a protected 2-(hydroxymethyl)morpholine derivative, which serves as a versatile precursor for the elaboration of the C2-sidechain.

Retrosynthesis target This compound intermediate1 2-(Morpholin-2-yl)ethan-1-amine target->intermediate1 N-Boc Protection intermediate2 N-Protected 2-(2-azidoethyl)morpholine intermediate1->intermediate2 Azide Reduction intermediate3 N-Protected 2-(2-mesyloxyethyl)morpholine intermediate2->intermediate3 Azide Substitution intermediate4 N-Protected 2-(2-hydroxyethyl)morpholine intermediate3->intermediate4 Mesylation starting_materials Simpler Precursors (e.g., N-protected amino alcohol) intermediate4->starting_materials Morpholine Ring Formation

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is divided into two main stages: the synthesis of the key amine intermediate, N-Benzyl-2-(2-aminoethyl)morpholine , followed by its N-Boc protection and subsequent debenzylation.

Stage 1: Synthesis of N-Benzyl-2-(2-aminoethyl)morpholine

This stage focuses on the construction of the morpholine ring and the elaboration of the C2 sidechain.

Synthesis_Pathway_1 cluster_0 Stage 1: Synthesis of the Key Amine Intermediate A N-Benzylethanolamine + (R)-Epichlorohydrin B (S)-N-Benzyl-2-(hydroxymethyl)morpholine A->B i. H₂O, 2-propanol ii. Et₄NOH C (S)-N-Benzyl-2-((mesyloxy)methyl)morpholine B->C MsCl, Et₃N, DCM D (S)-N-Benzyl-2-(azidomethyl)morpholine C->D NaN₃, DMF F (S)-N-Benzyl-2-(cyanomethyl)morpholine C->F NaCN, DMSO E (S)-N-Benzyl-2-(aminomethyl)morpholine D->E LiAlH₄, THF or H₂, Pd/C G (S)-N-Benzyl-2-(2-aminoethyl)morpholine F->G LiAlH₄, THF or H₂, Raney Ni

Caption: Synthetic route to the key intermediate, N-Benzyl-2-(2-aminoethyl)morpholine.

Step 1.1: Synthesis of (S)-N-Benzyl-2-(hydroxymethyl)morpholine

The synthesis begins with the reaction of N-benzylethanolamine with (R)-epichlorohydrin, followed by in-situ cyclization to form the morpholine ring. This method provides a reliable route to the chiral 2-hydroxymethylmorpholine precursor.[5]

  • Rationale: The use of chiral epichlorohydrin allows for the stereoselective synthesis of the morpholine derivative. N-benzylethanolamine is a readily available starting material, and the reaction proceeds in a one-pot fashion, making it efficient.

Experimental Protocol:

  • To a stirred solution of N-benzylethanolamine (1.0 eq) in a mixture of water and 2-propanol, add (R)-epichlorohydrin (1.05 eq) at room temperature.

  • Stir the mixture overnight.

  • Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH) (1.3 eq) and continue stirring for 4 hours.

  • Quench the reaction by adding 1 M HCl to adjust the pH to approximately 9.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

ReagentMolar Eq.
N-Benzylethanolamine1.0
(R)-Epichlorohydrin1.05
Tetraethylammonium hydroxide (35% aq.)1.3
1 M Hydrochloric AcidAs needed
DichloromethaneSolvent

Step 1.2: Mesylation of (S)-N-Benzyl-2-(hydroxymethyl)morpholine

The primary alcohol is activated by conversion to its mesylate, a good leaving group for subsequent nucleophilic substitution.

  • Rationale: Mesylation is a standard and high-yielding method for activating primary alcohols. Methanesulfonyl chloride is a readily available and reactive reagent.

Experimental Protocol:

  • Dissolve (S)-N-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 1.3: One-Carbon Homologation via Cyanide Displacement

The mesylate is displaced by cyanide to introduce a nitrile group, extending the side chain by one carbon.

  • Rationale: The displacement of a mesylate with cyanide is a classic and efficient method for carbon-carbon bond formation and introduction of a nitrogen precursor.

Experimental Protocol:

  • Dissolve the crude mesylate from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Step 1.4: Reduction of the Nitrile to the Primary Amine

The nitrile is reduced to the corresponding primary amine, yielding the key intermediate (S)-N-Benzyl-2-(2-aminoethyl)morpholine .

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Alternatively, catalytic hydrogenation over Raney Nickel can be employed for a milder reduction.

Experimental Protocol (using LiAlH₄):

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Stage 2: Synthesis of this compound

This stage involves the protection of the newly formed primary amine and the removal of the N-benzyl group.

Synthesis_Pathway_2 cluster_1 Stage 2: Final Product Synthesis G (S)-N-Benzyl-2-(2-aminoethyl)morpholine H Tert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamate G->H (Boc)₂O, Et₃N, DCM I Tert-butyl (S)-2-morpholin-2-ylethylcarbamate H->I H₂, Pd/C, MeOH

Caption: Final steps in the synthesis of this compound.

Step 2.1: N-Boc Protection of the Primary Amine

The primary amine of the side chain is selectively protected using di-tert-butyl dicarbonate.

  • Rationale: The primary amine is more sterically accessible and generally more nucleophilic than the tertiary amine of the morpholine ring, allowing for selective protection under controlled conditions.

Experimental Protocol:

  • Dissolve the crude amine from the previous step (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2.2: Debenzylation to Yield the Final Product

The N-benzyl group is removed via catalytic hydrogenation to afford the final product, this compound.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of N-benzyl groups. The reaction conditions are typically mild and do not affect the Boc protecting group.

Experimental Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be purified by column chromatography if necessary.

Reaction StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1N-Benzylethanolamine(R)-Epichlorohydrin, Et₄NOH(S)-N-Benzyl-2-(hydroxymethyl)morpholine80-90
1.2(S)-N-Benzyl-2-(hydroxymethyl)morpholineMsCl, Et₃N(S)-N-Benzyl-2-((mesyloxy)methyl)morpholine90-95
1.3(S)-N-Benzyl-2-((mesyloxy)methyl)morpholineNaCN(S)-N-Benzyl-2-(cyanomethyl)morpholine75-85
1.4(S)-N-Benzyl-2-(cyanomethyl)morpholineLiAlH₄(S)-N-Benzyl-2-(2-aminoethyl)morpholine70-80
2.1(S)-N-Benzyl-2-(2-aminoethyl)morpholine(Boc)₂O, Et₃NTert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamate85-95
2.2Tert-butyl (S)-2-(N-benzylmorpholin-2-yl)ethylcarbamateH₂, Pd/CTert-butyl (S)-2-morpholin-2-ylethylcarbamate90-98

Conclusion

This technical guide has outlined a comprehensive and robust synthetic pathway for the preparation of this compound. By leveraging established and reliable chemical transformations, this multi-step synthesis provides a clear route from readily available starting materials to a valuable building block for drug discovery and development. The detailed experimental protocols and the rationale behind the strategic choices are intended to empower researchers to confidently reproduce and adapt these methods for their specific needs.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of N- (2-aminoethyl) morpholine (CN112679448B).
  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity.
  • Kotecki, B. J., et al. (2009). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 74(15), 5896–5899. [Link]

  • Google Patents. (2010). Process for producing 2-hydroxymethylmorpholine salt (WO2010082627A1).
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (2-morpholin-2-ylethyl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from a relevant chemical supplier's website.
  • ResearchGate. (n.d.). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines.

Sources

An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS Number: 1045855-18-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, with a focus on its potential as a Raf kinase inhibitor and an antibacterial agent targeting FabI.

Chemical Structure and Properties

The chemical structure of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is characterized by a fused bicyclic system composed of a dihydropyridinone ring and a pyridine ring, with a methoxy group substitution at the C5 position.

Systematic IUPAC Name: 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one[3]

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
CAS Number 1045855-18-2[3]
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in various organic solvents[3]
SMILES COC1=C2CCC(=O)NC2=NC=C1[4]
InChIKey NCIFEDWUPPJNEZ-UHFFFAOYSA-N[4]

X-ray crystallographic studies of related 1,8-naphthyridin-2-one derivatives suggest a planar bicyclic core with some puckering in the dihydro ring. Key structural features include a lactam C=O bond length of approximately 1.23 Å and intermolecular hydrogen bonding between the lactam oxygen and the N-H group, which stabilizes the crystal lattice.[3]

Synthesis

While a specific synthetic protocol for 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has not been detailed in the primary literature, a general and efficient method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been reported. This method utilizes a microwave-activated inverse electron-demand Diels-Alder reaction of 1,2,4-triazines with an acylamino group bearing a terminal alkyne side chain.[5][6]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process that allows for the introduction of various substituents on the bicyclic scaffold.

G cluster_0 Step 1: Ynamide Formation cluster_1 Step 2: Triazine Alkylation cluster_2 Step 3: Intramolecular Diels-Alder A Pent-4-ynoic acid + Amine B N-substituted pent-4-ynamide A->B EDCI, DMAP, THF C N-substituted pent-4-ynamide E Tethered Triazine-Ynamide C->E D 1,2,4-Triazine D->E n-BuLi, THF F Tethered Triazine-Ynamide G 3,4-dihydro-1,8-naphthyridin-2(1H)-one F->G Microwave, 220°C, Chlorobenzene

Conceptual workflow for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.
Exemplary Experimental Protocol (Adapted from Alcaraz et al., 2011)

This protocol is for the synthesis of a related compound and would require optimization for the specific synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Step 1: Synthesis of N-substituted pent-4-ynamide

  • To a stirred solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) in dry THF under a nitrogen atmosphere, add pent-4-ynoic acid (1 equiv), 4-(dimethylamino)pyridine (DMAP) (0.2 equiv), and the appropriate amine (1.1 equiv).

  • Stir the resulting mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with CH₂Cl₂ and wash with brine.

  • Separate the organic layer, dry over MgSO₄, and concentrate under vacuum.

  • Purify the resulting residue by silica gel column chromatography to yield the corresponding ynamide.[5]

Step 2: Synthesis of the Tethered 1,2,4-triazine

  • To a stirred solution of the N-substituted pent-4-ynamide (1 equiv) in anhydrous THF under a nitrogen atmosphere at -30 °C, add dropwise a solution of n-butyllithium in hexane.

  • After 30 minutes, add a solution of the desired 1,2,4-triazine (1 equiv) in dry THF and continue stirring at -30 °C.

  • After 2 hours, quench the reaction with water, allow it to warm to room temperature, and extract with ethyl acetate.

  • Dry the combined organic extracts over MgSO₄, evaporate the solvent, and purify by column chromatography.[5]

Step 3: Intramolecular Inverse Electron-Demand Diels-Alder Reaction

  • Dissolve the tethered 1,2,4-triazine in chlorobenzene in a microwave vial.

  • Heat the reaction mixture to 220 °C under microwave irradiation for 1 hour.

  • After cooling, purify the reaction mixture by chromatography to obtain the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.[5]

Potential Mechanisms of Action

Raf Kinase Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are key components of this pathway. Mutations leading to the constitutive activation of B-Raf are found in a significant number of human cancers, making it an attractive target for cancer therapy. 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been identified as a core structure in the development of Raf kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of Raf, thereby preventing the phosphorylation and activation of downstream signaling molecules MEK and ERK.

cluster_pathway MAPK Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Inhibitor->RAF

Inhibition of the MAPK signaling pathway by targeting Raf kinase.
FabI Inhibition

FabI is an enoyl-acyl carrier protein (ACP) reductase that plays a crucial role in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is essential for bacterial survival as it is responsible for the biosynthesis of fatty acids, which are vital components of bacterial cell membranes. The structural differences between bacterial FabI and the mammalian fatty acid synthase make FabI an attractive target for the development of novel antibacterial agents. Inhibitors of FabI, such as 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, are thought to bind to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP, thereby disrupting fatty acid synthesis and leading to bacterial cell death.

cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation Elongation Cycle Malonyl_ACP->Elongation Enoyl_ACP trans-2-Enoyl-ACP Elongation->Enoyl_ACP FabI FabI Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP NADH -> NAD+ Fatty_Acids Fatty Acid Biosynthesis Acyl_ACP->Fatty_Acids Inhibitor 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Inhibitor->FabI

Inhibition of the bacterial fatty acid synthesis pathway by targeting FabI.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the inhibitory activity of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one against its potential targets.

Protocol 1: In Vitro Raf Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay to determine the IC₅₀ value of an inhibitor against a Raf kinase.

Materials:

  • Recombinant Raf kinase (e.g., B-Raf V600E)

  • MEK1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer.

  • Assay Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the plate.

    • Add 5 µL of diluted Raf kinase solution to each well.

    • Gently mix and incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Kₘ for the specific Raf kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure the kinase activity by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specified time.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all measurements.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro FabI Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the IC₅₀ value of a test compound against Staphylococcus aureus FabI (SaFabI). The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Purified recombinant S. aureus FabI (SaFabI)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonyl-CoA (substrate analog)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • UV-transparent 96-well microtiter plates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • SaFabI Enzyme: Prepare a stock solution in assay buffer.

    • NADH: Prepare a 10 mM stock solution in assay buffer.

    • Crotonyl-CoA: Prepare a 20 mM stock solution in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in 100% DMSO. Create serial dilutions in DMSO.

  • Assay Plate Setup (Final volume 50 µL):

    • Add Assay Buffer to bring the final volume to 50 µL.

    • Add 5 µL of a 2 mM NADH solution (final concentration: 200 µM).

    • Add 2.5 µL of the appropriate DMSO dilution of the test compound or DMSO for control wells (final DMSO concentration ≤ 5%).

    • Add 5 µL of a 30 µg/mL SaFabI solution (final concentration: 3 µg/mL).

  • Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of an 8 mM Crotonyl-CoA solution (final concentration: 0.8 mM).

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using a suitable curve-fitting model.

Safety and Handling

As with any chemical compound, 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one should be handled with appropriate safety precautions. A Material Safety Data Sheet (MSDS) should be consulted before use[7]. For a related compound, 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, the hazard statement is H302 (Harmful if swallowed)[8]. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended.

Conclusion

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known Raf kinase inhibitors and its potential to inhibit the essential bacterial enzyme FabI make it a compound of significant interest for both cancer and antibacterial drug discovery. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the chemical and biological properties of this intriguing molecule. Further studies are warranted to determine its specific potency, selectivity, and in vivo efficacy.

References

  • Alcaraz, M.-L., et al. (2011). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 7, 1337–1343. Available at: [Link]

  • PubChem. (n.d.). 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1h)-one. National Center for Biotechnology Information. Available at: [Link]

  • Jain, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-851. Available at: [Link]

  • Wolska, L., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(18), 4324. Available at: [Link]

Sources

Spectroscopic Data of Tert-butyl 2-morpholin-2-ylethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-morpholin-2-ylethylcarbamate is a bifunctional organic molecule incorporating a morpholine heterocycle and a tert-butoxycarbonyl (Boc) protected amine. This compound serves as a valuable building block in medicinal chemistry and drug development, where the morpholine moiety can impart desirable physicochemical properties such as increased aqueous solubility and metabolic stability, while the Boc-protected amine allows for selective deprotection and further functionalization in multi-step syntheses.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is predictive, based on established principles of spectroscopy and analysis of analogous structures, designed to serve as a benchmark for researchers synthesizing and characterizing this compound. Each section includes a detailed, field-proven experimental protocol to facilitate the acquisition of high-quality data.

Molecular Structure Analysis

The structural integrity of this compound is the foundation of its utility. The numbering convention used throughout this guide is presented below to ensure clarity in the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of the electronic environment of each nucleus.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1~2.5-2.7 (m)~54
2~1.5-1.7 (m)~30
3, 5~3.6-3.8 (m)~67
4~1.8-2.0 (br s)-
6, 8~2.7-2.9 (m)~46
9~3.1-3.3 (m)~42
10~5.0 (br t)-
11-~156
14-~79
15, 16, 17~1.45 (s)~28
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The proton NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • The number of scans can range from 8 to 16, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The carbon NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, including quaternary carbons.

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The nine protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. The protons on the morpholine ring will exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the ethyl linker will also appear as multiplets, with the methylene group adjacent to the carbamate nitrogen being deshielded to around 3.1-3.3 ppm. The N-H proton of the carbamate will likely appear as a broad triplet around 5.0 ppm. The N-H proton of the morpholine will be a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the Boc group is expected at a downfield chemical shift of approximately 156 ppm.[1] The quaternary carbon of the tert-butyl group will be around 79 ppm, and the methyl carbons at roughly 28 ppm. The carbons of the morpholine ring will appear in the range of 46-67 ppm, with those adjacent to the oxygen atom being the most deshielded. The ethyl linker carbons are predicted to be at approximately 30 and 42 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Predicted Characteristic IR Absorptions
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching~3350
N-H (Morpholine)Stretching~3300
C-H (Alkyl)Stretching2850-2980
C=O (Carbamate)Stretching~1690
N-HBending~1520
C-O (Ether)Stretching~1120
C-O (Carbamate)Stretching~1170
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[2][3][4]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption band around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate group.[5][6][7] The N-H stretching vibrations of the carbamate and the secondary amine of the morpholine ring are expected in the region of 3300-3350 cm⁻¹. The spectrum will also feature prominent C-H stretching absorptions just below 3000 cm⁻¹ for the alkyl groups. The C-O stretching vibrations of the ether in the morpholine ring and the carbamate will likely appear in the fingerprint region, around 1120 cm⁻¹ and 1170 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometric Data
Ion Formula Predicted m/z Description
[M+H]⁺C₁₁H₂₃N₂O₃⁺231.17Protonated molecular ion
[M-55]⁺C₇H₁₅N₂O₃⁺175.11Loss of isobutylene
[M-99]⁺C₅H₁₁N₂O⁺115.09Loss of Boc group
[C₄H₉]⁺C₄H₉⁺57.07tert-Butyl cation
Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[8][9][10]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 200-300 °C.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecular ion is expected to proceed through characteristic pathways for Boc-protected amines.

M [M+H]⁺ m/z = 231.17 M_minus_56 [M - C₄H₈]⁺ m/z = 175.11 M->M_minus_56 - C₄H₈ M_minus_100 [M - C₅H₈O₂]⁺ m/z = 115.09 M->M_minus_100 - C₅H₈O₂ tert_butyl [C₄H₉]⁺ m/z = 57.07 M->tert_butyl

Caption: Proposed ESI-MS fragmentation of this compound.

The most prominent fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11][12] The formation of the stable tert-butyl cation (m/z 57) is also a very common fragmentation pathway.[13][14][15]

Conclusion

The predicted spectroscopic data and accompanying protocols in this guide provide a comprehensive framework for the characterization of this compound. By correlating the experimental data with these predictions, researchers can confidently verify the structure and purity of their synthesized material, a critical step in the advancement of drug discovery and development programs. The synergistic application of NMR, IR, and MS techniques, guided by the principles and methodologies outlined herein, ensures the highest level of scientific integrity.

References

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Online] Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online] Available at: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Online] Available at: [Link]

  • PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Online] Available at: [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Online] Available at: [Link]

  • ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Online] Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Online] Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Online] Available at: [Link]

  • Royal Society of Chemistry. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Online] Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online] Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Online] Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Online] Available at: [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Supplementary Information DFT Approach to Predict 13C NMR Chemical Shifts of Hydrocarbon Species Adsorbed on Zn-modified Zeolite. [Online] Available at: [Link]

  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Online] Available at: [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online] Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Online] Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 2-morpholin-2-ylethylcarbamate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 2-morpholin-2-ylethylcarbamate (CAS No. 1032507-63-3) is a bifunctional organic molecule of significant interest in the field of drug discovery and development.[1] Its structure uniquely combines a morpholine heterocycle with a carbamate-protected primary amine, offering a valuable scaffold for the synthesis of complex molecular architectures. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target binding affinity.[2] This guide provides an in-depth technical overview of this compound, including its commercial sourcing, technical specifications, safe handling, and applications, to empower researchers in their synthetic endeavors.

Part 1: Sourcing and Supplier Evaluation

The reliable procurement of high-quality starting materials is paramount to the success of any research and development program. Several reputable chemical suppliers offer this compound, and a careful evaluation of these sources is a critical first step.

Prominent Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is available from several major distributors catering to the research and pharmaceutical sectors. The following table summarizes key suppliers of this compound.

SupplierProduct Number (Example)Purity/Grade InformationNotes
Sigma-Aldrich CBR01584AldrichCPRPart of a collection for early discovery researchers. Buyer is responsible for confirming identity and purity.
Matrix Scientific 097016Reagent GradeLabeled as an irritant.[2]
AK Scientific, Inc. 9423EZNot specifiedLabeled for research and development use only.[3]
Amerigo Scientific N/ANot specifiedBuyer assumes responsibility to confirm product identity and/or purity.[4]
Supplier and Material Qualification Workflow

Selecting a suitable supplier involves more than just comparing prices. For researchers and drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. The following workflow outlines a systematic approach to qualifying a supplier for this compound.

G cluster_0 Supplier & Material Qualification Initial Screening Initial Screening Request Documentation Request Documentation Initial Screening->Request Documentation Identify potential suppliers Technical Evaluation Technical Evaluation Request Documentation->Technical Evaluation CoA, SDS, specifications Technical Evaluation->Initial Screening Does not meet specs Quality Agreement Quality Agreement Technical Evaluation->Quality Agreement Purity, impurity profile acceptable Approved Supplier Approved Supplier Quality Agreement->Approved Supplier Establish supply terms

Caption: Workflow for qualifying a supplier of this compound.

Part 2: Technical Specifications and Quality Control

A thorough understanding of the technical specifications of this compound is essential for its effective use in synthesis and to ensure the reproducibility of experimental results.

Physicochemical Properties
PropertyValueSource
CAS Number 1032507-63-3
Molecular Formula C11H22N2O3[2]
Molecular Weight 230.30 g/mol
Appearance Solid
SMILES CC(C)(C)OC(=O)NCCC1CNCCO1
InChI Key JXZNAZXFHKPBMP-UHFFFAOYSA-N
Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a common and reliable technique for assessing the purity of this compound and detecting any non-volatile impurities.

  • Column: A C8 or C18 column is typically suitable.[6][7]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for carbamates.

  • Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of this compound and identifying any structural impurities.

  • ¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons, and the ethyl chain protons.

  • ¹³C NMR: The spectrum will confirm the presence of all 11 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 231.17 m/z.[8]

Part 3: Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the final product. The most common method for introducing a Boc protecting group is through the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O).[9][10]

General Synthesis Protocol

The synthesis of this compound would likely involve the reaction of 2-(2-aminoethyl)morpholine with di-tert-butyl dicarbonate in the presence of a suitable base and solvent.

G cluster_1 General Synthesis Workflow Starting Material 2-(2-aminoethyl)morpholine Reaction React with Boc₂O in a suitable solvent (e.g., THF) and base (e.g., Triethylamine) Starting Material->Reaction Workup Aqueous workup to remove byproducts and unreacted reagents Reaction->Workup Purification Purification by column chromatography or recrystallization Workup->Purification Final Product This compound Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Impurities
  • Unreacted 2-(2-aminoethyl)morpholine: Incomplete reaction can lead to the presence of the starting amine.

  • Di-Boc protected species: Although less likely with controlled stoichiometry, over-reaction could potentially lead to protection of the morpholine nitrogen.

  • Byproducts from Boc₂O: Tert-butanol and other byproducts from the decomposition of the Boc anhydride may be present.

  • Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product.

Part 4: Safe Handling and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Part 5: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The morpholine ring can improve aqueous solubility and metabolic stability, while the Boc-protected amine allows for its controlled introduction into a growing molecule.[11][12]

  • Scaffold for Novel Therapeutics: The morpholine moiety is found in a wide range of approved drugs and clinical candidates, including anticancer agents, antibiotics, and CNS-active compounds.[11]

  • Linker in Complex Molecules: The ethylamine linker provides a flexible connection point for attaching the morpholine scaffold to other pharmacophores.

  • Modulation of Physicochemical Properties: The incorporation of a morpholine ring can favorably modulate a compound's pKa, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like properties.[11]

Part 6: Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent reaction yields Impure starting material, incorrect stoichiometry, or suboptimal reaction conditions.Verify the purity of this compound using HPLC or NMR. Re-optimize reaction conditions (temperature, time, solvent).
Presence of unknown peaks in NMR/HPLC Contamination from synthesis, degradation, or improper storage.Re-purify the material. If the impurity persists, consider MS analysis to identify the unknown species.
Poor solubility in reaction solvent Inappropriate solvent choice.Screen a range of solvents to find one in which the compound is sufficiently soluble at the desired reaction temperature.

References

A Technical Guide to Tert-butyl 2-morpholin-2-ylethylcarbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 2-morpholin-2-ylethylcarbamate is a bifunctional organic molecule poised as a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, a representative synthesis protocol, and a thorough examination of its analytical characteristics. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, this guide leverages established chemical principles and spectral data from analogous structures to offer a robust technical resource. We will explore the strategic importance of the morpholine and tert-butoxycarbonyl (Boc) protected amine moieties in medicinal chemistry, highlighting the potential applications of this compound in the design and development of novel therapeutics.

Core Molecular Attributes

This compound, with the CAS Number 1032507-63-3, is a solid at room temperature. Its fundamental properties are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[2]
Molecular Weight 230.30 g/mol [1]
Appearance Solid[1]
CAS Number 1032507-63-3[1]

The structure of this compound incorporates two key pharmacophoric elements: the morpholine ring and a Boc-protected ethylamine chain. This unique combination offers synthetic chemists a strategic advantage in multistep syntheses.

Caption: 2D Structure of this compound.

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound is particularly relevant to drug discovery due to the well-established roles of its constituent moieties.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates. Its prevalence is attributed to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) can be advantageous for optimizing pharmacokinetic profiles. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The incorporation of a morpholine ring can enhance a compound's potency and selectivity for various receptors and enzymes.

The Boc-Protected Amine: A Gateway to Synthetic Versatility

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[3] Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] Crucially, the Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid, allowing for the selective deprotection and subsequent functionalization of the primary amine.[4][5] This "on-off" capability is fundamental in the construction of complex molecules where precise control over reactive sites is paramount.

Synthetic_Utility cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Complex Bioactive Molecules Start Tert-butyl 2-morpholin-2-ylethylcarbamate Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection 1. Intermediate 2-(2-aminoethyl)morpholine Deprotection->Intermediate 2. Coupling Amide Coupling, Reductive Amination, Sulfonylation, etc. Intermediate->Coupling 3. Final_Product Novel Drug Candidates Coupling->Final_Product 4.

Caption: Synthetic workflow enabled by the Boc protecting group.

Synthesis and Purification

Representative Synthesis Protocol

Reaction: 2-(2-aminoethyl)morpholine + (Boc)₂O → this compound

Materials:

  • 2-(2-aminoethyl)morpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of 2-(2-aminoethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The purity of the final product should be assessed by NMR and mass spectrometry.

Analytical Characterization

As specific spectral data for this compound is not widely published, the following sections provide predicted analytical characteristics based on the known spectral properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the ethyl chain, and the morpholine ring.

  • ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.[6]

  • ~2.4-2.8 ppm (multiplet, 4H): The four protons of the two methylene groups adjacent to the nitrogen atom in the morpholine ring.

  • ~3.1-3.3 ppm (multiplet, 2H): The methylene group adjacent to the carbamate nitrogen.

  • ~3.5-3.7 ppm (multiplet, 4H): The four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring.

  • ~4.8-5.2 ppm (broad singlet, 1H): The NH proton of the carbamate.[6]

  • A multiplet for the methylene group attached to the morpholine ring is also expected. The exact chemical shifts and coupling patterns will depend on the solvent and the specific conformation of the molecule.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment.

  • ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.[6]

  • ~40-50 ppm: The methylene carbons of the ethyl chain and the morpholine ring adjacent to the nitrogens.

  • ~67 ppm: The methylene carbons of the morpholine ring adjacent to the oxygen.

  • ~79 ppm: The quaternary carbon of the tert-butyl group.[6]

  • ~156 ppm: The carbonyl carbon of the carbamate group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C=O bonds of the carbamate, as well as the C-O and C-N bonds of the morpholine ring.

  • ~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the carbamate.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate.

  • ~1500-1530 cm⁻¹: N-H bending vibration.

  • ~1100-1120 cm⁻¹: C-O-C stretching vibration of the morpholine ring.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 231.17.[7] A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a fragment corresponding to the protonated amine.

Applications in Drug Development

While there are no specific documented applications of this compound in the literature, its structure suggests its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

  • Linker/Spacer: The ethylamine chain can serve as a linker to connect the morpholine moiety to other pharmacophores.

  • Scaffold for Library Synthesis: The Boc-protected amine allows for the straightforward derivatization of the molecule, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

  • Synthesis of Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors. This compound could be used in the synthesis of novel kinase inhibitors.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its combination of a privileged morpholine scaffold and a synthetically versatile Boc-protected amine makes it a valuable tool for the construction of novel and complex molecular architectures. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties and potential applications based on established chemical principles. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

Potential applications of morpholine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Nature of the Morpholine Ring

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of successful drug candidates across various therapeutic areas. These "privileged structures" serve as versatile scaffolds for the design of potent and selective ligands for a range of biological targets. Among these, the simple, six-membered saturated heterocycle, morpholine, has emerged as a cornerstone of modern drug design.[1][2] Its prevalence in numerous approved and experimental drugs is a testament to its advantageous physicochemical, biological, and metabolic properties.[3]

The utility of the morpholine ring stems from a unique combination of features. Its chair-like conformation provides a three-dimensional framework that can orient substituents in precise vectors to optimize interactions with a target protein.[2] The presence of both a basic nitrogen atom and a hydrogen-bond-accepting oxygen atom within the ring imparts a balanced hydrophilic-lipophilic character. This often leads to improved aqueous solubility, a critical parameter for drug formulation and bioavailability. Furthermore, the morpholine nitrogen typically has a pKa in a physiologically relevant range, which can be fine-tuned by substitution to modulate a compound's overall properties. From a metabolic standpoint, the morpholine ring is generally stable, contributing to favorable pharmacokinetic profiles.[1]

This technical guide will provide an in-depth exploration of the diverse applications of morpholine derivatives in medicinal chemistry. Through a series of case studies spanning oncology, central nervous system disorders, infectious diseases, cardiovascular conditions, and inflammation, we will dissect the multifaceted roles of the morpholine scaffold. We will examine how it contributes to molecular mechanism of action, enhances pharmacokinetic and pharmacodynamic properties, and serves as a key building block in the synthesis of innovative therapeutics.

Oncology: Targeting Aberrant Signaling with Morpholine-Containing Kinase Inhibitors

A significant number of morpholine-containing compounds have been developed as anticancer agents, many of which function by inhibiting protein kinases that are critical for tumor growth and survival.[4][5] The morpholine moiety in these molecules often serves to enhance binding affinity to the kinase active site and to improve the overall drug-like properties of the inhibitor.

Case Study: Gefitinib, a Selective EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a prime example of a successful morpholine-containing anticancer drug. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[6]

Mechanism of Action:

Gefitinib functions as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] The morpholine-containing side chain of gefitinib occupies a key region of the ATP-binding pocket, contributing to its high affinity and selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP Competitive) ATP ATP RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

EGFR Signaling Pathway and Gefitinib Inhibition.

Quantitative Data: In Vitro Activity of Gefitinib

Cell LineEGFR MutationIC50 (nM)Reference
HCC827exon 19 deletion13.06[7]
PC9exon 19 deletion77.26
H3255L858R3
H1650exon 19 deletion31,000[7][8]
H1975L858R, T790M> 4,000[7]

Pharmacokinetic Profile of Gefitinib

ParameterValueReference
Bioavailability~59%[5][9]
Tmax3-7 hours[10]
Protein Binding~91%[11]
Volume of Distribution1400 L[11]
MetabolismHepatic (primarily CYP3A4)[12]
Elimination Half-life~41-50 hours[10][11]
ExcretionFeces (~86%)[12]

Central Nervous System: Modulating Neurotransmission with Morpholine Derivatives

The physicochemical properties of the morpholine ring make it particularly well-suited for the development of CNS-active drugs.[13] Its balanced lipophilicity and ability to engage in hydrogen bonding can facilitate penetration of the blood-brain barrier.

Case Study: Reboxetine, a Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[14] The morpholine ring is a central feature of its chemical structure, contributing to its binding to the norepinephrine transporter (NET).

Mechanism of Action:

Reboxetine selectively binds to NET, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. The (S,S)-enantiomer is the more potent inhibitor of NET.[15]

NET_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_synapse Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds NE_vesicle NE Vesicles NET->NE_vesicle NE_vesicle->NE_synapse Release Reboxetine Reboxetine Reboxetine->NET Inhibits

Mechanism of Norepinephrine Reuptake Inhibition by Reboxetine.

Quantitative Data: In Vitro Activity of Reboxetine

ParameterValueReference
Norepinephrine Transporter (NET) Ki8.2 nM[4]
Affinity for other receptors (muscarinic, H1, α1, D2)Ki > 1,000 nM[15]

Pharmacokinetic Profile of Reboxetine

ParameterValueReference
Bioavailability>94%[16]
Tmax~2 hours
Protein Binding~97-98%
Volume of Distribution~32 L
MetabolismHepatic (primarily CYP3A4)
Elimination Half-life~12-13 hours[16]
ExcretionUrine (~78%)

Infectious Diseases: Combating Pathogens with Morpholine-Based Agents

The morpholine scaffold is also found in a number of antimicrobial and antifungal drugs, where it plays a role in both the pharmacodynamic and pharmacokinetic properties of the compounds.

Case Study: Linezolid, an Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action:

Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors. The N-acetyl group on the morpholine ring is crucial for its antibacterial activity.

Quantitative Data: In Vitro Activity of Linezolid

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
VRE22
MRSA2-44

Pharmacokinetic Profile of Linezolid

ParameterValueReference
Bioavailability~100% (oral)
Tmax1-2 hours
Protein Binding~31%
Volume of Distribution~40-50 L[3]
MetabolismOxidation of the morpholine ring
Elimination Half-life~5-7 hours
ExcretionRenal (as metabolites and parent drug)
Case Study: Amorolfine, a Topical Antifungal Agent

Amorolfine is a broad-spectrum antifungal agent used topically for the treatment of onychomycosis (fungal nail infections) and other dermatomycoses.

Mechanism of Action:

Amorolfine disrupts the fungal cell membrane by interfering with ergosterol biosynthesis. It inhibits two enzymes in the pathway: Δ14-reductase and Δ7-Δ8-isomerase. This leads to a depletion of ergosterol and an accumulation of non-functional sterols, compromising the integrity of the fungal cell membrane.

Quantitative Data: In Vitro Activity of Amorolfine

OrganismMIC Range (μg/mL)MIC90 (μg/mL)Reference
Trichophyton rubrum0.01 - 0.080.04[11]
Trichophyton mentagrophytes0.01 - 0.080.08[11]
Candida albicans0.125 - 6464[11]
Candida parapsilosis0.5 - 162[11]

Pharmacokinetic Profile of Amorolfine (Topical)

ParameterValueReference
Systemic AbsorptionVery low
DistributionPenetrates nail plate and skin
MetabolismLimited systemic metabolism
ExcretionPrimarily via skin and nail renewal

Cardiovascular and Anti-inflammatory Applications

The versatility of the morpholine scaffold extends to the development of agents for cardiovascular and inflammatory diseases.

In the cardiovascular arena, morpholine derivatives have been explored as Factor Xa inhibitors for the prevention and treatment of thromboembolic disorders. Rivaroxaban, a widely used oral anticoagulant, features a morpholinone moiety that is crucial for its binding to the S4 pocket of Factor Xa.

For inflammatory conditions, morpholine-containing compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[5] These inhibitors block the production of pro-inflammatory cytokines like TNF-α and IL-1β, showing potential for the treatment of diseases such as rheumatoid arthritis.[15]

Experimental Protocol: Synthesis of a Key Morpholine Intermediate

The following is a representative protocol for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the Factor Xa inhibitor, Rivaroxaban. This protocol illustrates a common strategy for the construction of N-aryl morpholinone structures.

Synthesis of 4-(4-nitrophenyl)morpholin-3-one:

  • To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile, add morpholin-3-one (1.1 eq) and a base like triethylamine (1.5 eq).[6]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-nitrophenyl)morpholin-3-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

Reduction to 4-(4-aminophenyl)morpholin-3-one:

  • Dissolve 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in a solvent such as ethanol or tetrahydrofuran.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-5 bar).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one.

  • The product can be further purified by recrystallization if necessary.

Synthesis_Workflow Start Start: 4-Fluoronitrobenzene & Morpholin-3-one Step1 Nucleophilic Aromatic Substitution (Solvent, Base, Heat) Start->Step1 Purify1 Purification 1 (Recrystallization) Step1->Purify1 Intermediate Intermediate: 4-(4-nitrophenyl)morpholin-3-one Purify1->Intermediate Step2 Catalytic Hydrogenation (Pd/C, H2, Solvent) Intermediate->Step2 Purify2 Purification 2 (Filtration, Concentration) Step2->Purify2 End Final Product: 4-(4-aminophenyl)morpholin-3-one Purify2->End

General Workflow for the Synthesis of 4-(4-aminophenyl)morpholin-3-one.

Conclusion

The morpholine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its unique combination of physicochemical and metabolic properties allows for the fine-tuning of drug candidates to achieve desired potency, selectivity, and pharmacokinetic profiles. As demonstrated through the case studies of Gefitinib, Reboxetine, Linezolid, and Amorolfine, the applications of morpholine derivatives are vast and impactful, spanning a wide range of therapeutic areas. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine-containing compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

The Morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Morpholine, a simple six-membered heterocycle, has transcended its role as a mere solvent to become a cornerstone of modern medicinal chemistry.[1] Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has established it as a "privileged structure."[2][3] This guide provides an in-depth analysis of the morpholine scaffold's multifaceted role as a pharmacophore. We will explore the fundamental properties that drive its utility, its profound impact on modulating pharmacokinetic and pharmacodynamic profiles, and its direct engagement with critical biological targets. Through detailed case studies in oncology and neuroscience, structure-activity relationship (SAR) insights, and practical synthetic methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the power of the morpholine motif.

The Morpholine Motif: Foundational Physicochemical Advantages

The prevalence of the morpholine ring in numerous approved and experimental drugs is not coincidental; it is a direct consequence of its inherent structural and chemical attributes.[2] This heterocycle provides a unique and favorable balance of features essential for drug design.

The core structure contains both a secondary amine, which acts as a hydrogen bond donor and a weak base, and an ether oxygen, which is a hydrogen bond acceptor.[4] This duality allows it to participate in diverse hydrophilic and lipophilic interactions.[5][6] The pKa of the nitrogen atom is approximately 8.7, which is close to physiological pH, allowing for a finely tuned balance between the charged and uncharged states of the molecule, enhancing aqueous solubility and membrane permeability.[5][7]

Conformationally, the morpholine ring predominantly adopts a flexible chair-like structure, which can serve as a rigid scaffold to orient appended functional groups into optimal positions for target binding.[5][6] This combination of properties makes morpholine an exceptional tool for improving a compound's overall drug-like profile, particularly for challenging targets such as those in the central nervous system (CNS).[8][9]

cluster_morpholine Morpholine Scaffold cluster_properties Key Physicochemical Properties mol prop1 H-Bond Acceptor Ether Oxygen prop2 H-Bond Donor & Weak Base Secondary Amine (pKa ≈ 8.7) prop3 Conformational Flexibility Chair-like Structure prop4 Balanced Lipophilicity/Hydrophilicity Improves Solubility & Permeability

Caption: Key features of the morpholine pharmacophore.

The Morpholine Advantage: Engineering Superior Pharmacokinetics

A primary challenge in drug development is optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The morpholine scaffold is frequently incorporated into lead compounds specifically to address these pharmacokinetic (PK) challenges.[3][10] Its ability to enhance solubility, improve metabolic stability, and increase bioavailability is well-documented.[5][7]

Causality Behind PK Enhancement:

  • Solubility and Permeability: The ether oxygen can form hydrogen bonds with water, enhancing aqueous solubility, while the overall structure maintains sufficient lipophilicity to cross biological membranes.[5][6] This balanced profile is critical for oral bioavailability and for crossing the blood-brain barrier (BBB).[11]

  • Metabolic Stability: The presence of the electron-withdrawing ether oxygen reduces the basicity and nucleophilicity of the nitrogen atom compared to analogous piperidine or piperazine rings.[4] This can render the ring less susceptible to certain metabolic pathways, such as oxidation by cytochrome P450 (CYP) enzymes, leading to improved metabolic stability and a longer half-life.[5][7]

  • Bioisosterism: Morpholine often serves as a bioisosteric replacement for other cyclic amines like piperazine.[7] This substitution can mitigate issues related to off-target activity (e.g., hERG channel affinity) or unfavorable metabolic profiles associated with the replaced moiety, while retaining or enhancing the desired interactions.

Property EnhancedMechanistic RationaleImpact on Drug Development
Aqueous Solubility The polar ether oxygen acts as a hydrogen bond acceptor with water.[5]Improves formulation options and oral bioavailability.
Membrane Permeability Provides a balance of hydrophilic and lipophilic character.[11]Essential for oral absorption and BBB penetration for CNS drugs.[5]
Metabolic Stability Reduced nitrogen basicity can lower susceptibility to CYP-mediated oxidation.[5]Increases in-vivo half-life and reduces potential for toxic metabolites.
Bioavailability Combination of improved solubility, permeability, and metabolic stability.[7]Higher percentage of the administered dose reaches systemic circulation.
Reduced Off-Target Effects Can replace moieties (e.g., piperazine) linked to adverse effects.[7]Improves the overall safety and therapeutic index of the drug candidate.

Morpholine as a Core Pharmacophore: Directing Target Engagement

Beyond its role as a PK modulator, the morpholine ring is frequently an integral and indispensable component of the pharmacophore, directly participating in high-affinity interactions with the biological target.[2][3] This is particularly evident in the field of kinase inhibition and for CNS-acting agents.

Case Study 1: Kinase Inhibitors (PI3K/mTOR Pathway)

In the development of anticancer drugs targeting the PI3K/mTOR signaling pathway, the 4-(pyrimidin-4-yl)morpholine motif has emerged as a privileged pharmacophore.[10][12] Crystallographic studies have revealed the precise role of the morpholine ring in anchoring the inhibitor to the ATP-binding site of the kinase.

The morpholine oxygen atom forms a critical hydrogen bond with the "hinge" region of the kinase, a backbone amide NH group (e.g., Val2240 in mTOR).[5][6] This interaction is crucial for both potency and selectivity over the broader kinome.[12] Furthermore, the morpholine ring positions the adjacent aromatic core for favorable π-stacking interactions within the active site.[5] In compounds like PI-103, which inhibits both mTOR and PI3K, the morpholine ring makes these classic hydrogen bonds to the hinge region, demonstrating its fundamental role in the binding mechanism.[5][6]

cluster_binding Morpholine Interaction with Kinase Hinge Region cluster_key Interaction Key inhibitor Morpholine Ring O N hinge Kinase Hinge Region Valine NH inhibitor:f1->hinge:f1  Key H-Bond pyrimidine Pyrimidine Core pyrimidine->inhibitor:f2 key1 H-Bond: Critical for Potency/Selectivity key2 Covalent Bond: Links Scaffold to Core

Caption: Morpholine's H-bond with the kinase hinge.

Case Study 2: Central Nervous System (CNS) Agents

For CNS drug candidates, the challenge is to achieve a strict balance between size and lipophilicity to ensure permeability across the blood-brain barrier.[8][13] The morpholine scaffold is invaluable in this context for three primary reasons:

  • PK Modulation: As discussed, it improves solubility and brain permeability.[5][6]

  • Scaffolding: It acts as a conformationally restrained scaffold, directing appendages into the correct spatial orientation to interact with receptors.[5][9]

  • Pharmacophore Mimicry: Aryl-morpholine structures can be structurally similar to endogenous neurotransmitters, allowing them to interact selectively with specific molecular targets like cannabinoid or dopamine receptors.[5][6][14]

Prominent Examples of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is showcased by its presence in a wide array of marketed drugs across different therapeutic classes.[15][16]

Drug NameTherapeutic ClassTarget/Mechanism of ActionRole of Morpholine Scaffold
Gefitinib AnticancerEGFR Tyrosine Kinase InhibitorForms key H-bond with kinase hinge; enhances solubility.[4]
Linezolid AntibioticBacterial Protein Synthesis Inhibitor (50S subunit)Integral to the pharmacophore; contributes to the required 3D structure.[4]
Reboxetine AntidepressantSelective Norepinephrine Reuptake InhibitorKey structural element for transporter binding; improves BBB penetration.[5]
Aprepitant AntiemeticNeurokinin 1 (NK1) Receptor AntagonistProvides a rigid scaffold for optimal receptor fit; enhances PK properties.[5]
Finafloxacin AntibioticFluoroquinolone; DNA Gyrase InhibitorModulates physicochemical properties for improved antibacterial spectrum.[11]

Structure-Activity Relationship (SAR) and Scaffold Optimization

Medicinal chemists continuously refine scaffolds to improve potency, selectivity, and metabolic properties. The morpholine ring is highly amenable to such optimization. A compelling example is the development of selective mTOR inhibitors.

While many inhibitors target both PI3K and mTOR, achieving selectivity for mTOR is a significant challenge. It was discovered that introducing steric bulk to the morpholine ring, such as creating a bridged morpholine (e.g., a 3,5-ethylene bridge) or adding a methyl group at the 3-position, could dramatically enhance selectivity for mTOR.[5][6]

Causality of Selectivity: The ATP-binding pocket of mTOR is deeper compared to that of PI3K.[6] Standard morpholine rings fit well in both. However, the bulkier, bridged morpholine analogues can be accommodated by the deeper mTOR pocket but clash sterically with the shallower PI3K pocket.[17] This structure-based design strategy, which hinges on modifying the morpholine scaffold, led to potent and highly selective mTOR inhibitors like PQR620.[5][6]

cluster_sar SAR Logic for mTOR Selectivity cluster_pockets Target Interaction start Standard Morpholine mod Modification: Add Steric Bulk (e.g., Bridging, Methylation) start->mod result Bulky Morpholine Analog mod->result pi3k PI3K Pocket (Shallow) result->pi3k Steric Clash (Low Affinity) mtor mTOR Pocket (Deeper) result->mtor Good Fit (High Affinity & Selectivity)

Caption: SAR strategy for achieving mTOR selectivity.

Experimental Protocols: Synthesis of Morpholine Derivatives

The synthetic accessibility of the morpholine scaffold is a key reason for its widespread use.[2][18] Numerous methods exist, from classical cyclizations to modern multi-component reactions.[19][20] Below is a representative protocol for a three-component domino reaction to generate substituted morpholines, a modern and efficient approach.[19]

Protocol: Copper-Catalyzed Three-Component Synthesis of a Morpholine Derivative[19]

This protocol describes the atom-economic synthesis of a 2,3,4,5-tetrasubstituted morpholine derivative from a terminal alkyne, an isocyanate, and an oxirane.

Materials:

  • Copper(I) Iodide (CuI)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 1,4-dioxane

  • 3Å Molecular Sieves (activated)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Isocyanate (e.g., Phenyl isocyanate)

  • Oxirane (e.g., Styrene oxide)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Step-by-Step Methodology:

  • Vessel Preparation: Add CuI (5 mol%), t-BuOK (1.5 equivalents), and activated 3Å molecular sieves to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The addition of molecular sieves is critical to prevent moisture, which inhibits the reaction.[19]

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous 1,4-dioxane. Begin stirring.

  • Sequential Addition: Add the terminal alkyne (1.2 equivalents), followed by the isocyanate (1.0 equivalent), and finally the oxirane (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 105 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 18-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired morpholine derivative.

cluster_workflow Synthetic Workflow: Three-Component Morpholine Synthesis prep 1. Prepare Flask (CuI, t-BuOK, Sieves) inert 2. Establish Inert Atmosphere (N2 Purge) prep->inert add 3. Add Reagents in Dioxane (Alkyne, Isocyanate, Oxirane) inert->add react 4. Heat Reaction (105 °C, 18-24h) add->react workup 5. Quench & Extract (NH4Cl, Ethyl Acetate) react->workup purify 6. Purify (Silica Gel Chromatography) workup->purify

Caption: Workflow for a three-component synthesis.

Conclusion and Future Perspectives

The morpholine scaffold is a powerful and versatile tool in the medicinal chemist's armamentarium. Its value extends far beyond simple PK modulation; it is a privileged pharmacophore that actively participates in target binding, serves as a rigid orienting scaffold, and provides a robust platform for SAR-guided optimization.[3] Its role in producing successful drugs for cancer, CNS disorders, and infectious diseases is firmly established.[4][5][15]

Future research will likely focus on developing novel, non-obvious morpholine isosteres to explore new chemical space and intellectual property, such as the 3-oxabicyclo[4.1.0]heptane replacement.[12] Additionally, the application of morpholine-containing fragments in fragment-based drug discovery and the synthesis of new, complex morpholine derivatives using innovative chemical methodologies will continue to drive the discovery of next-generation therapeutics.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 590-610. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II, 137-173. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Fravolini, A., et al. (1995). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 5(22), 2677-2682. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Singh, R. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Materials Today: Proceedings, 47, 477-483. [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(34), e202302390. [Link]

  • Singh, R., et al. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 115, 105242. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Meher, C. P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(32), 19616-19627. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Snieckus, V., & Trujillo, J. I. (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts, 16(05), 0520. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • Sharma, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Pal, K., et al. (2014). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 57(5), 2013-2026. [Link]

  • Scott, J. S., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(17), 7949-7962. [Link]

  • Gualtieri, F., et al. (1983). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. Journal of Medicinal Chemistry, 26(4), 589-594. [Link]

  • Singh, R. K., et al. (2020). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. [Link]

  • Peters, D., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(1), 169-178. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Asati, V., & Sharma, S. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Berlicki, L. (2012). Structure-activity relationship in morphine analogues. ResearchGate. [Link]

  • Sharma, P. K., et al. (2020). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

The Guardian of the Amine: A Technical Guide to the Stability and Storage of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Chemist: A Deep Dive into Preserving the Integrity of a Cornerstone Protecting Group

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the tert-butyloxycarbonyl (Boc) group stands as a ubiquitous and indispensable tool for the protection of amines. Its widespread adoption is a testament to its remarkable balance of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. However, the very lability that makes the Boc group so syntactically useful also renders it susceptible to degradation if not handled and stored with the requisite care and understanding. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the factors governing the stability of Boc-protected amines and offers evidence-based recommendations for their optimal storage and handling, ensuring the reliability and reproducibility of your synthetic endeavors.

The Chemical Foundation of Boc Group Stability and Lability

At its core, the utility of the Boc protecting group is dictated by the chemical nature of the carbamate linkage. Understanding the kinetics and mechanisms of its cleavage is paramount to appreciating its stability profile.

The Acid-Catalyzed Deprotection Pathway

The primary route of Boc group cleavage is an acid-catalyzed elimination reaction.[1] The process is initiated by the protonation of the carbonyl oxygen of the carbamate, which significantly weakens the tert-butyl-oxygen bond.[2] This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide and the free amine.[3] Given the acidic conditions, the liberated amine is typically protonated, forming an ammonium salt.[3]

G cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Carbamic_Acid Carbamic Acid Intermediate Free_Amine Free Amine (as salt) tBu_Cation tert-Butyl Cation CO2 Carbon Dioxide

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Stability Under Basic and Nucleophilic Conditions

A key advantage of the Boc group is its exceptional stability in the presence of bases and a wide array of nucleophiles.[4] Unlike other common protecting groups such as esters, the carbamate linkage is resistant to hydrolysis under basic conditions. This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without premature deprotection of the amine. This "orthogonality" is a cornerstone of modern protecting group strategy in complex molecule synthesis.[5]

Factors Influencing the Stability of Boc-Protected Amines

Several environmental and chemical factors can influence the stability of Boc-protected amines, both in solid form and in solution. A thorough understanding of these factors is critical for preventing inadvertent deprotection and the introduction of impurities.

pH

The pH of the environment is the most critical factor governing the stability of the Boc group. As a direct consequence of its acid-labile nature, Boc-protected amines will readily degrade in acidic conditions. Even mildly acidic conditions can lead to slow deprotection over time. Conversely, they exhibit excellent stability in neutral and basic media.

Temperature

While Boc-protected amines are generally stable at ambient temperatures, elevated temperatures can promote thermal degradation.[6] This is particularly relevant for compounds in solution, where prolonged heating can lead to deprotection even in the absence of strong acids. For solid materials, while more stable, long-term exposure to high temperatures should be avoided. Some studies have shown that thermal deprotection can be achieved at very high temperatures, but this is typically not a desired outcome during storage.[7]

Moisture

Moisture, especially in the presence of trace acidic impurities, can facilitate the hydrolysis of the Boc group.[2] Solid Boc-protected amines are often hygroscopic, meaning they can absorb moisture from the atmosphere.[2] This can lead to the formation of a localized acidic environment, initiating the deprotection cascade. Therefore, maintaining a dry storage environment is crucial.[8]

Solvents

In solution, the choice of solvent can impact stability. While generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, care should be taken with protic solvents, especially if they are acidic. For instance, prolonged storage in acidic solutions of methanol could lead to the formation of the free amine and tert-butyl methyl ether.

Common Degradation Byproducts and Their Mitigation

The primary degradation product of a Boc-protected amine is the corresponding free amine. However, the cleavage of the Boc group also generates a reactive tert-butyl cation, which can lead to the formation of several byproducts.[3]

This electrophilic carbocation can react with nucleophiles present in the reaction mixture or on the substrate itself. Common nucleophilic residues in peptides and other complex molecules that are susceptible to alkylation by the tert-butyl cation include:

  • Tryptophan: The indole ring can be alkylated.

  • Methionine: The thioether can be converted to a sulfonium salt.

  • Cysteine: The free thiol group is a prime target for alkylation.

  • Tyrosine: The activated phenolic ring can undergo alkylation.

To prevent these unwanted side reactions, especially during intentional acid-mediated deprotection, scavengers are often added to the reaction mixture.[5] These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functional groups on the desired molecule. Common scavengers and their corresponding byproducts are detailed below:

ScavengerCommon Byproducts with tert-Butyl Cation
Triisopropylsilane (TIS) Isobutane
Triethylsilane (TES) Isobutane
Anisole tert-Butylated anisole isomers
Thioanisole tert-Butylated thioanisole isomers
Ethanedithiol (EDT) S-tert-butylated ethanedithiol adducts

The formation of tert-butylated byproducts from scavengers is generally preferred, as these are typically easier to remove during purification than the alkylated substrate. The potential for the formation of genotoxic impurities from the reaction of the tert-butyl cation with residual halides or sulfonates is also a consideration in pharmaceutical development, necessitating careful process control.[1][3]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of Boc-protected amines, the following storage and handling protocols are recommended:

Storage Conditions

Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions for solid Boc-protected amines.

ParameterShort-Term Storage (Weeks)Long-Term Storage (Months to Years)
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen)[3]
Atmosphere Dry, inert (e.g., nitrogen or argon)Dry, inert (e.g., nitrogen or argon)
Light Protect from light (amber vials)Protect from light (amber vials)
Container Tightly sealed, appropriate materialTightly sealed, appropriate material

For solutions of Boc-protected amines, short-term storage at 2-8 °C is generally acceptable for many common aprotic solvents. For long-term storage, freezing at -20 °C is recommended. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

G

Figure 2: Recommended Workflow for Storage and Handling.

Handling Procedures
  • Minimize Exposure: When handling solid Boc-protected amines, minimize their exposure to the atmosphere to prevent moisture absorption. Weigh out the required amount quickly and in a dry environment, if possible.

  • Inert Atmosphere: For particularly sensitive compounds or for long-term storage, consider handling within a glove box or under a stream of inert gas.

  • Use Anhydrous Solvents: When preparing solutions, always use high-quality, anhydrous solvents to prevent hydrolysis.

  • Avoid Acidic Contaminants: Ensure that all glassware and equipment are free from acidic residues.

Purity Assessment and Stability Monitoring

Regularly assessing the purity of Boc-protected amines is crucial, especially for materials that have been in storage for an extended period.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

A simple and rapid method to check for the presence of the deprotected amine is TLC.

  • Sample Preparation: Dissolve a small amount of the Boc-protected amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate alongside a standard of the corresponding free amine, if available.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The Boc-protected amine will be less polar and have a higher Rf value than the free amine.

  • Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent such as ninhydrin, which will specifically stain the primary or secondary amine, or potassium permanganate. The presence of a spot corresponding to the free amine indicates degradation.

Experimental Protocol: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity and stability, reverse-phase HPLC is the method of choice.

  • Method Development: Develop an HPLC method that provides good separation between the Boc-protected amine and the potential free amine impurity. A C18 column with a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point. Note that prolonged exposure to acidic mobile phases can cause on-column deprotection, so analysis should be performed promptly.

  • Initial Analysis: Upon receipt of a new batch of a Boc-protected amine, perform an initial HPLC analysis to establish a baseline purity profile.

  • Periodic Re-analysis: For materials in long-term storage, re-analyze the sample periodically (e.g., every 6-12 months) to monitor for any increase in the free amine peak or the appearance of other degradation products.

G

Figure 3: Workflow for Purity and Stability Assessment.

Conclusion

The Boc protecting group is a powerful asset in the synthetic chemist's toolkit, but its effective use is contingent upon a clear understanding of its stability and the implementation of proper storage and handling procedures. By controlling temperature, moisture, and exposure to acidic environments, researchers can significantly extend the shelf-life of their Boc-protected amines and ensure the integrity of their starting materials. Regular purity assessments provide an essential quality control measure, safeguarding against the use of degraded reagents that can compromise reaction outcomes, introduce impurities, and lead to irreproducible results. Adherence to the principles and protocols outlined in this guide will empower researchers to confidently and reliably utilize Boc-protected amines in their pursuit of scientific innovation.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. [Link]

  • Lundquist, J. T., & Dix, T. A. (2002). Thermal removal of Boc-protecting groups during preparation of open-chain polyamines. Tetrahedron Letters, 43(35), 6125-6127.
  • ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?[Link]

  • O'Brien, Z. J., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 926-934.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14812-14836.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Der Pharma Chemica. (2016).
  • Quora. (2012, January 19). How long can one store amino acids at room temperature?[Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • ResearchGate. (2025, August 6). Effect of moisture on solid state stability. [Link]

  • Wleklinski, M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of Visualized Experiments, (135), e57523.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?[Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

Sources

Methodological & Application

Application Note & Protocol: Facile Deprotection of Tert-butyl 2-morpholin-2-ylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Removal of the Boc Protecting Group

In the landscape of modern organic and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread adoption is attributed to its remarkable stability across a wide array of non-acidic conditions, including exposure to bases and nucleophiles, which allows for selective chemical transformations elsewhere in a molecule.[1][2] The Boc group's utility is particularly pronounced in peptide synthesis and the development of complex pharmaceutical intermediates where precise control over reactive amine functionalities is paramount.[1][3]

This application note provides a detailed protocol for the efficient removal of the Boc protecting group from tert-butyl 2-morpholin-2-ylethylcarbamate, yielding the valuable building block, 2-(morpholin-2-yl)ethan-1-amine. The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[4][5][6] Therefore, robust protocols for the synthesis and deprotection of its derivatives are of significant interest to researchers in drug development.

The deprotection of the Boc group is typically accomplished under acidic conditions, which proceeds via a well-established acid-catalyzed elimination mechanism.[1][7] This guide will focus on the use of trifluoroacetic acid (TFA), one of the most common and effective reagents for this transformation.[8][9]

Reaction Mechanism: Acid-Catalyzed Boc Cleavage

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a rapid and efficient process that occurs in three primary steps.[10][11]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[3][10][11] This initial step activates the carbamate for subsequent cleavage.

  • Carbocation Formation: The protonated intermediate is unstable and readily fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][10][11]

  • Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine.[3][10][11] In the acidic medium, the newly liberated amine is protonated to form its corresponding salt (in this case, a trifluoroacetate salt).[10][11]

It is crucial to perform this reaction in an open or well-vented system to allow the evolved CO₂ gas to escape safely.[9][10]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final State BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc BocAmine->ProtonatedBoc CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation TFA_in TFA (H⁺) FreeAmine Free Amine CarbamicAcid->FreeAmine -CO₂ CarbamicAcid->FreeAmine CO2 CO₂ AmineSalt Amine TFA Salt FreeAmine->AmineSalt Protonation FreeAmine->AmineSalt TFA_excess Excess TFA (H⁺)

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the Boc deprotection of this compound.

Materials and Reagents
Material/ReagentGradeSupplier Example
This compound≥95%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Fisher Scientific
Dichloromethane (DCM), anhydrousACS Grade, ≥99.5%VWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Diethyl Ether, anhydrousACS GradeHoneywell
Deuterated Chloroform (CDCl₃) for NMR99.8 atom % DCambridge Isotope

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Protocol 1: Deprotection to Yield the Trifluoroacetate Salt

This is a direct and rapid method, often yielding the product as a salt which can sometimes be used directly in subsequent steps.

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is 0.1-0.5 M.[1]

  • Cooling (Optional): For substrates sensitive to heat, cool the solution to 0 °C in an ice bath.[1][11]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 20-50% solution of TFA in DCM (v/v).[1][8]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8][12][13]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8][11] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or isopropanol can be performed 2-3 times.[11]

  • Isolation: The resulting residue is the trifluoroacetate salt of 2-(morpholin-2-yl)ethan-1-amine. It may present as an oil or a solid. For many applications, this salt can be used without further purification.

Protocol 2: Work-up to Isolate the Free Amine

If the free amine is required, a basic work-up is necessary to neutralize the TFA salt.

  • Follow steps 1-5 from Protocol 1.

  • Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[8] Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[8][11] This step neutralizes the TFA salt to generate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine, 2-(morpholin-2-yl)ethan-1-amine.[8][11]

Experimental_Workflow cluster_salt Protocol 1: Isolate TFA Salt cluster_free_amine Protocol 2: Isolate Free Amine start Start: Boc-Protected Amine dissolve Dissolve in DCM start->dissolve cool Cool to 0°C (Optional) dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at Room Temp (0.5-2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor rotovap_salt Remove Solvent & Excess TFA monitor->rotovap_salt rotovap_amine Concentrate Reaction Mixture monitor->rotovap_amine coevaporate Co-evaporate with Toluene rotovap_salt->coevaporate end_salt Product: Amine TFA Salt coevaporate->end_salt workup Basic Work-up (Sat. NaHCO₃) rotovap_amine->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry end_amine Product: Free Amine dry->end_amine

Caption: Experimental workflow for Boc deprotection.

Analytical Validation

Confirming the complete removal of the Boc group is essential for the success of subsequent synthetic steps.[12]

TechniquePurposeObservations
TLC Reaction MonitoringThe deprotected amine product is more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) value.[12][13]
LC-MS Reaction Monitoring & Mass ConfirmationProvides accurate assessment of reaction progress by quantifying starting material and product. Confirms the expected molecular weight of the deprotected product.[12][13]
¹H NMR Structural ConfirmationThe most definitive evidence of deprotection is the complete disappearance of the characteristic singlet from the nine tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm.[12] New signals corresponding to the amine protons (N-H) may appear, though these can be broad or exchange with deuterated solvents.

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and requires careful handling.[14]

  • Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile gloves for small quantities; heavy-duty gloves like butyl rubber for larger volumes).[15][17]

  • Handling: Avoid contact with skin and eyes.[15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

  • Storage: Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[14][15][17] Keep containers tightly closed and upright.[15]

  • Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.[16]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If monitoring indicates an incomplete reaction, potential causes include insufficient acid or short reaction time. The addition of more TFA or extending the reaction time can often drive the reaction to completion.[11]

  • Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic residues on the substrate, such as electron-rich aromatic rings or thiols.[18][19] While less of a concern for the target molecule in this protocol, for more complex substrates, the addition of a scavenger like triisopropylsilane (TIS) or thioanisole can trap the cation and prevent unwanted side reactions.[11]

  • Product Isolation: Trifluoroacetate salts can sometimes be hygroscopic or oily, making isolation difficult.[20] Conversion to the hydrochloride salt by using HCl in dioxane or precipitating the free base by careful pH adjustment can yield a more crystalline, easier-to-handle solid.[20]

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • University of Washington. Trifluoroacetic Acid SOP.
  • New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID.
  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. (2024).
  • Fisher Scientific. Trifluoroacetic acid - SAFETY DATA SHEET. (2009).
  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). (2025).
  • GazFinder. TFA - trifluoroacetic acid (C2HF3O2).
  • BenchChem. A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (2025).
  • BenchChem. Experimental procedure for deprotection of Boc-protected amines. (2025).
  • BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013).
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Hebei Boz Chemical Co., Ltd. BOC deprotection. (2023).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Reddit. Boc De-protection : r/Chempros. (2023).
  • BenchChem. A Comparative Guide to Boc Deprotection Methodologies. (2025).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2025).
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024).
  • Enamine. Design and synthesis of morpholine analogues.

Sources

Application Notes and Protocols for the Incorporation of Tert-butyl 2-morpholin-2-ylethylcarbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Morpholine Scaffold in Peptide Therapeutics

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its inclusion in peptide structures can impart a favorable balance of hydrophilicity and lipophilicity, which is crucial for improving properties such as solubility, cell permeability, and metabolic stability.[3][4] The morpholine ring's flexible chair-like conformation can act as a scaffold to orient pharmacophoric groups, potentially increasing binding affinity and selectivity for biological targets.[5][6] Furthermore, the weakly basic nitrogen atom and the hydrogen bond-accepting oxygen atom can participate in key molecular interactions within protein binding sites.[5][6]

Tert-butyl 2-morpholin-2-ylethylcarbamate serves as a key building block for introducing this valuable pharmacophore into peptide sequences during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for its controlled, stepwise incorporation using well-established Boc-SPPS chemistry.[7] This guide provides a detailed framework for the efficient and successful integration of this compound into synthetic peptides, addressing the unique challenges posed by its structure.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueReference
Synonyms Boc-2-aminoethylmorpholineN/A
CAS Number 1032507-63-3[8]
Molecular Formula C₁₁H₂₂N₂O₃[8]
Molecular Weight 230.30 g/mol [8]
Appearance Solid[8]
Reaction Suitability Boc solid-phase peptide synthesis[7]

Experimental Protocols: Solid-Phase Synthesis Using this compound

The following protocols are designed for the manual incorporation of this compound using Boc-SPPS. The key challenge with this building block is the potential for steric hindrance from the morpholine ring, which can slow down coupling reactions.[9] Therefore, the use of a potent coupling reagent and optimized conditions are recommended.

Diagram of the Synthetic Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. N-terminal Boc Deprotection Resin->Deprotection Neutralization 3. Neutralization Deprotection->Neutralization Coupling 4. Coupling of Building Block Neutralization->Coupling Washing 5. Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat For next residue Repeat->Deprotection Yes Cleavage 6. Cleavage & Global Deprotection Repeat->Cleavage No (Final residue) Purification 7. Purification & Analysis Cleavage->Purification

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., acid or amide). For Boc-SPPS, Merrifield resin is commonly used for C-terminal acids, while MBHA resin is standard for C-terminal amides.[10]

  • Place the desired amount of resin (e.g., 100 mg, with a substitution of 0.3-0.8 mmol/g) into a manual SPPS reaction vessel.

  • Add dichloromethane (DCM, 10-15 mL per gram of resin) to the vessel.

  • Agitate the resin for 30-60 minutes at room temperature to ensure adequate swelling.

  • Drain the DCM using positive nitrogen pressure.

Protocol 2: Iterative Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

A. N-terminal Boc Deprotection

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[5]

  • Wash the resin again with DCM (3x).

B. Neutralization

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin thoroughly with DCM (3x).[1][3]

C. Coupling of this compound

Due to the steric bulk of the morpholine moiety, a highly efficient coupling reagent such as HATU is recommended to achieve high coupling yields.[11][12] A double coupling strategy may be necessary to drive the reaction to completion.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the solution to pre-activate for 1-5 minutes.

  • First Coupling: Add the activated solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A positive test (blue beads) indicates incomplete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Second Coupling (if necessary): If the ninhydrin test is positive, repeat steps 1-4.

  • Final Wash: Once the ninhydrin test is negative (or pale yellow), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Diagram of the Coupling Reaction

Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents BuildingBlock This compound (Boc-NH-CH₂-CH₂-Morpholine) Product {Coupled Product | (Boc-NH-CH₂-CH₂-Morpholine-CO-Peptide-Resin)} BuildingBlock->Product PeptideResin Peptide-Resin (H₂N-Peptide-Resin) PeptideResin->Product HATU HATU Coupling Reagent HATU->Product DIEA DIEA Base DIEA->Product

Caption: Coupling of the morpholine building block to the peptide resin.

Protocol 3: Final Cleavage and Deprotection

After the final coupling cycle and N-terminal Boc deprotection, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[2][4]

Caution: This step often involves strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus by trained personnel. A common alternative is a high-TFA cocktail.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K : 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Purification

The crude peptide should be analyzed to confirm its identity and purity before purification.

TechniquePurposeExpected Outcome
Reversed-Phase HPLC (RP-HPLC) Purity assessment and purification.A major peak corresponding to the target peptide. The retention time will be influenced by the overall hydrophobicity of the sequence.
Mass Spectrometry (LC-MS) Identity confirmation.The observed mass should match the calculated molecular weight of the desired morpholine-containing peptide.

Purification: The crude peptide is typically purified using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA. Fractions containing the pure peptide are collected, pooled, and lyophilized.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of the morpholine building block.Use a more potent coupling reagent (e.g., HATU, COMU).[11][13] Increase coupling time or perform a double coupling.
Deletion Sequences Incomplete Boc deprotection or incomplete coupling.Ensure deprotection time with 50% TFA/DCM is sufficient (20-30 min). Confirm completion of coupling with a ninhydrin test before proceeding.
Side-product formation during cleavage Reaction of scavenged protecting groups with sensitive residues (e.g., Trp, Met).Use an appropriate cleavage cocktail with scavengers tailored to the peptide sequence.[2]

Conclusion

The incorporation of this compound provides a valuable tool for synthesizing peptides with enhanced drug-like properties. While its steric bulk requires careful optimization of coupling conditions, the use of potent activating agents like HATU within a standard Boc-SPPS framework enables its efficient integration. The protocols detailed in this guide offer a robust starting point for researchers aiming to explore the chemical space of morpholine-containing peptides, paving the way for the development of novel and effective therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • PubMed. (2013). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem.
  • PubMed. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. Retrieved from [Link]

  • PubMed Central. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Retrieved from [Link]

  • PubMed Central. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Retrieved from [Link]

  • PubMed. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Alkylation of Morpholine Using Alcohols as Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of amines using alcohols is a cornerstone of modern synthetic chemistry, prized for its adherence to green chemistry principles. This guide provides a comprehensive overview of the N-alkylation of morpholine with alcohols, a reaction of significant industrial importance for producing pharmaceuticals, agrochemicals, and specialty chemicals. We delve into the predominant "Borrowing Hydrogen" mechanism, compare various catalytic systems, and present detailed, field-proven protocols for both heterogeneous and homogeneous catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient, atom-economical, and sustainable synthetic routes to N-alkylated morpholines.

Introduction: The Green Shift in Amine Alkylation

N-alkyl morpholines are valuable structural motifs found in a wide array of commercially important molecules. Traditionally, their synthesis has relied on the reaction of morpholine with alkyl halides. While effective, this method suffers from significant drawbacks, including the use of toxic reagents and the generation of stoichiometric amounts of salt waste.

The direct use of alcohols as alkylating agents represents a paradigm shift towards a more sustainable and atom-economical process.[1][2] This approach, often termed "hydrogen autotransfer" or "borrowing hydrogen," generates water as the sole theoretical byproduct, aligning perfectly with the principles of green chemistry.[3] This application note provides the foundational knowledge and practical protocols to successfully implement this transformative methodology in the laboratory.

The "Borrowing Hydrogen" Catalytic Cycle

The N-alkylation of morpholine with an alcohol does not proceed directly. Instead, it follows an elegant, multi-step catalytic cycle known as the "Borrowing Hydrogen" (BH) mechanism.[3] Understanding this pathway is critical for catalyst selection and reaction optimization.

The BH mechanism can be broken down into three key stages:

  • Oxidation (Hydrogen Borrowing): A metal catalyst temporarily "borrows" two hydrogen atoms from the primary or secondary alcohol (R-CH₂OH), oxidizing it in situ to the corresponding aldehyde (R-CHO) or ketone. The catalyst is converted to its hydride form ([M]-H₂).

  • Condensation: The newly formed, highly reactive aldehyde/ketone readily undergoes condensation with the secondary amine of the morpholine ring to form an enamine or iminium ion intermediate, releasing a molecule of water.

  • Reduction (Hydrogen Return): The metal hydride complex ([M]-H₂) returns the "borrowed" hydrogen atoms to the enamine/iminium intermediate, reducing it to the final N-alkylated morpholine product and regenerating the active catalyst for the next cycle.

This entire sequence occurs in a single pot, showcasing the efficiency and elegance of this catalytic strategy.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Catalyst Active Catalyst [M] Hydride Catalyst Hydride [M]-H₂ Catalyst->Hydride + RCH₂OH - RCHO Alcohol RCH₂OH (Alcohol) Aldehyde RCHO (Aldehyde) Alcohol->Aldehyde Oxidation Imine Imine/Enamine Intermediate Aldehyde->Imine + Morpholine - H₂O Hydride->Catalyst + Imine - Product Product N-Alkyl Morpholine Imine->Product Reduction H2O H₂O Morpholine Morpholine Morpholine->Imine Overall Morpholine + RCH₂OH   ->   N-Alkyl Morpholine + H₂O

Figure 1: The Borrowing Hydrogen mechanism for N-alkylation.

Catalyst System Selection

The choice of catalyst is paramount to the success of the N-alkylation reaction. Catalysts can be broadly categorized as homogeneous or heterogeneous, each with distinct advantages and disadvantages.

Catalyst TypeExamplesSupport/LigandAdvantagesDisadvantages
Homogeneous Ru, Ir, Rh, Pd ComplexesPhosphines, N-heterocyclic carbenes (NHCs)High activity, high selectivity, milder conditionsExpensive, difficult to recover and reuse, potential product contamination
Heterogeneous Ni, Cu, Co, Ag, Au NanoparticlesAl₂O₃, TiO₂, Carbon, ZeolitesEasily recovered and recycled, robust, cost-effectiveOften require higher temperatures/pressures, may have lower selectivity

For laboratory-scale synthesis focused on complex molecules, homogeneous catalysts often provide superior performance and selectivity. For larger-scale or industrial processes, the reusability and cost-effectiveness of heterogeneous catalysts are highly advantageous.[4]

Application Protocols

The following protocols provide detailed, step-by-step procedures for both heterogeneous and homogeneous catalytic systems.

Protocol 1: Heterogeneous N-Methylation of Morpholine (Gas-Solid Phase)

This protocol is adapted from a procedure using a CuO-NiO/γ-Al₂O₃ catalyst in a continuous flow fixed-bed reactor, ideal for producing large quantities of a specific N-alkyl morpholine, such as N-methylmorpholine.[4][5]

Heterogeneous_Workflow start Start prep Prepare Catalyst (CuO-NiO/γ-Al₂O₃) start->prep pack Pack Fixed-Bed Reactor prep->pack activate Activate Catalyst (H₂ flow, 513 K) pack->activate reactants Prepare Reactant Feed (Methanol:Morpholine 3:1 molar ratio) activate->reactants reaction Run Reaction (220 °C, 0.9 MPa) LHSV = 0.15 h⁻¹ reactants->reaction collect Collect Product Stream (Condense output) reaction->collect analyze Analyze Product (GC, GC-MS) collect->analyze end End analyze->end

Figure 2: Workflow for heterogeneous N-alkylation.

A. Materials and Equipment

  • Catalyst: CuO-NiO/γ-Al₂O₃ (prepared by impregnation)[4]

  • Reagents: Morpholine (≥99%), Methanol (anhydrous)

  • Equipment: Fixed-bed continuous flow reactor system, high-pressure liquid pump, mass flow controllers, back pressure regulator, condenser, product collection vessel, Gas Chromatograph (GC) with FID.

B. Detailed Procedure

  • Catalyst Packing and Activation:

    • Carefully pack the fixed-bed reactor with a known quantity of the CuO-NiO/γ-Al₂O₃ catalyst.

    • Activate the catalyst in situ by heating to 513 K under a steady flow of hydrogen gas for 6 hours to reduce the metal oxides.[4]

  • Reaction Setup:

    • Prepare the liquid feed mixture by combining methanol and morpholine in a 3:1 molar ratio.

    • Set the reactor temperature to 220 °C and pressurize the system to 0.9 MPa with an inert gas (e.g., Nitrogen).[4]

  • Execution:

    • Introduce the liquid feed into the reactor using a high-pressure pump at a liquid hourly space velocity (LHSV) of 0.15 h⁻¹.[4]

    • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials.

    • Collect the liquid in a chilled collection vessel.

  • Analysis and Work-up:

    • Monitor the reaction progress by taking aliquots from the product stream and analyzing them by GC to determine conversion and selectivity.

    • Under optimal conditions, a morpholine conversion of 95.3% and a selectivity to N-methylmorpholine of 93.8% can be achieved.[5]

    • The collected product can be purified by fractional distillation.

Protocol 2: Homogeneous N-Benzylation of Morpholine (Batch Reaction)

This protocol describes a typical laboratory-scale synthesis using a homogeneous catalyst. It is well-suited for substrate screening and medicinal chemistry applications.

Homogeneous_Workflow start Start setup Assemble & Inert Reaction Vessel (Schlenk flask) start->setup charge Charge Reagents: - Catalyst (e.g., Ru-complex) - Base (e.g., KOtBu) - Solvent (e.g., Toluene) setup->charge add_sm Add Morpholine & Benzyl Alcohol charge->add_sm react Heat Reaction (e.g., 120-140 °C, 24h) add_sm->react cool Cool to RT react->cool workup Aqueous Work-up & Solvent Removal cool->workup purify Purify Product (Column Chromatography or Distillation) workup->purify end End purify->end

Figure 3: Workflow for homogeneous N-alkylation.

A. Materials and Equipment

  • Catalyst: [RuCl₂(p-cymene)]₂ or a similar Ru/Ir-NHC complex (e.g., 0.5-1.0 mol%)

  • Reagents: Morpholine (1.0 mmol), Benzyl alcohol (1.2 mmol), Potassium tert-butoxide (KOtBu, 1.5 mmol), Anhydrous Toluene (5 mL)

  • Equipment: Schlenk flask or sealed reaction tube, magnetic stirrer with hotplate, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for work-up and purification.

B. Detailed Procedure

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the Ruthenium catalyst and potassium tert-butoxide.

    • Add anhydrous toluene, followed by morpholine and benzyl alcohol via syringe.

  • Execution:

    • Seal the flask and place it in a preheated oil bath at 120-140 °C.

    • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction by TLC or GC-MS if desired.

  • Work-up:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel or by vacuum distillation to yield the pure N-benzylmorpholine.[6]

Safety Precautions: Handle with Care

Morpholine is a hazardous substance and must be handled with appropriate safety measures.

  • Health Hazards: Morpholine is corrosive and can cause severe burns to the skin and eyes.[7] It is harmful if inhaled or absorbed through the skin.[8][9] Prolonged exposure may cause damage to the liver and kidneys.[7]

  • Flammability: Morpholine is a flammable liquid with a flashpoint of approximately 35°C.[7] Keep away from open flames, sparks, and other ignition sources.[9][10]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[8][11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[9]

    • Use explosion-proof equipment and non-sparking tools.[8][9]

    • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

Always consult the latest Safety Data Sheet (SDS) for morpholine and all other reagents before beginning any experimental work.[8][9][10][11]

Conclusion

The N-alkylation of morpholine with alcohols via the borrowing hydrogen mechanism is a powerful and sustainable synthetic strategy. By selecting an appropriate catalyst system—be it a robust, recyclable heterogeneous catalyst for large-scale production or a highly active homogeneous catalyst for fine chemical synthesis—researchers can access a wide range of N-alkylated morpholines efficiently and with minimal environmental impact. The protocols and principles outlined in this guide serve as a robust starting point for the successful implementation of this essential transformation.

References

  • Feng, S. M., & Liu, Q. (2021). Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction". Key Engineering Materials, 871, 312-317. Available at: [Link]

  • Penta Chemicals. (2025). Morpholine - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Borrowing hydrogen mechanism for N‐alkylation of amines with alcohols (M=transition metal). Available at: [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. Available at: [Link]

  • ResearchGate. (n.d.). a) Alkylation of amines by alcohols via borrowing hydrogen or hydrogen... Available at: [Link]

  • Bohrium. (2021). research-progress-of-n-alkylation-of-alcohol-and-amine-by-hydrogen-reaction. Available at: [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Study on deactivation of the CuO-NiO/γ-Al2O3 catalyst in the synthesis of N-alkylmorpholines. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Available at: [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Available at: [Link]

  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds.
  • Springer. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). Available at: [Link]

Sources

Application Note: Synthetic Coupling Strategies for tert-Butyl (2-morpholin-2-ylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (2-morpholin-2-ylethyl)carbamate (CAS No: 1032507-63-3) is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates two key reactive sites: an accessible secondary amine within the morpholine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This unique arrangement allows for either direct functionalization of the morpholine nitrogen or a sequential, orthogonal strategy involving Boc deprotection to reveal the primary amine.

This application note provides a comprehensive guide to the primary coupling reactions involving the secondary morpholine amine of this reagent. We will explore detailed protocols and the underlying chemical principles for three cornerstone transformations: amide bond formation, Buchwald-Hartwig amination, and reductive amination. Furthermore, we will detail the procedure for Boc group removal, enabling a secondary vector for molecular elaboration. The protocols and insights provided herein are designed to empower researchers to effectively integrate this valuable scaffold into their synthetic workflows.

Direct Coupling at the Morpholine Nitrogen

The secondary amine within the morpholine ring is readily available for a variety of C-N bond-forming reactions. Its nucleophilicity and steric environment make it an excellent partner for common coupling strategies.

Amide Bond Formation

The formation of an amide bond is one of the most frequently utilized reactions in pharmaceutical synthesis.[3] This is typically achieved by activating a carboxylic acid, which is then susceptible to nucleophilic attack by an amine. For electron-rich amines like the morpholine nitrogen in our title compound, standard coupling reagents provide an efficient and high-yielding route to the corresponding amides.

Causality and Mechanism: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[4] The use of 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[4]

AmideCoupling RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amine Morpholine Substrate (R'-NH-R'') Amide Amide Product Amine->Amide ActiveEster Active Ester O_Acylisourea->ActiveEster + HOBt - EDC-Urea Byproduct Urea Byproduct O_Acylisourea->Byproduct Side Reaction HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->Amide + Amine

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of tert-butyl (2-morpholin-2-ylethyl)carbamate (1.1 eq) to the reaction mixture. If the carboxylic acid or amine salt is used, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemTypical SolventTemperature (°C)Key Considerations & Causality
EDC / HOBt DCM, DMF0 to 25Water-soluble carbodiimide allows for simple aqueous work-up to remove urea byproduct. HOBt minimizes racemization.[4]
HATU / DIPEA DMF, ACN0 to 25Highly efficient uronium salt-based reagent, ideal for hindered amines or electron-deficient acids. Generates a HOAt active ester, which is more reactive than the HOBt ester.
DCC / DMAP DCM0 to 25DCC is a potent activator but forms an insoluble dicyclohexylurea (DCU) byproduct that requires filtration. DMAP is a highly effective acylation catalyst.
Boc₂O / DMAPO Dioxane25A modern, one-pot method effective for less reactive heterocyclic amines. Di-tert-butyl dicarbonate (Boc₂O) acts as the acid activator.[3][5]
Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or sulfonate.[6] This transformation has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals. The secondary amine of the morpholine ring is an excellent substrate for this reaction.

Causality and Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] A Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. Coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the desired product and regenerates the active Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[8]

BuchwaldHartwig Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd L1 Amido Ar-Pd(II)-NR₂ (L)₂ OxAdd->Amido L2 Amido->Pd0 Product Ar-NR₂ Amido->Product L3 ArX Ar-X ArX->Pd0 Amine R₂NH + Base Amine->OxAdd

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (e.g., aryl bromide, 1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under the inert atmosphere, add tert-butyl (2-morpholin-2-ylethyl)carbamate (1.2 eq), a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq), and anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent (e.g., Ethyl Acetate) and pass through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Substrate Scope
Pd₂(dba)₃XPhosNaOt-BuToluene100-110Broad; effective for aryl chlorides and bromides.[8]
Pd(OAc)₂SPhosK₃PO₄t-BuOH/H₂O80-100Useful for water-sensitive substrates; milder base.
(NHC)Pd(allyl)Cl(None)KHMDSDioxane25-80N-Heterocyclic Carbene (NHC) precatalysts can be highly active at lower temperatures.[9]
Reductive Amination

Reductive amination is a robust and efficient method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[10] This one-pot procedure is valued for its operational simplicity and the use of mild reagents, making it compatible with a wide range of functional groups.[11]

Causality and Mechanism: The reaction begins with the formation of an iminium ion intermediate from the nucleophilic attack of the secondary morpholine amine on an aldehyde or ketone.[11] This step is often acid-catalyzed and reversible. A mild, selective reducing agent, such as Sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion in situ to the corresponding tertiary amine. STAB is particularly effective because it is less reactive towards the starting carbonyl compound than the iminium ion, minimizing side reactions like the reduction of the aldehyde to an alcohol.[11]

Experimental Protocol: Reductive Amination with STAB

  • Reagent Preparation: In a round-bottom flask, dissolve tert-butyl (2-morpholin-2-ylethyl)carbamate (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M).

  • Imine/Iminium Formation: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise. The addition may cause slight effervescence.

  • Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.[11]

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then transfer to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Orthogonal Strategy: Boc Deprotection

The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[12] This orthogonality allows for the selective deprotection of the primary amine, which can then undergo subsequent coupling reactions as described in Section 1.0.

OrthogonalStrategy Start tert-Butyl (2-morpholin-2-ylethyl)carbamate RouteA_Product Coupled Product A (at Morpholine N) Start->RouteA_Product Direct Coupling (Sec. 1.0 Methods) Deprotected Deprotected Intermediate (Free Primary Amine) Start->Deprotected Boc Deprotection (TFA or HCl) RouteB_Product Coupled Product B (at Primary N) Deprotected->RouteB_Product Subsequent Coupling (Sec. 1.0 Methods)

Figure 3: Orthogonal synthetic routes using the title compound.

Experimental Protocol: Boc Deprotection with TFA

  • Reagent Preparation: Dissolve the Boc-protected starting material (1.0 eq) in Dichloromethane (DCM) (0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[13]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine is often isolated as its TFA salt. To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected product.

Table 3: Common Boc Deprotection Conditions

ReagentSolventTemperature (°C)Key Considerations
Trifluoroacetic Acid (TFA) DCM0 to 25Highly effective and common. Volatile acid is easily removed in vacuo.[13]
HCl (4M solution) 1,4-Dioxane or EtOAc0 to 25Provides the product as a stable hydrochloride salt, which can be advantageous for purification and storage.[14]
TMSI or ZnBr₂ DCM25Milder, non-protic Lewis acid conditions suitable for substrates with other acid-sensitive functional groups.[13]

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of California, Irvine. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PMC. Available at: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • tert-Butyl (2-morpholin-2-ylethyl)carbamate | C11H22N2O3 | CID 25219056. PubChem. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: Green Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Morpholine Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and agrochemicals due to its favorable physicochemical and metabolic properties.[1][2][3][4][5][6] Traditionally, the synthesis of morpholine derivatives has often relied on harsh reagents, multi-step procedures, and significant solvent waste, posing environmental and safety concerns.[2][7] The principles of green chemistry offer a transformative approach, aiming to reduce or eliminate the use and generation of hazardous substances. This guide provides an in-depth exploration of modern, green synthetic methodologies for producing morpholine derivatives, focusing on practical, field-proven protocols for researchers and drug development professionals. We will delve into the causality behind these greener experimental choices, offering a robust framework for sustainable innovation.

Core Green Synthetic Strategies

Our focus will be on three pillars of green synthesis: the application of alternative energy sources to enhance reaction efficiency, the use of environmentally benign reagents and solvents, and the elegance of one-pot procedures that minimize waste and operational complexity.

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Conventional heating methods are often slow and energy-intensive. Microwave and ultrasound-assisted syntheses offer significant advantages by providing rapid, uniform heating and promoting reactions through cavitation, respectively.

Microwave (MW) irradiation is an efficient and eco-friendly heating method that dramatically reduces reaction times, increases conversion rates, and can enhance selectivity.[8] This is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths.

Application Note: The synthesis of morpholine-containing chalcones, which are precursors to compounds with potential antidepressant activity, serves as an excellent case study.[8][9] Compared to conventional heating that may take hours, microwave-assisted synthesis can be completed in minutes, with often higher yields.[8][9]

Protocol: Microwave-Assisted Synthesis of (E)-1-(4-morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one

  • Rationale: This protocol utilizes a Claisen-Schmidt condensation reaction. The microwave energy rapidly heats the polar reactants and solvent, accelerating the condensation and dehydration steps to form the chalcone product.

  • Materials:

    • 1-(4-morpholinophenyl)ethan-1-one

    • 4-methylbenzaldehyde (p-tolualdehyde)

    • Ethanol

    • Potassium hydroxide (KOH)

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, dissolve 1-(4-morpholinophenyl)ethan-1-one (1 mmol) and 4-methylbenzaldehyde (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of 40% KOH solution.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 80 °C for 3-5 minutes.[8][9] Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

DerivativeMethodReaction TimeYield (%)
Morpholine Chalcone C1Conventional12 hours75%
Morpholine Chalcone C1Microwave4 minutes92%
Morpholine Chalcone C6Conventional12 hours70%
Morpholine Chalcone C6Microwave3 minutes88%

Data synthesized from findings reported in[8][9].

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A 1. Dissolve Reactants (Acetophenone derivative, Benzaldehyde) in Ethanol B 2. Add KOH Catalyst A->B C 3. Seal Vessel & Place in Microwave Reactor B->C D 4. Irradiate at 80°C (3-5 minutes) C->D E 5. Cool to RT D->E F 6. Precipitate in Ice Water E->F G 7. Filter & Wash Product F->G H 8. Recrystallize from Ethanol G->H I Pure Morpholine Chalcone Derivative H->I

Caption: Microwave-Assisted Chalcone Synthesis Workflow.

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.

Application Note: This method is effective for synthesizing a variety of heterocyclic compounds, including those based on a morpholine scaffold, often at room temperature and with shorter reaction times compared to conventional methods.[10][11][12] For instance, the synthesis of thiophene derivatives using morpholine as a basic catalyst can be significantly expedited.[10]

Protocol: Ultrasound-Assisted Synthesis of a Thiophene Derivative

  • Rationale: Ultrasound energy facilitates the reaction between the starting materials by creating highly reactive surfaces and promoting mass transfer. Morpholine acts as a base to catalyze the condensation reactions.

  • Materials:

    • Substituted benzylidene carbohydrazide

    • Malononitrile

    • Elemental sulfur

    • Ethanol

    • Morpholine

    • Ultrasonic bath/probe

  • Procedure:

    • In a suitable reaction flask, combine the benzylidene carbohydrazide derivative (0.01 mol), malononitrile (0.01 mol), and elemental sulfur (0.01 mol) in ethanol (30 mL).[10]

    • Add morpholine (0.01 mol) as a catalyst.

    • Place the flask in an ultrasonic bath and sonicate for 3 hours at 75°C.[10]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into an ice/water mixture.

    • Acidify with dilute acetic acid.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure product.

G cluster_prep Reactant Mixing cluster_reaction Ultrasonic Reaction cluster_workup Isolation & Purification A 1. Combine Reactants & Sulfur in Ethanol B 2. Add Morpholine Catalyst A->B C 3. Sonicate at 75°C (3 hours) B->C D 4. Cool & Precipitate in Acidified Ice Water C->D E 5. Filter, Wash & Dry D->E F 6. Recrystallize E->F G Pure Thiophene Derivative F->G

Caption: Ultrasound-Assisted Heterocycle Synthesis Workflow.

Greener Reagents and Solvents

The choice of reagents and solvents is paramount in green chemistry. Ideal reagents are non-toxic, efficient, and generate minimal waste. Green solvents are typically non-volatile, recyclable, and derived from renewable resources.

A significant advancement in morpholine synthesis involves the use of ethylene sulfate as a reagent to convert 1,2-amino alcohols into morpholines.[2][3][4][13] This method is a greener alternative to traditional approaches that often use hazardous reagents like chloroacetyl chloride followed by a hydride reduction, which generates significant waste.[2]

Application Note: This protocol is a simple, high-yielding, one or two-step, redox-neutral process using inexpensive reagents.[3][4] A key feature is the selective monoalkylation of primary amines, which is a common challenge in organic synthesis.[2][3][4] This method avoids the use of heavy metal reducing agents and chlorinated reagents.

Protocol: Two-Step Synthesis of a Morpholine from a 1,2-Amino Alcohol

  • Rationale: This protocol proceeds via a selective SN2 reaction between the primary amine of the 1,2-amino alcohol and ethylene sulfate, forming an intermediate. The subsequent intramolecular cyclization is base-mediated, closing the ring to form the morpholine product. The process is redox-neutral as no oxidation or reduction steps are required.

  • Materials:

    • 1,2-amino alcohol (e.g., 2-amino-2-methylpropan-1-ol)

    • Ethylene sulfate (ES)

    • Potassium tert-butoxide (tBuOK)

    • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Step 1: Monoalkylation

    • Dissolve the 1,2-amino alcohol (1.0 equiv.) in ACN or THF.

    • Add ethylene sulfate (1.1 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the formation of the intermediate sulfate ester.

  • Step 2: Cyclization

    • Cool the reaction mixture to 0 °C.

    • Add potassium tert-butoxide (tBuOK) (2.2 equiv.) portion-wise.

    • Allow the mixture to warm to room temperature and stir for another 2-4 hours until the cyclization is complete.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired morpholine derivative.

G A 1,2-Amino Alcohol + Ethylene Sulfate B Step 1: S N 2 Monoalkylation (ACN/THF, RT, 12-24h) A->B C Intermediate Sulfate Ester B->C D Step 2: Base-Mediated Cyclization (tBuOK, 0°C to RT) C->D E Crude Morpholine Product D->E F Workup & Purification E->F G Pure Morpholine Derivative F->G

Caption: Redox-Neutral Morpholine Synthesis using Ethylene Sulfate.

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability.[14][15] They can act as both the solvent and catalyst in a reaction.

Application Note: Morpholine itself can be a precursor for novel ionic liquids. For example, N-butyl-N-methylmorpholinium bromide ([NBMMorph]⁺Br⁻) has been synthesized and used as an efficient, recyclable catalyst for the preparation of biologically significant triazolidine-3-thiones.[14][15][16]

Protocol: Synthesis of a 1,2,4-Triazolidine-3-thione using a Morpholine-Based IL

  • Rationale: The acidic ionic liquid acts as a catalyst, activating the carbonyl group of the aldehyde and facilitating the condensation with thiosemicarbazide. The IL medium allows for easy product separation by simple filtration.

  • Materials:

    • Substituted aldehyde (1 mmol)

    • Thiosemicarbazide (1 mmol)

    • N-butyl-N-methylmorpholinium bromide ([NBMMorph]⁺Br⁻) (10 mol%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, mix the aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in a minimal amount of ethanol.[15]

    • Add the morpholine-based ionic liquid (10 mol%) to the mixture.[15]

    • Stir the reaction mixture at room temperature. Monitor completion by TLC.

    • Once the reaction is complete, add the mixture to ice-cold water and stir rapidly.

    • The solid product precipitates out and is collected by simple filtration.

    • The aqueous filtrate containing the ionic liquid can be concentrated and reused for subsequent reactions.

    • Recrystallize the solid product from ethanol to obtain the pure triazolidine-3-thione.

Conclusion

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The methodologies presented here—leveraging microwave and ultrasonic energy, employing novel redox-neutral reagents like ethylene sulfate, and utilizing recyclable ionic liquids—demonstrate a clear path toward the sustainable synthesis of morpholine derivatives.[2][8][10][15] These protocols offer researchers and drug development professionals practical, efficient, and environmentally responsible alternatives to traditional synthetic routes, paving the way for a greener pharmaceutical and chemical industry.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]

  • (PDF) Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. ResearchGate. [Link]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. [Link]

  • Simple and Efficient One Pot Synthetic Protocol to Construct Morpholin-2-ones. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. PMC - NIH. [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC - NIH. [Link]

  • SYNTHESIS OF MORPHOLINE-BASED IONIC LIQUIDS FOR EXTRACTIVE DESULFURIZATION OF DIESEL FUEL. SciELO. [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. ResearchGate. [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. LIDSEN Publishing Inc. [Link]

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. PubMed. [Link]

  • morpholinium based ionic liquids N-Allyl-N-methylmorpholine acetate and Morpholine acetate were. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Semantic Scholar. [Link]

  • Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. PubMed. [Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. [Link]

Sources

Application Notes & Protocols: The Use of Di-tert-butyl Dicarbonate (Boc Anhydride) for the Protection of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Boc Protecting Group

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective modification of a polyfunctional molecule is a paramount challenge. The temporary masking or "protection" of a reactive functional group is a foundational strategy that prevents undesired side reactions. For the ubiquitous amino group, the tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group employed in non-peptide chemistry.[1][2]

Introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), the resulting N-Boc carbamate exhibits remarkable stability across a wide spectrum of reaction conditions, including exposure to most bases, nucleophiles, and reductive conditions like catalytic hydrogenation.[3][4] Its key strategic advantage lies in its facile and clean cleavage under mild acidic conditions, which provides a reliable deprotection pathway.[5][6] This acid lability makes the Boc group orthogonal to other key protecting groups such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl), enabling complex, sequential synthetic routes.[4][7]

This guide provides a comprehensive overview of the mechanism, reaction parameters, and detailed protocols for the Boc protection of primary and secondary amines, designed for researchers and drug development professionals seeking to implement this critical transformation with precision and efficiency.

The Reagent and Reaction Mechanism

The standard reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable solid or liquid with a low melting point.[8][9]

The Underlying Chemistry: Nucleophilic Acyl Substitution

The protection reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[10][11] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion, which is an excellent leaving group. This anion subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion. The evolution of CO₂ gas provides a significant thermodynamic driving force, pushing the reaction to completion.[4][12] The generated tert-butoxide or another base present in the reaction mixture then deprotonates the newly formed ammonium species to yield the final, neutral N-Boc protected amine.[2]

Caption: Boc protection via nucleophilic acyl substitution.

Optimizing Reaction Conditions: A Scientist's Guide

The flexibility of the Boc protection reaction is one of its greatest assets.[1] However, substrate-specific optimization is key to achieving high yields and purity.

  • Solvents: A wide range of solvents are compatible. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dioxane are common aprotic choices.[1][11] Protic solvents like methanol or even water can be highly effective and may accelerate the reaction for weakly nucleophilic amines like anilines.[3][13][14] Catalyst-free reactions in water are an excellent "green" chemistry option.[3]

  • Base: While the reaction can proceed without a base, one is often added to neutralize the protonated amine, thereby increasing its nucleophilicity and accelerating the reaction.[11][12] Common choices include:

    • Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard for reactions in organic solvents.[11]

    • Inorganic Bases: Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are typically used in aqueous or biphasic systems, especially for amino acid protection.[15][16]

    • Catalytic Base: For poorly reactive or sterically hindered amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be highly effective.[15][17]

  • Stoichiometry: A slight excess of Boc anhydride (1.1–1.5 equivalents) is typically used to ensure complete consumption of the starting amine.[11]

  • Temperature: Most Boc protections proceed efficiently at room temperature.[10] For less reactive substrates, moderate heating (40–55 °C) may be required to achieve a reasonable reaction rate.[1][18]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various established conditions for the Boc protection of representative amine substrates.

SubstrateReagent/CatalystBaseSolventTimeYield (%)Reference(s)
Aniline(Boc)₂ONoneNone (Neat)30 min95[19]
Benzylamine(Boc)₂ONoneWater/Acetone8 min98[3][19]
Pyrrolidine(Boc)₂OTEADCM1 h100[19]
Primary Amines(Boc)₂OIodine (cat.)None (Neat)AmbientHigh[20]
Various Amines(Boc)₂OHClO₄–SiO₂ (cat.)None (Neat)AmbientHigh[20]
Amino Alcohols(Boc)₂ONoneWater5-10 min>95[3]

Experimental Protocols

Safety Note: Boc anhydride can be a skin sensitizer.[21] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions produce CO₂ gas and should not be performed in a sealed vessel.[12]

Protocol 1: General Procedure for Primary and Secondary Amines

This robust protocol is suitable for a wide range of aliphatic amines using standard organic solvents and a tertiary amine base.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv).

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., DCM, THF) to a concentration of approximately 0.2–0.5 M.

  • Base Addition: Add triethylamine (1.2–1.5 equiv) to the solution and stir. For exothermic reactions, consider cooling the flask in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.2 equiv) to the stirring solution, either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1–12 hours).[10][11] A ninhydrin stain is effective for visualizing the primary/secondary amine starting material.[22]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, purify further by flash column chromatography on silica gel.[10]

Protocol 2: Catalyst-Free Procedure in an Aqueous System

This environmentally friendly protocol is highly effective for many amines and simplifies work-up, as excess (Boc)₂O can often be removed by filtration or extraction.[3]

  • Setup: In a round-bottom flask, add the amine substrate (1.0 equiv).

  • Suspension: Add a mixture of water and a co-solvent like acetone or THF (e.g., 10:1 water:acetone) to suspend or dissolve the amine.[3]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0–1.2 equiv) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Reaction times are often very short (5–30 minutes). Monitor by TLC.

  • Work-up:

    • If the N-Boc product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to yield the product.[3][10]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve/Suspend Amine in Solvent B Add Base (Optional) A->B C Add (Boc)₂O B->C D Stir at RT or Heat C->D E Monitor by TLC D->E F Aqueous Quench & Extraction E->F Reaction Complete G Dry & Concentrate F->G H Purify (e.g., Chromatography) G->H I I H->I Pure N-Boc Amine

Caption: General experimental workflow for Boc protection.

A Brief Note on Deprotection

The utility of a protecting group is defined equally by its removal. The Boc group is reliably cleaved under acidic conditions.[5] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][23]

  • Common Reagents: Trifluoroacetic acid (TFA), often used neat or as a 25-50% solution in DCM, is highly effective.[5][24] Anhydrous hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol is another common choice.[15]

  • A Key Consideration: The generated tert-butyl cation is an electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine) in the substrate.[4][23] To prevent this side reaction, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the carbocation.[8][15][23]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficiently nucleophilic amine.- Steric hindrance.- Inadequate reaction time/temp.- Add a catalytic amount of DMAP.[15]- Increase temperature to 40-55 °C.[18]- Switch to a solvent known to accelerate the reaction (e.g., methanol).[13]- Extend reaction time.
Low Yield - Product is water-soluble.- Incomplete extraction during work-up.- Amine starting material was a salt.- Saturate the aqueous layer with NaCl before extraction.[16]- Perform multiple extractions with a more polar solvent.- Ensure the amine salt is neutralized or use a protocol that accommodates salts (e.g., with excess base).[18][25]
Di-Boc Formation - Primary amine reacts twice.- Reaction conditions are too harsh.- Use stoichiometric amounts of (Boc)₂O (1.0-1.1 equiv).- Avoid excessively high temperatures or prolonged reaction times.- For some substrates, using a biphasic system (e.g., CHCl₃/aq. NaHCO₃) can favor mono-protection.[1]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Zaragoza, F., & Stephenck, C. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 236-240. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Donohue, A. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ChemTips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Lunn, G., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3, 17575-17593. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical. [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Scribd. (n.d.). Application Note - N-Boc Protection. Scribd. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

Application Notes & Protocols: Reductive Amination Involving Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Morpholine Scaffold in Modern Chemistry

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, holds a privileged position in medicinal and materials chemistry.[1][2] Its unique physicochemical properties—such as a well-balanced lipophilic-hydrophilic profile, reduced pKa value compared to simpler secondary amines, and its ability to act as a hydrogen bond acceptor—make it a highly desirable building block.[2] Consequently, the morpholine moiety is a key structural feature in numerous approved pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3] Its incorporation into a molecule can enhance potency, improve pharmacokinetic properties, and bestow favorable metabolic stability.[1]

Given its importance, the efficient and controlled synthesis of N-substituted morpholine derivatives is a critical task for researchers in drug development and organic synthesis. Among the myriad of methods for forming carbon-nitrogen bonds, reductive amination stands out as one of the most robust, versatile, and widely employed strategies.[4] This guide provides an in-depth analysis of reductive amination protocols specifically tailored for the alkylation of morpholine and its derivatives, offering mechanistic insights, detailed experimental procedures, and troubleshooting advice.

The Reductive Amination Reaction: A Mechanistic Overview

Reductive amination is a powerful two-stage, often "one-pot," transformation that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine.[5][6] This method elegantly avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the formation of quaternary ammonium salts.[4]

The overall process can be broken down into two distinct steps:

  • Imine/Iminium Ion Formation: The amine (in this case, morpholine) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding an imine. Under the mildly acidic conditions optimal for this step (typically pH 4-6), the imine can be protonated to form a highly electrophilic iminium ion.[4][7]

  • Reduction: The imine or iminium ion intermediate is then reduced in situ by a selective hydride-donating reagent to furnish the final, more substituted amine product.[4][6]

The key to a successful reductive amination is the choice of a reducing agent that is mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate imine/iminium ion.[4][8]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction A Carbonyl (Aldehyde/Ketone) C Iminium Ion Intermediate A->C + Morpholine, H⁺ - H₂O B Morpholine B->C E N-Substituted Morpholine (Final Product) C->E Reduction D Hydride Source (e.g., NaBH(OAc)₃) D->E

Figure 1: General workflow of the reductive amination of a carbonyl compound with morpholine.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the selectivity of the hydride reagent. While strong reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can reduce the intermediate, they will also readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts and lower yields.[4] The development of milder, more selective reagents has been crucial for the widespread adoption of this methodology.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for most applications.[8][9]

  • High Selectivity: The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it slow to react with aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[8][10]

  • One-Pot Procedure: Its selectivity allows all reactants (carbonyl, amine, and reducing agent) to be mixed at the outset of the reaction.[8]

  • Mild Conditions: Reactions are typically run at room temperature in solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.[8]

  • Safety: It is a safer alternative to the highly toxic sodium cyanoborohydride.[10]

Sodium Cyanoborohydride (NaBH₃CN) is another classic reagent for this transformation.[4][7]

  • pH Dependent Reactivity: It is stable under mildly acidic conditions (pH 4-6) required for imine formation, where the reduction of the iminium ion is rapid.[4][10] At neutral pH, its reduction of carbonyls is very slow.[10]

  • Toxicity Concerns: A significant drawback is its high toxicity and the potential to release hydrogen cyanide gas if the reaction becomes too acidic (pH < 4).[10]

ReagentFormulaKey AdvantagesKey DisadvantagesOptimal pH
Sodium Triacetoxyborohydride NaBH(OAc)₃Highly selective for iminium ions; enables one-pot procedure; non-toxic byproducts.[8][10]Moisture sensitive; slightly higher cost.Mildly acidic (often used with catalytic AcOH)[8]
Sodium Cyanoborohydride NaBH₃CNEffective and selective under controlled pH.[4]Highly toxic; potential release of HCN gas.[10]4 - 6[10]
Sodium Borohydride NaBH₄Inexpensive and readily available.Poor selectivity; reduces starting carbonyls, requiring a two-step procedure.[4]Neutral to Basic

Table 1: Comparison of common reducing agents for reductive amination.

Experimental Protocols

The following protocols provide a generalized framework for the N-alkylation of morpholine. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Reductive Amination of a Ketone with Morpholine using NaBH(OAc)₃

This protocol is adapted from the highly reliable procedure developed by Abdel-Magid et al. and is suitable for a wide range of ketones and aldehydes.[8]

Materials:

  • Ketone (e.g., Cyclohexanone, 1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, catalytic amount for slow reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the ketone (1.0 eq) and the chosen anhydrous solvent (e.g., DCE, to make a ~0.5 M solution).

  • Amine Addition: Add morpholine (1.1 eq) to the solution via syringe. If the ketone is particularly hindered or the reaction is known to be slow, a catalytic amount of glacial acetic acid (0.05 eq) can be added to facilitate iminium ion formation.[8] Stir the mixture for 20-30 minutes at room temperature.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone has been consumed.[9] Reactions are typically complete within 1 to 24 hours.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-substituted morpholine derivative.

Protocol_Workflow A 1. Combine Ketone & Morpholine in Solvent B 2. Add NaBH(OAc)₃ A->B C 3. Stir at RT & Monitor (TLC / LC-MS) B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extract with Organic Solvent D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate & Purify (Chromatography) F->G H Pure Product G->H

Figure 2: Step-by-step workflow for a typical reductive amination protocol.

Troubleshooting Common Issues

While generally robust, reductive amination reactions can sometimes present challenges.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive carbonyl. 2. Low nucleophilicity of the amine (less common with morpholine but possible with hindered derivatives).[11] 3. Deactivated reducing agent due to moisture.1. Add a catalytic amount of acetic acid or a Lewis acid (e.g., Ti(OiPr)₄) to activate the carbonyl.[4] 2. Increase reaction time and/or gently heat the reaction (e.g., to 40-50 °C). 3. Ensure all reagents and solvents are anhydrous. Use freshly opened or high-quality NaBH(OAc)₃.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Reaction conditions are too acidic, activating the carbonyl for reduction. 3. Water present in the reaction mixture hydrolyzing the imine back to the carbonyl, which is then reduced.1. Switch to a more selective reagent like NaBH(OAc)₃.[8] 2. Avoid excess acid; use only a catalytic amount if necessary. 3. Ensure anhydrous conditions.
Complex Reaction Mixture 1. Unstable starting material or product under the reaction conditions. 2. Competing side reactions.1. Run the reaction at a lower temperature. 2. Screen different solvents. 3. Re-evaluate the synthetic route; a different C-N bond formation strategy may be required.

Table 2: Troubleshooting guide for reductive amination with morpholine derivatives.

Conclusion

Reductive amination is an indispensable tool for the synthesis of N-substituted morpholine derivatives, providing a direct and high-yielding pathway that avoids the common issue of over-alkylation. The use of mild, selective reducing agents, particularly sodium triacetoxyborohydride, has streamlined the process into a reliable one-pot protocol suitable for a broad scope of aldehydes and ketones.[8][10] By understanding the underlying mechanism, carefully selecting reagents, and adhering to optimized protocols, researchers can efficiently access a diverse array of morpholine-containing compounds critical for advancing drug discovery and materials science.

References

  • Morpholine - Wikipedia. Wikipedia. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Morpholine derivatives: Significance and symbolism. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [https://pubs.acs.org/doi/abs/10.1021/acs.jchemed.8b002 reductive-amination-experiment-for-a-second-semester-organic-chemistry-class]([Link] reductive-amination-experiment-for-a-second-semester-organic-chemistry-class)

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Scheme 25 Reductive transformations of morpholine amides: (A)... ResearchGate. [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Reductive Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Synthesis of Novel PI3K/mTOR Inhibitors Utilizing a Morpholine Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K/mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[6] Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome resistance mechanisms and achieve a more comprehensive blockade of oncogenic signaling.[7][8]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potent and selective PI3K/mTOR inhibitors centered around a morpholine scaffold. The morpholine moiety has been identified as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[9] We will delve into the rationale for employing this scaffold, provide detailed, step-by-step synthetic protocols for exemplary compounds, and present structure-activity relationship (SAR) data to guide future optimization efforts.

The Morpholine Scaffold: A Key to Potency and Selectivity

The recurrence of the morpholine motif in numerous clinical and preclinical PI3K/mTOR inhibitors is not coincidental. Its utility stems from several key physicochemical and structural properties:

  • Hydrogen Bonding: The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a feature observed in the binding of many successful kinase inhibitors.[9]

  • Improved Physicochemical Properties: The inclusion of a morpholine group can enhance aqueous solubility and modulate lipophilicity, contributing to favorable pharmacokinetic profiles.

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a rigid scaffold that can orient substituents towards specific regions of the ATP-binding site, enabling the optimization of potency and selectivity.

Molecular modeling and X-ray crystallography studies have consistently shown that the morpholine moiety of inhibitors like Gedatolisib (PKI-587) and ZSTK474 analogues establishes a critical hydrogen bond with a conserved valine residue in the hinge region of both PI3K and mTOR.[9] This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to engage in additional favorable interactions.

PI3K/mTOR Signaling Pathway

To appreciate the significance of dual PI3K/mTOR inhibition, a clear understanding of the signaling cascade is essential. The following diagram illustrates the key components and interactions within this pathway.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition S6K->Transcription 4EBP1->Transcription mTORC2 mTORC2 mTORC2->AKT Activation

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Synthetic Protocols: A Step-by-Step Guide

This section provides detailed experimental procedures for the synthesis of key morpholine-containing PI3K/mTOR inhibitors. These protocols are designed to be reproducible and scalable for research purposes.

Protocol 1: Synthesis of Gedatolisib (PKI-587)

Gedatolisib is a potent dual inhibitor of PI3K and mTOR. The synthesis involves a multi-step process starting from commercially available materials.

Workflow for the Synthesis of Gedatolisib

Gedatolisib_Synthesis Start Dicyanodiamide & 4-Nitrobenzonitrile Step1 Cyclization with KOH in Ethanol Start->Step1 Intermediate12 6-(4-Nitrophenyl)-1,3,5- triazine-2,4-diamine (12) Step1->Intermediate12 Step2 Dimorpholine Addition (NaH, DMF, Dichlorodiethyl ether) Intermediate12->Step2 Intermediate14 4,4'-(6-(4-Nitrophenyl)-1,3,5- triazin-2,4-diyl)dimorpholine (14) Step2->Intermediate14 Step3 Nitro Reduction (Raney Ni, H2, THF) Intermediate14->Step3 Intermediate6 4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline (6) Step3->Intermediate6 Step4 Carbamate Formation (Phenyl carbonochloridate, Pyridine, CH2Cl2) Intermediate6->Step4 Intermediate15 Phenyl (4-(4,6-dimorpholino- 1,3,5-triazin-2-yl)phenyl)carbamate (15) Step4->Intermediate15 Step5 Final Coupling with 4-(dimethylamino)piperidine-1-carboxamide derivative Intermediate15->Step5 Gedatolisib Gedatolisib (1) Step5->Gedatolisib

Caption: Synthetic workflow for Gedatolisib.

Step 1: Synthesis of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (12) [10]

  • To a solution of potassium hydroxide (17.0 g, 0.30 mol) in ethanol (1 L), add dicyanodiamide (71.0 g, 0.84 mol) and 4-nitrobenzonitrile (112.5 g, 0.76 mol).

  • Heat the mixture to reflux for 3 hours.

  • Cool the resulting solution to room temperature.

  • Filter the precipitate, wash with ethanol (2 x 150 mL), and dry to yield compound 12 as a white solid.

Step 2: Synthesis of 4,4'-(6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine (14) [10]

  • Prepare a suspension of sodium hydride (60% in mineral oil, 60.0 g, 1.5 mol) in DMF (300 mL) in Flask A and heat to 65°C under argon.

  • In Flask B, dissolve 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine (12) (80.0 g, 0.35 mol) and dichlorodiethyl ether (112.5 g, 0.79 mol) in DMF (400 mL) and heat to 65°C under argon.

  • Add the solution from Flask B to Flask A via a peristaltic pump at a rate of 4 mL/min.

  • Stir the reaction mixture at 65°C for an additional hour after the addition is complete.

  • Work-up the reaction to isolate compound 14.

Step 3: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (6) [10]

  • Prepare a suspension of compound 14 (93.0 g, 0.25 mol) and wet Raney Nickel (30 g) in THF (1 L).

  • Stir the suspension under a hydrogen atmosphere at room temperature for 12 hours.

  • Filter the mixture through a Celite pad and wash the filter cake with THF (2 x 100 mL).

  • Concentrate the combined filtrate under vacuum.

  • Purify the resulting solid by recrystallization from 50% THF/water to obtain compound 6.

Step 4: Synthesis of Phenyl (4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)carbamate (15) [10]

  • Dissolve compound 6 (82.1 g, 0.24 mol) and pyridine (28.4 g, 0.36 mol) in CH₂Cl₂ (600 mL) and cool to approximately 5°C in an ice-water bath.

  • Add a solution of phenyl carbonochloridate (41.3 g, 0.26 mol) in CH₂Cl₂ (120 mL) dropwise over 1 hour.

  • Stir the mixture at 5°C for an additional 2 hours.

  • Wash the reaction solution with water (3 x 400 mL) and dry over anhydrous Na₂SO₄.

  • Concentrate the solution to obtain compound 15.

Step 5: Synthesis of Gedatolisib (1)

  • The final step involves the coupling of intermediate 15 with a suitable 4-(dimethylamino)piperidine-1-carboxamide derivative. This is typically achieved by reacting 15 with the amine in a suitable solvent such as DMF or DMSO, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction may require heating to proceed to completion. Purification is typically performed using column chromatography.

Protocol 2: General Synthesis of Morpholino-Pyrimidines

This protocol outlines a general approach for synthesizing morpholino-pyrimidine based PI3K inhibitors, which are analogues of compounds like ZSTK474.

Step 1: Monosubstitution of 2,4,6-trichloropyrimidine [6]

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in acetone and cool to 0°C.

  • Add morpholine (1.05 eq.) dropwise and stir at 0°C for 15 minutes, then warm to room temperature for another 15 minutes.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by silica gel chromatography to obtain the 4-chloro-2,6-dimorpholinopyrimidine regioisomer.

Step 2: Suzuki Coupling [6]

  • Dissolve the 4-chloro-2,6-dimorpholinopyrimidine (1.0 eq.) and a suitable boronic acid or ester (1.8 eq.) in a 3:1 mixture of DME and 2 M Na₂CO₃.

  • Degas the solution with nitrogen for 2 minutes.

  • Add palladium acetate (0.15 eq.) and triphenylphosphine (0.15 eq.) and bubble nitrogen through the solution for 5 minutes.

  • Reflux the reaction mixture at 80°C for 3 hours.

  • After cooling, quench the reaction with aqueous sodium carbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by preparative TLC or column chromatography.

Structure-Activity Relationship (SAR) and Biological Data

The following tables summarize the inhibitory activities of representative morpholine-containing PI3K/mTOR inhibitors. This data is crucial for understanding the SAR and for guiding the design of new, more potent, and selective compounds.

Table 1: In Vitro Inhibitory Activity of Gedatolisib (PKI-587)

TargetIC₅₀ (nM)
PI3Kα0.4[11][12]
PI3Kβ6.0[11]
PI3Kγ5.4[11][12]
PI3Kδ6.0[11]
mTOR1.6[11][12]

Table 2: Inhibitory Activity of Selected Morpholino-Pyrimidine Derivatives

CompoundPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Notes
BKM-120 44.6 ± 3.6[13]-Positive Control
Compound 17p 31.8 ± 4.1[13]15.4 ± 1.9[13]Shows significant inhibitory activity and isoform selectivity.[13]
ZSTK474 Analogue (6-amino-4-methoxy) -->1000-fold potency enhancement over the 6-aza-4-methoxy analogue against PI3Kα, β, and δ.[14]

The data clearly indicates that small modifications to the core scaffold and its substituents can have a profound impact on both potency and isoform selectivity. For instance, the introduction of a trifluoromethyl group can significantly increase cellular potency.[9] The SAR studies on ZSTK474 analogues have shown that substitution at the 4 and 6 positions of the benzimidazole ring significantly affects potency.[14]

Conclusion and Future Directions

The morpholine scaffold is a cornerstone in the design of potent and selective dual PI3K/mTOR inhibitors. The synthetic protocols and SAR data presented in this guide provide a solid foundation for researchers to develop novel therapeutic agents targeting this critical oncogenic pathway. Future efforts should focus on exploring novel substitutions on the morpholine ring and the core heterocyclic systems to further enhance potency, selectivity, and pharmacokinetic properties. The continued development of these inhibitors holds great promise for advancing cancer therapy.

References

  • New and Practical Synthesis of Gedatolisib. Organic Process Research & Development.

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals.

  • PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... ResearchGate.

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling.

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry.

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences.

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate.

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace.

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.

  • Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry.

  • 4 -Overview of PI3K-AKT-mTOR signalling pathway: Class I PI3Ks are.... ResearchGate.

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters.

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... ResearchGate.

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. ResearchGate.

  • Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1 H -benzimidazole (ZSTK474). ResearchGate.

  • Gedatolisib (PKI-587) PI3K inhibitor. Selleck Chemicals.

  • Gedatolisib | PKI-587 | PF-05212384 | CAS#1196160-78-3 | PI3K and mTOR inhibitor. MedKoo Biosciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Boc Deprotection of Amines

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Step 1: Foundational Understanding of Boc Deprotection Side Reactions

Based on the initial search, the primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA)[1][2]. This electrophilic carbocation can then alkylate nucleophilic residues in the substrate, particularly in peptides.

The amino acids most susceptible to this tert-butylation are:

  • Tryptophan (Trp): The indole ring is highly nucleophilic[1][2].

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt[1][2]. Methionine can also be oxidized[2][3].

  • Cysteine (Cys): The free thiol group is a prime target for alkylation[1][2].

  • Tyrosine (Tyr): The phenolic ring can be alkylated[1][2].

  • Arginine (Arg): The guanidine group can be alkylated[].

  • Asparagine (Asn) and Glutamine (Gln): Can undergo acid-catalyzed dehydration to a nitrile[5].

To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that react with the tert-butyl cation faster than the sensitive residues of the substrate, effectively "trapping" it[1][2]. Common scavengers include triisopropylsilane (TIS), water, ethanedithiol (EDT), and thioanisole[1][6]. The choice of scavenger depends on the specific amino acids present in the peptide[1][2].

Incomplete deprotection is another common issue, which can be caused by insufficient acid concentration, short reaction times, low temperatures, or steric hindrance[1][2][7].

Now, I will proceed to structure the technical support center, create the troubleshooting guides and FAQs, design the diagrams, and formulate the experimental protocols based on this foundational knowledge. The subsequent steps will involve synthesizing the detailed information from the search results into a comprehensive and user-friendly format, adhering to all the specified requirements. <Step>

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful removal of the tert-butoxycarbonyl (Boc) protecting group from amines. Here, we address common challenges, with a focus on preventing unwanted side reactions to ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side-product formation during Boc deprotection?

A1: The primary source of side products is the generation of a highly reactive tert-butyl cation (tBu⁺) intermediate upon cleavage of the Boc group with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate any nucleophilic functional groups within your molecule, leading to undesired modifications.[1][8]

Q2: My molecule contains several sensitive amino acids. Which residues are most at risk during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][9] Key residues to be mindful of include:

  • Tryptophan (Trp): The electron-rich indole side-chain is highly susceptible to tert-butylation.[1][2]

  • Methionine (Met): The thioether in the side chain can be alkylated to form a sulfonium salt.[1][2] It is also prone to oxidation to methionine sulfoxide, a reaction that can be accelerated under acidic conditions.[2][3]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of an S-tert-butylated cysteine residue.

  • Tyrosine (Tyr): The activated phenolic ring can undergo electrophilic alkylation.[1][2]

  • Arginine (Arg): The guanidinium group, while often protonated, can still be susceptible to alkylation.[]

Q3: What are scavengers and how do they prevent these side reactions?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to intercept and neutralize the reactive tert-butyl cation.[1][10] By reacting with the carbocation at a much faster rate than the sensitive residues of your substrate, they effectively prevent it from causing unwanted alkylation.[1] The choice of scavenger is critical and depends on the specific nucleophiles present in your molecule.[2]

Q4: I see a +56 Da mass addition in my LC-MS analysis. What does this indicate?

A4: A mass increase of 56 Da is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈) has been covalently added to your molecule.[5] This is a direct result of the tert-butyl cation reacting with a nucleophilic site on your substrate.

Q5: Can the Boc deprotection reaction fail to go to completion? What are the signs?

A5: Yes, incomplete deprotection can occur. Signs of this include a complex mixture of products observed by HPLC or LC-MS, and the persistent presence of your starting material.[2][7] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[2] Common causes include insufficient acid concentration, short reaction times, low temperatures, or significant steric hindrance around the Boc-protected amine.[1][2]

Troubleshooting Guide: Common Problems & Solutions

Issue 1: Unexpected peaks in HPLC/LC-MS suggest side product formation, particularly tert-butylation.
  • Underlying Cause: Generation of the tert-butyl cation in the presence of nucleophilic functional groups without an effective scavenger.

  • Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The selection of the scavenger is paramount and is dictated by the specific residues present in your compound.

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Troubleshooting workflow for selecting the appropriate scavenger.

    Table 1: Recommended Scavengers for Sensitive Amino Acid Residues

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (% v/v)Function
Tryptophan (Trp)Triisopropylsilane (TIS), Water (H₂O)1-5% TIS, 2.5-5% H₂OTraps tert-butyl cations and reduces trityl groups.[6][11]
Methionine (Met)Thioanisole5%Scavenges cations and can suppress oxidation.[5][6]
Cysteine (Cys)Ethanedithiol (EDT)2.5%Protects against alkylation and has reducing properties.[6]
Tyrosine (Tyr)Phenol, Anisole5%Acts as a competitive nucleophile to trap cations.[6][9]
Arginine (Arg)Thioanisole, Dimethyl Sulfide (DMS)5-10%Accelerates deprotection of Pmc/Pbf groups and scavenges cations.[6]
Issue 2: Oxidation of sensitive residues, such as Methionine to Met(O).
  • Underlying Cause: Acid-catalyzed oxidation, which can occur during prolonged exposure to strong acids like TFA.[3][12]

  • Solution:

    • Use Reducing Scavengers: Incorporate scavengers with reducing properties into your cleavage cocktail. Ethanedithiol (EDT) and Thioanisole are effective choices.[5]

    • Inert Atmosphere: Perform the deprotection reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Post-Deprotection Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine.[13]

Issue 3: The deprotection reaction is slow or incomplete.
  • Underlying Cause: This can be due to insufficient acid strength, low reaction temperature, or steric hindrance at the reaction site.[1][7]

  • Troubleshooting Steps:

    • Increase Acid Concentration: If using a dilute acid solution (e.g., 20-50% TFA in DCM), consider increasing the concentration or using neat TFA.[6][7]

    • Elevate Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the reaction rate, but be aware that this may also increase side product formation if scavengers are not used.[1]

    • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) and extend the reaction time until the starting material is consumed.[7]

    • Switch Acid System: For particularly stubborn Boc groups, a stronger acid system such as 4M HCl in 1,4-dioxane can be more effective.[2][7]

The Chemistry of Boc Deprotection and Side Reactions

The Core Mechanism

The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[14]

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#202124", fontname="Arial"];

}

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side Reaction Pathway: The Role of the tert-Butyl Cation

The problematic tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or react with a nucleophilic side chain on your molecule, leading to the formation of an unwanted alkylated side product.[9][14]

dot graph H { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#202124", fontname="Arial"];

}

Caption: Competing reaction pathways for the tert-butyl cation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is recommended for substrates containing sensitive functional groups such as Trp, Met, or Cys.

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[2]

  • Scavenger Addition: Add the appropriate scavenger(s) based on the composition of your molecule (see Table 1). For a general-purpose cocktail, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is often effective.[1][11]

  • Deprotection: Add the TFA (or the pre-mixed cleavage cocktail) to the reaction mixture.[1][2]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS) to ensure complete deprotection.[5][7]

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the solvent and TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[7] The crude product is often precipitated by the addition of cold diethyl ether, collected by centrifugation, washed, and then dried.[5]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a stronger alternative for substrates where TFA-mediated deprotection is sluggish.

  • Preparation: Dissolve the Boc-protected compound in 1,4-dioxane.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir at room temperature for 0.5-2 hours, monitoring for completion by TLC or LC-MS.[7]

  • Work-up: Remove the solvent and excess HCl under reduced pressure. The product is typically isolated as the hydrochloride salt.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. Retrieved from [Link]

  • Ghorai, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Retrieved from [Link]

  • Yajima, H., & Fujii, N. (1981). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. Retrieved from [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. Retrieved from [Link]

Sources

How to improve the yield of N-alkylation of morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of morpholine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. N-alkylated morpholines are prevalent scaffolds in pharmaceuticals, agrochemicals, and fine chemicals, making their efficient synthesis a priority.[1][2] This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction yields.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What are the primary methods for the N-alkylation of morpholine?

There are three principal strategies for forging the N-alkyl bond on a morpholine ring, each with distinct advantages and challenges:

  • Direct Alkylation with Alkyl Halides: This is the traditional SN2 approach where morpholine acts as a nucleophile, displacing a halide (Cl, Br, I) from an alkyl substrate.[3] It is straightforward but can be limited by the toxicity and availability of alkyl halides and the generation of stoichiometric salt waste.[1][2]

  • "Borrowing Hydrogen" Catalysis with Alcohols: This modern, atom-economical method uses alcohols as alkylating agents.[4] A catalyst (typically based on Ru, Ir, Pd, or Cu-Ni) temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ.[5][6] Morpholine reacts with the aldehyde to form an iminium ion, which is then reduced by the "borrowed" hydrogen to yield the N-alkylated product and water as the sole byproduct.[4] This green chemistry approach avoids the use of pre-activated, hazardous alkylating agents.[5]

  • Reductive Amination with Carbonyls: This well-established method involves the reaction of morpholine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced by a separate reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation).[7] This process can be performed in a one-pot fashion and is highly versatile.[7] Recent advances even allow for the use of carboxylic acids as the carbonyl source.[8][9]

Table 1: Comparison of N-Alkylation Strategies
Method Alkylating Agent Typical Conditions Advantages Disadvantages
Direct Alkylation Alkyl Halides (R-X)Base (K₂CO₃, Cs₂CO₃), Solvent (ACN, DMF), 50-120 °CSimple setup, well-understood mechanismUses toxic reagents, generates salt waste, risk of elimination side reactions.[1][3]
Borrowing Hydrogen Alcohols (R-OH)Metal Catalyst (Ru, Ir, Cu-Ni), High Temp (120-220 °C)High atom economy, water is the only byproduct, uses readily available alcohols.[4][5]Requires specialized (often expensive) catalysts, may require high temperatures/pressures.[4][10]
Reductive Amination Aldehydes, KetonesReducing Agent (NaBH₃CN, H₂/Pd), pH 4-6High yields, broad substrate scope, one-pot procedures are common.[7]Requires stoichiometric reducing agents, sensitive to reaction pH.

Troubleshooting Guide: From Low Yields to Success

This section addresses the most common issues encountered during the N-alkylation of morpholine.

Q2: My reaction with an alkyl bromide shows very low conversion, with mostly starting material remaining. What's going wrong?

This is a frequent issue, often stemming from insufficient reactivity in the SN2 reaction.

Root Cause Analysis & Solutions:

  • Inadequate Solvent/Base System: The solubility of your base and reactants is critical. An inorganic base like potassium carbonate (K₂CO₃) has very low solubility in less polar solvents like acetone or acetonitrile (ACN), which can stall the reaction.[11]

    • Solution 1 (Solvent Change): Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents will better dissolve the base and accelerate the SN2 reaction.[11]

    • Solution 2 (Base Change): Use a more soluble and stronger base like Cesium Carbonate (Cs₂CO₃) . Its higher solubility and the "caesium effect" can significantly enhance the rate of alkylation.

  • Poor Leaving Group/Halide Reactivity: Alkyl bromides are generally good leaving groups, but for less reactive systems, their performance can be sluggish.

    • Solution 3 (Finkelstein Condition): Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) or Sodium Iodide (NaI) . The iodide will displace the bromide in situ to form a more reactive alkyl iodide, which is then readily displaced by the morpholine nitrogen.[11] This is a classic and highly effective strategy.

  • Phase Transfer Catalysis (PTC): For reactions in biphasic or low-solubility systems, a phase transfer catalyst can be transformative.

    • Solution 4 (PTC): Add a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Aliquat 336® . The catalyst transports the deprotonated morpholine or the nucleophilic anion into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[12][13] This approach often allows the use of inexpensive bases like NaOH in solvents like toluene.[12]

Caption: Decision tree for troubleshooting low yield in N-alkylation.

Q3: I'm attempting an N-alkylation with an alcohol using a heterogeneous catalyst, but the yield is poor. How can I optimize this?

The "Borrowing Hydrogen" method is powerful but highly dependent on catalyst activity and reaction conditions.

Root Cause Analysis & Solutions:

  • Catalyst Activity: The catalyst is the heart of the reaction. Pre-activation and handling are crucial.

    • Solution 1 (Catalyst Activation): Ensure your catalyst is properly activated. For many metal oxide catalysts like CuO-NiO/γ-Al₂O₃, this involves calcination at high temperatures followed by reduction in a hydrogen stream before the reaction to generate the active metallic sites.[4]

  • Reaction Temperature: Temperature is a double-edged sword in these reactions.

    • Observation: Increasing temperature generally increases the conversion of morpholine. However, beyond an optimal point (e.g., >220 °C for methanol), the selectivity towards the desired N-alkylated product can drop sharply due to side reactions like the ring-opening of morpholine.[1]

    • Solution 2 (Temperature Optimization): Perform a temperature screen (e.g., from 160 °C to 240 °C in 20 °C increments) to find the sweet spot that maximizes yield without inducing decomposition.[1]

  • Substrate Reactivity (Steric & Electronic Effects): Not all alcohols are created equal.

    • Observation: Primary alcohols (methanol, ethanol, 1-butanol) consistently give higher conversions and selectivities than secondary alcohols (isopropanol, cyclohexanol).[2][4][14] This is because the intermediate formed from a secondary alcohol is a ketone, which is a poorer electrophile than the aldehyde formed from a primary alcohol.[2][4]

    • Observation: Steric hindrance also plays a major role. Bulky alcohols like cyclohexanol show significantly lower conversion and selectivity.[2][4]

    • Solution 3 (Manage Expectations): Be aware that for secondary or sterically hindered alcohols, yields will likely be lower. Longer reaction times or higher catalyst loadings may be necessary to achieve acceptable conversion.

Alcohol Type Reaction Temp (°C) Morpholine Conversion (%) N-Alkylmorpholine Selectivity (%)
MethanolPrimary22095.393.8
EthanolPrimary22095.493.1
1-PropanolPrimary22094.192.4
1-ButanolPrimary23095.391.2
IsopropanolSecondary22092.886.7
CyclohexanolSecondary23073.578.2

Data adapted from Chen et al., Reaction Kinetics, Mechanisms and Catalysis, 2011.[4]

G cluster_0 Catalytic Cycle cluster_1 A RCH₂OH + Cat-M B RCHO + Cat-M-H₂ A->B 1. Alcohol Dehydrogenation C Iminium Ion Formation B->C 2. Condensation with Morpholine RCHO RCHO D RCH₂-Morpholine + Cat-M C->D 3. Iminium Reduction Water H₂O D->A 4. Catalyst Regeneration Morpholine Morpholine CatH2 Cat-M-H₂

Caption: The "Borrowing Hydrogen" mechanism for N-alkylation of morpholine with a primary alcohol.

Experimental Protocols

Protocol 1: N-Benzylation of Morpholine using Benzyl Bromide

This protocol details a standard SN2 alkylation procedure.

Materials:

  • Morpholine (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • Potassium iodide (KI, 0.1 equiv)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium carbonate and potassium iodide.

  • Add anhydrous acetonitrile, followed by morpholine, via syringe.

  • Stir the resulting suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the morpholine starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude N-benzylmorpholine, which can be further purified by column chromatography or distillation if necessary.

Protocol 2: N-Ethylation of Morpholine using Ethanol (Borrowing Hydrogen)

This protocol is a conceptual guide based on heterogeneous catalysis literature.[1][4]

Materials:

  • CuO-NiO/γ-Al₂O₃ catalyst

  • Morpholine

  • Ethanol (anhydrous)

Apparatus:

  • Fixed-bed continuous flow reactor

  • High-pressure liquid pump

  • Gas flow controllers (for H₂ and N₂)

  • Back pressure regulator

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the CuO-NiO/γ-Al₂O₃ catalyst. Heat the reactor to 280-300 °C under a flow of nitrogen to dry the catalyst bed. Switch the gas to a 5% H₂ in N₂ mixture and hold for 4-6 hours to reduce the metal oxides to their active state.

  • Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 220 °C) under a nitrogen flow.[1] Set the system pressure using the back pressure regulator (e.g., 0.9 MPa).[1]

  • Reaction Execution: Prepare a feed mixture of morpholine and ethanol (e.g., 1:3 molar ratio).[1] Pump the liquid feed through the heated catalyst bed at a defined liquid hourly space velocity (LHSV), for example, 0.15 h⁻¹.[1]

  • Product Collection: Collect the reactor effluent, which will contain N-ethylmorpholine, unreacted starting materials, and water.

  • Analysis and Purification: Analyze the product mixture by GC or GC-MS to determine conversion and selectivity. The N-ethylmorpholine can be isolated from the collected effluent by fractional distillation.

References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. [Link]

  • An overview of iron‐catalyzed N‐alkylation reactions. (n.d.). ResearchGate. [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. [Link]

  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. [Link]

  • Koç, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Koç, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4995-5007. [Link]

  • N alkylation at sp3 Carbon. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Reductive amination. (n.d.). In Wikipedia. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega. [Link]

  • Methods for preparing n-substituted morpholine compounds. (2009).
  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. (n.d.). ResearchGate. [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. (2012). Chemical Communications, 48(12), 1758-1760. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). Organic & Biomolecular Chemistry, 18(32), 6277-6281. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (2023). CyberLeninka. [Link]

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.[Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • A new phase transfer catalyst (PTC) for N-alkylation reactions. (n.d.). J-Global. [Link]

  • The preparation method of N-alkylmorpholine compound. (1991).
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2024). The Journal of Organic Chemistry. [Link]

  • N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-morpholin-2-ylethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable morpholine-containing building block. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of impurity formation to ensure the integrity and success of your experiments.

I. Overview of the Synthesis

The synthesis of this compound typically involves the protection of the primary amine of 2-(morpholin-2-yl)ethanamine with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is susceptible to the formation of several impurities stemming from the starting materials, reaction conditions, and work-up procedures. Understanding the origin of these impurities is paramount for developing robust synthetic protocols and ensuring the high purity required for pharmaceutical applications.[1]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing practical solutions and preventative measures.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

An incomplete reaction is a frequent issue and can often be attributed to several factors:

  • Poor Quality of Starting Material: The purity of 2-(morpholin-2-yl)ethanamine is critical. Impurities from its synthesis, such as residual water or other nucleophiles, can consume the Boc anhydride.

  • Inadequate Stoichiometry of Boc₂O: While a 1:1 stoichiometry is theoretically sufficient, an excess of Boc₂O (typically 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion and to compensate for any potential hydrolysis of the anhydride.

  • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate, especially if the amine is sterically hindered or has reduced nucleophilicity.[2]

  • Insufficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper contact between the reactants.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze the 2-(morpholin-2-yl)ethanamine by NMR or GC-MS to confirm its identity and purity.

  • Optimize Reagent Stoichiometry: Incrementally increase the equivalents of Boc₂O.

  • Adjust Reaction Temperature: If the reaction is slow at room temperature, consider gentle heating and monitor the progress by TLC or LC-MS.

FAQ 2: I am observing a significant amount of a di-Boc protected impurity. How can I prevent this?

The formation of the di-Boc impurity, where both the primary and the secondary amine of the morpholine ring are protected, is a common side reaction.

  • Mechanism of Formation: The secondary amine of the morpholine ring, although less nucleophilic than the primary amine, can still react with Boc₂O, especially when an excess of the reagent is used or with prolonged reaction times. The use of a strong base can also facilitate the deprotonation and subsequent reaction of the secondary amine.

Prevention Strategies:

  • Control Stoichiometry: Use a minimal excess of Boc₂O (e.g., 1.05 to 1.1 equivalents).

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the di-Boc product.

  • Choice of Base: If a base is necessary, a milder, non-nucleophilic base like sodium bicarbonate is preferable to stronger bases like triethylamine or DMAP.[2]

FAQ 3: My final product is contaminated with tert-butanol. How do I remove it?
  • Origin: Tert-butanol is a byproduct of the reaction of the amine with Boc₂O and also from the hydrolysis of Boc₂O.[3]

  • Removal: Tert-butanol is volatile and can often be removed by evaporation under reduced pressure. For stubborn traces, co-evaporation with a solvent like toluene can be effective. A thorough aqueous workup can also help partition the tert-butanol into the aqueous phase.

FAQ 4: I have an unknown impurity with a similar polarity to my product. What could it be and how do I characterize it?

Several impurities can have similar polarities to the desired product, making purification by column chromatography challenging.

  • Potential Impurities from Starting Material:

    • Isomeric Impurities: The synthesis of 2-substituted morpholines can sometimes lead to the formation of isomeric byproducts.[2] If the starting 2-(morpholin-2-yl)ethanamine contains isomeric impurities, these will likely be carried through to the final product.

    • Ring-Opened Byproducts: Under harsh conditions, the morpholine ring can potentially undergo ring-opening, leading to linear amino-ether impurities.

  • Potential Impurities from the Boc Protection Reaction:

    • Tert-butyl Carbamate: This can form from the reaction of ammonia (if present as an impurity) with Boc₂O.

    • Urea Derivatives: If the reaction is not properly controlled, the formation of urea-type impurities through the reaction of the isocyanate intermediate (formed from the decomposition of Boc₂O) with the amine can occur.[4]

Characterization and Removal:

  • Analytical Techniques: High-resolution mass spectrometry (HRMS) can provide the exact mass and molecular formula of the impurity. 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) are invaluable for elucidating the structure of the unknown compound.

  • Purification: If standard silica gel chromatography is ineffective, consider alternative techniques such as reverse-phase HPLC or crystallization.

III. Common Impurities: A Deeper Dive

A summary of the most common impurities, their origin, and key analytical signatures is presented in the table below.

Impurity NameStructureOrigin¹H NMR Signature (CDCl₃, δ ppm)
Di-Boc Adduct tert-butyl 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)ethylcarbamateOver-reaction with Boc₂OTwo distinct singlets for the two t-butyl groups.
tert-Butanol (CH₃)₃COHByproduct of Boc protection and hydrolysis of Boc₂OSharp singlet around 1.28 ppm.
Unreacted Starting Amine 2-(morpholin-2-yl)ethanamineIncomplete reactionAbsence of the Boc protecting group signal.
Di-tert-butyl dicarbonate (Boc)₂OExcess reagentSinglet around 1.5 ppm.
tert-Butyl Carbamate H₂NCOOtBuReaction of ammonia impurity with Boc₂OBroad singlet for NH₂ and a singlet for the t-butyl group.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 2-(morpholin-2-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture of dioxane and water) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq).[5]

  • If necessary, add a mild base such as sodium bicarbonate (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical Characterization by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

This method should allow for the separation of the desired product from the more polar starting material and less polar di-Boc impurity.

V. Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the main synthetic route and the formation of key impurities.

synthesis_and_impurities SM 2-(morpholin-2-yl)ethanamine Product This compound SM->Product Boc₂O, Base Boc2O Boc₂O tBuOH tert-Butanol Boc2O->tBuOH Hydrolysis / Reaction DiBoc Di-Boc Impurity Product->DiBoc Excess Boc₂O

Caption: Synthesis of the target compound and formation of the di-Boc impurity.

starting_material_impurities DEA Diethanolamine Morpholine Morpholine Precursor DEA->Morpholine H₂SO₄ DEG Diethylene Glycol + NH₃ DEG->Morpholine Catalyst, High T/P AEE 2-(2-aminoethoxy)ethanol (Impurity) DEG->AEE NEthyl N-ethylmorpholine (Impurity) DEG->NEthyl SM 2-(morpholin-2-yl)ethanamine Morpholine->SM Further Elaboration

Caption: Potential impurities arising from the synthesis of the morpholine starting material.

VI. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife.

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(18), 7384–7387.

  • BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem.

  • Google Patents. (1987). US4647663A - Synthesis of morpholine.

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE.

  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE).

  • Fisher Scientific. Amine Protection / Deprotection.

  • Sigma-Aldrich. Application Note – N-Boc protection.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.

  • PrepChem.com. Synthesis of Cyclohexanone morpholine enamine (II).

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.

  • Wikipedia. Di-tert-butyl dicarbonate.

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • PubChem. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495.

  • BOC Sciences. BOC-amino acids.

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • Der Pharma Chemica. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • PubChemLite. Tert-butyl (2-morpholin-2-ylethyl)carbamate (C11H22N2O3).

  • BenchChem. (2025). Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate.

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.

  • SIELC Technologies. Separation of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol on Newcrom R1 HPLC column.

  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.

  • PMC. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

  • Google Patents. (2013). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

  • Sigma-Aldrich. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0.

  • CHIRALEN. 2-Morpholinoethanamine.

  • Parchem. N-((Morpholin-2-YL)methyl) ethanamine (Cas 1281355-75-6).

  • Lab-Chemicals.Com. tert-butyl (2-morpholin-2-ylethyl)carbamate.

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

  • ResearchGate. (2023). Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR.

Sources

Technical Support Center: Optimizing Reaction Temperature for Morpholine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your synthesis: reaction temperature. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, and mastering their synthesis is key to successful drug discovery programs.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the role of temperature in the N-alkylation of morpholine.

Q1: Why is temperature such a critical parameter in morpholine alkylation?

A1: Temperature is a primary lever for controlling both the rate and the outcome of a chemical reaction. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the transformation.[2][3] However, in morpholine alkylation, which typically proceeds via a nucleophilic substitution (SN2) mechanism, temperature management is a delicate balance.

  • Insufficient Temperature: The reaction may be sluggish or fail to proceed altogether, resulting in low conversion of the starting material.

  • Excessive Temperature: This can lead to several undesirable outcomes:

    • Increased Elimination Byproducts: At higher temperatures, the competing elimination (E2) pathway becomes more favorable, especially with sterically hindered alkyl halides, leading to the formation of alkenes and reducing the yield of the desired N-alkylated product.[3][4]

    • Product Decomposition: The desired N-alkylated morpholine or the starting materials may not be thermally stable, leading to degradation and the formation of complex impurity profiles.

    • Ring-Opening: Under certain conditions, particularly at very high temperatures, the morpholine ring itself can undergo cleavage reactions, resulting in a significant loss of yield.[5][6]

Q2: What is a good starting temperature for a typical morpholine alkylation with an alkyl halide?

A2: The optimal temperature is highly dependent on the specific substrates and conditions. However, a general guideline is to start at a moderate temperature and adjust based on reaction monitoring. For a standard reaction with an alkyl halide like methyl iodide or benzyl bromide in a polar aprotic solvent such as acetonitrile, heating the reaction mixture to reflux (approximately 82°C for acetonitrile) is a common starting point.[1] For highly reactive electrophiles, a lower reaction temperature may be necessary to prevent overalkylation or other side reactions.[7]

Q3: How does the choice of alkylating agent influence the required reaction temperature?

A3: The reactivity of the alkylating agent is a major determinant of the optimal temperature.

  • Alkyl Halides (e.g., R-I, R-Br): These are highly reactive electrophiles with good leaving groups. Reactions often proceed efficiently at moderate temperatures (e.g., 50-100 °C). The reactivity order is I > Br > Cl, so alkyl iodides will generally require the mildest conditions.[8]

  • Alcohols (e.g., R-OH): Alcohols are poor electrophiles. Their use as alkylating agents requires catalytic methods, such as "borrowing hydrogen" or reductive amination strategies, which typically demand much higher temperatures (e.g., 120-240 °C) to facilitate the initial oxidation of the alcohol to an aldehyde or ketone intermediate.[5][9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing for lower bulk temperatures or drastically reduced reaction times compared to conventional heating.[11][12][13] For instance, some reactions can be completed in minutes at 80-150 °C.[11][12][14]

Q4: Can over-alkylation be an issue, and how does temperature play a role?

A4: Over-alkylation is generally not a concern when alkylating a secondary amine like morpholine, as the product is a tertiary amine. Tertiary amines are less prone to further alkylation to form quaternary ammonium salts compared to the high reactivity of primary amines forming secondary amines.[15] However, under forcing conditions with a large excess of a highly reactive alkylating agent (like methyl iodide) and elevated temperatures, the formation of the N-methylmorpholinium iodide salt is possible.[15] Careful control of stoichiometry and avoiding excessive temperatures are key to preventing this.

Troubleshooting Guide: Temperature Optimization

This guide provides a systematic approach to resolving common issues encountered during morpholine alkylation by optimizing the reaction temperature.

Issue 1: Low or No Conversion of Starting Material

Your reaction has stalled, with significant amounts of morpholine and the alkylating agent remaining even after several hours.

  • Primary Suspect (Temperature-Related): The reaction temperature is too low to overcome the activation energy barrier of the SN2 reaction.

  • Troubleshooting Workflow:

    • Verify Reagents: First, ensure that your reagents (especially the base, like K₂CO₃) are anhydrous and your solvent is of appropriate quality. Moisture can inhibit the reaction.

    • Systematic Temperature Increase: If reagents are verified, begin to incrementally increase the reaction temperature. A prudent approach is to raise the temperature by 10-15 °C and hold for 2-4 hours.[16]

    • Monitor Progress: After each interval, draw a small aliquot from the reaction mixture and analyze it by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of starting materials and the appearance of the product spot/peak.

    • Establish Optimal Point: Continue this process until you observe a satisfactory conversion rate without the significant formation of new, unidentified byproduct spots on the TLC plate. This point is your optimal reaction temperature.

G start Low / No Conversion Observed verify Verify Reagent & Solvent Quality (Anhydrous?) start->verify increase_temp Increase Temperature by 10-15 °C verify->increase_temp monitor Hold for 2-4h & Monitor by TLC/LC-MS increase_temp->monitor check_conv Is Conversion Rate Acceptable? monitor->check_conv check_byprod Significant Byproducts Formed? check_conv->check_byprod No success Optimal Temperature Identified. Proceed. check_conv->success Yes check_byprod->increase_temp No lower_temp Lower Temperature. Previous step was optimal. check_byprod->lower_temp Yes lower_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Formation of an Elimination Byproduct

You observe a new, less polar spot on your TLC plate, and subsequent analysis (e.g., ¹H NMR) confirms the presence of an alkene, indicating a competing E2 reaction.

  • Primary Suspect (Temperature-Related): The reaction temperature is too high. Elimination reactions typically have a higher activation energy than their substitution counterparts and are thus favored by increased heat.[3][4] This is because elimination involves more bond breaking in the transition state, making it more entropically favorable at higher temperatures.[17]

  • Troubleshooting Workflow:

    • Reduce Temperature: Immediately lower the reaction temperature. A good starting point is to decrease it by 20 °C from the point where byproduct formation was observed.

    • Consider the Base: If lowering the temperature significantly slows the desired SN2 reaction, consider using a less sterically hindered, non-nucleophilic base. While potassium carbonate is standard, a weaker base might disfavor the E2 pathway.

    • Solvent Effects: Ensure you are using a polar aprotic solvent (e.g., Acetonitrile, DMF). These solvents favor the SN2 pathway by solvating the cation of the base but leaving the anion (the active base) relatively free. Polar protic solvents can stabilize carbocations, potentially favoring elimination under certain conditions.[4]

G cluster_0 Energy Profile Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SN2 SN2 (Desired Alkylation) Rate->SN2 Favored at Moderate Temp E2 E2 (Elimination Byproduct) Rate->E2 Becomes Competitive at High Temp SN2_Ea SN2 Activation Energy (Lower) E2_Ea E2 Activation Energy (Higher)

Caption: Relationship between temperature, SN2, and E2 pathways.

Issue 3: Reaction Mixture Darkens, Chars, or Shows Multiple Unidentified Spots

The reaction mixture turns dark brown or black, or the TLC shows a streak of decomposition products, indicating thermal instability.

  • Primary Suspect (Temperature-Related): The temperature is excessively high, causing the decomposition of starting materials, reagents, or the N-alkylated morpholine product.

  • Troubleshooting Workflow:

    • Drastic Temperature Reduction: Repeat the experiment at a significantly lower temperature (e.g., 20-30 °C lower than the initial setting). It is better to have a slow, clean reaction than a fast, messy one.

    • Check Thermal Stability: If possible, find data on the thermal stability of your specific substrates. Some complex molecules have low decomposition temperatures.

    • Alternative Methods: If the required temperature for alkylation is close to the decomposition temperature, consider alternative, milder alkylation methods. This could include:

      • Reductive Amination: This two-step, one-pot procedure involves forming an iminium ion with an aldehyde/ketone followed by in-situ reduction, often proceeding under milder conditions than direct alkylation with less reactive agents.[8][16]

      • Phase-Transfer Catalysis (PTC): PTC can enhance reactivity, often allowing reactions to be performed at lower temperatures with inexpensive inorganic bases.[18][19]

Experimental Protocols & Data
General Protocol: N-Alkylation of Morpholine with an Alkyl Halide

This protocol is a general method and may require optimization for specific substrates.[1]

Materials:

  • Morpholine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL per mmol of morpholine)

  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add morpholine and anhydrous acetonitrile. Stir until dissolved.

  • Add Base: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

  • Add Electrophile: Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (see table below for starting points). For acetonitrile, reflux is ~82°C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system) every 2-4 hours. The reaction is complete when the morpholine spot has been consumed. Typical reaction times are 4-12 hours.[1]

  • Workup: Cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated morpholine.

Data Presentation: Recommended Starting Temperatures

The following table provides recommended starting temperatures for various morpholine alkylation strategies. These are starting points and should be optimized for each specific reaction.

Alkylation StrategyAlkylating Agent ExampleCatalyst/BaseSolventStarting Temp. (°C)Reference
Standard SN2 Benzyl BromideK₂CO₃Acetonitrile80-82 (Reflux)[1]
Standard SN2 Isopropyl BromideK₂CO₃ / PTCToluene50-70[18]
Reductive Amination BenzaldehydeNaBH(OAc)₃Dichloromethane20-25 (Room Temp)[16]
"Borrowing Hydrogen" MethanolCuO–NiO/γ–Al₂O₃Gas-Phase160-240[5][6][9]
Microwave-Assisted Various Alkyl HalidesDBUEthanol140[14]
Microwave-Assisted Substituted BenzaldehydesBasic EthanolEthanol80[11]
Safety Information
  • Morpholine: Flammable liquid and vapor. Harmful if swallowed, toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[20][21] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[20][22][23]

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential mutagens. Handle with extreme care and appropriate PPE.

  • Heating: Use a well-calibrated heating mantle or oil bath with a temperature controller. Never heat a closed system. Ensure reflux condensers have adequate water flow.

By understanding the interplay between temperature, reaction kinetics, and potential side reactions, you can effectively troubleshoot and optimize your morpholine alkylation experiments to achieve high yields and purity.

References
  • Nucleophilic Substitution Reactions. Solubility of Things.
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. (2011-05-25).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
  • Technical Support Center: N-Alkylation of Aromatic Amines. Benchchem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (2024-09-06).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. (2024-10-30).
  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. (2025-08-05).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (2024-06-04).
  • Morpholine - SAFETY DATA SHEET. pentachemicals. (2025-04-16).
  • Morpholine - SAFETY DATA SHEET. Fisher Scientific. (2010-08-06).
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017-05-26).
  • Morpholine. Santa Cruz Biotechnology.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. (2025-08-06).
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011). AKJournals. (2011-05-25).
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. (2023-02-01).
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PubMed Central.
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • N-alkylation of morpholine with other alcohols | Download Table. ResearchGate.
  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. (2012-12-19).
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. (2025-09-23).
  • Moracizine. Wikipedia.
  • Effect of Temperature on Elimination and Substitution Reactions. YouTube. (2023-03-18).
  • Effect of reaction temperature on the N-methylation of morpholine. ResearchGate.
  • So if the reaction requires heat, SN1 is always favored over SN2 reactions? Is this only with allylic carbons or in general? Google seems to say that SN1 reactions require lower heat. Reddit. (2023-04-29).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. (2024-04-18).
  • Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach | Request PDF. ResearchGate.
  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. (2024-09-26).
  • A Brief Introduction to Chemical Reaction Optimization. PMC - PubMed Central - NIH.
  • Industrial Phase-Transfer Catalysis.
  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate.
  • Phase-Transfer Catalysis (PTC). Macmillan Group. (2008-04-10).
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. (2023-11-07).
  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI.
  • Expedited microwave-assisted N-alkylation of isatins utilizing DBU. ResearchGate. (2025-08-06).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in morpholine synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common issues leading to low conversion rates and product impurities. Our approach is rooted in explaining the causal relationships behind experimental observations to empower you with the scientific understanding needed to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for morpholine synthesis are:

  • Dehydration of Diethanolamine (DEA): This classic method involves the dehydration of diethanolamine using a strong acid, such as sulfuric acid, at elevated temperatures.[1] While effective, this process requires careful handling of corrosive acids and generates significant salt waste upon neutralization.[2]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This is the more modern and widely used industrial method.[3][4] It involves the reaction of diethylene glycol with ammonia at high temperatures (150-400°C) and pressures over a hydrogenation catalyst.[3][4] This route is generally more efficient and avoids the large volumes of salt byproduct associated with the DEA method.[2]

Q2: What are the major side reactions and byproducts that I should be aware of?

A2: Byproduct formation is a primary contributor to low yields. The key byproducts depend on the synthetic route:

  • DEG Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its presence in the final product indicates incomplete conversion.[2] Another significant byproduct is N-ethylmorpholine.[2] High-molecular-weight condensation products, often referred to as "heavies," can also form, which can reduce yield and complicate purification.[2]

  • DEA Route: The primary issue is the formation of large quantities of sodium sulfate after neutralization of the sulfuric acid catalyst, which presents a disposal challenge.[2]

Q3: What are typical yields for morpholine synthesis?

A3: Yields are highly dependent on the chosen method and optimization of reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[2][5] However, a lab-scale synthesis from DEA might typically yield between 35-50%.[2] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[2]

In-Depth Troubleshooting Guides

Low Conversion in Diethanolamine (DEA) Dehydration

Low yields in the DEA route are often traced back to suboptimal reaction parameters. The dehydration is an equilibrium-driven process, and careful control is paramount.

Symptom: Low yield of morpholine, often accompanied by a dark-colored reaction mixture.

Potential CauseScientific Explanation & CausalityRecommended Action
Inadequate Temperature Control The cyclization of diethanolamine requires a specific temperature range, typically 180-210°C. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to charring and the formation of degradation byproducts, resulting in a darkened mixture and reduced yield of the desired product.Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature. Monitor the internal reaction temperature closely. A drop of just 10-15°C can significantly decrease the yield.
Insufficient Reaction Time The dehydration of diethanolamine is a kinetically slow process. Incomplete reaction due to insufficient heating time is a common cause of low conversion. The reaction requires a prolonged period at the optimal temperature to drive the equilibrium towards the cyclized product.Ensure the reaction is heated for a sufficient duration, often 15 hours or more, to allow for complete cyclization.
Improper Acid Concentration Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent. If the acid is not sufficiently concentrated or is used in a suboptimal stoichiometric ratio, it will not effectively remove the water generated during the reaction, thus hindering the forward reaction and preventing complete cyclization.Verify the concentration of the acid before use. Ensure the correct stoichiometry is employed as per established protocols. The use of oleum (fuming sulfuric acid) can enhance the reaction rate by maintaining a high acid strength.[5]
Inefficient Water Removal The presence of water, a byproduct of the reaction, can inhibit the forward reaction by Le Chatelier's principle. Inefficient removal of water will prevent the reaction from reaching completion.For laboratory-scale synthesis, ensure an efficient condenser is used to remove water as it forms. In some setups, a Dean-Stark trap can be employed to physically separate the water from the reaction mixture.
Low Conversion and Selectivity in Diethylene Glycol (DEG) and Ammonia Synthesis

This catalytic process is sensitive to a variety of factors that can impact both the conversion of DEG and the selectivity towards morpholine.

Symptom: Low yield of morpholine with significant amounts of 2-(2-aminoethoxy)ethanol (AEE) and other byproducts.

Potential CauseScientific Explanation & CausalityRecommended Action
Suboptimal Catalyst The choice of catalyst is critical for both activity and selectivity. Common catalysts include metals like nickel, copper, or cobalt on a support such as alumina.[2] An inappropriate catalyst or one with low activity will result in poor conversion of DEG. The catalyst's properties also influence the product distribution.Select a catalyst known for high selectivity to morpholine, such as a mixed Ni-Cu-Cr-Ti catalyst.[6] Ensure the catalyst is properly activated before use according to the manufacturer's instructions.
Catalyst Deactivation The catalyst can be poisoned by impurities in the feedstock (DEG, ammonia) or fouled by high-molecular-weight byproducts ("heavies") that block active sites.[2] This leads to a gradual or sudden drop in conversion rates.Use high-purity starting materials. If deactivation is suspected, consider catalyst regeneration. For nickel-based catalysts, regeneration can sometimes be achieved by a high-temperature treatment under a hydrogen atmosphere to remove coke and some adsorbed poisons.[7]
Incorrect Reaction Temperature and Pressure The reaction is typically carried out at 150-400°C and high pressure.[3][4] Temperature influences both the reaction rate and the formation of byproducts. Suboptimal pressure can affect the phase behavior of the reactants and the efficiency of the reaction.Optimize the temperature and pressure for your specific catalyst and reactor setup. A systematic study varying these parameters is recommended to find the optimal conditions for maximizing morpholine yield while minimizing byproduct formation.
Improper Ammonia to DEG Ratio A high molar ratio of ammonia to DEG is generally used to favor the formation of morpholine and suppress the formation of "heavies."[8] A low ammonia concentration can lead to side reactions between morpholine and unreacted DEG.Maintain a high molar ratio of ammonia to DEG. This can be controlled by adjusting the feed rates of the reactants.

Data Presentation: Impact of Temperature on Product Distribution in DEG Synthesis

The following table, with data adapted from U.S. Patent 4,647,663, illustrates how reaction temperature can influence the product distribution in the synthesis of morpholine from diethylene glycol and ammonia.[9]

Temperature (°C)DEG Conversion (%)Morpholine Selectivity (%)AEE Selectivity (%)
200857515
220958010
24098705

Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL of 31%)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round bottom flask, thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • To a round bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.

  • Slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic and should be done with cooling.[2]

  • Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[2]

  • Allow the mixture to cool to 160°C and pour the thick paste of morpholine hydrochloride into a dish.

  • Mix the crude product with 50 g of calcium oxide and perform a flame distillation.

  • Dry the crude, wet morpholine by stirring over 20 g of potassium hydroxide for 30-60 minutes.

  • Separate the upper morpholine layer.

  • For final drying, reflux the morpholine over ~1 g of sodium metal for one hour.

  • Perform a fractional distillation, collecting the fraction that boils between 126-129°C.

Protocol 2: In-Process Monitoring by Gas Chromatography (GC)

Regularly monitoring the reaction progress is crucial for optimization.

GC-FID Method for Reaction Mixture Analysis:

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 270°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or isopropanol) before injection.

This method should allow for the separation and quantification of diethanolamine, morpholine, 2-(2-aminoethoxy)ethanol, and N-ethylmorpholine.

Visualization of Concepts

Diagram 1: Primary Industrial Synthesis Routes for Morpholine

G DEA Diethanolamine (DEA) H2SO4 H₂SO₄ (conc.) High Temperature DEA->H2SO4 DEG Diethylene Glycol (DEG) NH3_cat Ammonia (NH₃) Catalyst, High T/P DEG->NH3_cat Morpholine Morpholine H2SO4->Morpholine Dehydration Salt_waste Salt Waste (Na₂SO₄) H2SO4->Salt_waste NH3_cat->Morpholine Reductive Amination Byproducts Byproducts (AEE, etc.) NH3_cat->Byproducts

Caption: Primary industrial synthesis routes for morpholine.

Diagram 2: Logical Workflow for Troubleshooting Morpholine Synthesis

G start Low Morpholine Conversion check_route Identify Synthesis Route (DEA or DEG?) start->check_route check_route->dea_path DEA check_route->deg_path DEG temp_check Verify Temperature (180-210°C) dea_path->temp_check cat_check Evaluate Catalyst (Activity/Choice) deg_path->cat_check time_check Check Reaction Time (>15 hrs) temp_check->time_check OK solution Implement Corrective Actions temp_check->solution Not OK acid_check Confirm Acid Concentration time_check->acid_check OK time_check->solution Not OK acid_check->solution OK acid_check->solution Not OK cond_check Optimize T & P cat_check->cond_check OK cat_check->solution Not OK ratio_check Check NH₃:DEG Ratio cond_check->ratio_check OK cond_check->solution Not OK ratio_check->solution OK ratio_check->solution Not OK

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

  • Beller, M., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols, 15(4), 1534-1551. [Link]

  • Cunha, J. A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]

  • Dixon, D. D., & Daughenbaugh, R. J. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia (EP Patent 0036331B1).
  • Dixon, D. D., & Fowlkes, R. L. (1987). Synthesis of morpholine (U.S. Patent No. 4,647,663). U.S.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. [Link]

  • Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. Soviet Chemical Industry (English Translation), 14(11). [Link]

  • Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof (U.S. Patent 2,776,972). U.S.
  • Moss, E., & Kenyon, R. L. (1957). Process of producing morpholine from diethanolamine (U.S. Patent 2,777,846). U.S.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. [Link]

  • Sciencemadness Wiki. (2020). Diethanolamine. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • Dixon, D. D., & Fowlkes, R. L. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia (EP Patent 0036331A2).
  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • ResearchGate. (n.d.). GC-FID analysis of morpholine. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-292. [Link]

  • U.S. Patent 4,647,663. (1987). Synthesis of morpholine.
  • IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • DE Patent 2758769A1. (1979). Gas phase morpholine prodn.
  • U.S. Patent 2,777,846. (1957).

Sources

Technical Support Center: Managing Ring-Opening Side Reactions of the Morpholine Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a valuable scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and to enhance the pharmacokinetic profile of drug candidates. However, under certain experimental and physiological conditions, the stability of the morpholine moiety can be compromised, leading to ring-opening side reactions. These reactions can result in the formation of impurities, loss of biological activity, and potential toxicity. This guide provides in-depth technical support for identifying, troubleshooting, and mitigating these unwanted reactions.

I. Foundational Knowledge: Understanding Morpholine Ring Stability

The morpholine heterocycle contains both an amine and an ether functional group. Its stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents or light. The tertiary amine within the morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides. This N-oxide formation can be a precursor to further degradation and ring-opening.

Core Mechanisms of Ring-Opening

Several pathways can lead to the cleavage of the morpholine ring:

  • Oxidative Degradation: This is a common pathway initiated by atmospheric oxygen, heat, light, or trace metal ions. The reaction can proceed through the formation of carbon-centered or nitrogen-centered radicals. Subsequent reaction with oxygen can lead to ring-opening, yielding byproducts such as 2-(2-aminoethoxy) ethanol.

  • Acid/Base Catalyzed Hydrolysis: While generally stable, the ether linkage in the morpholine ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Metabolic Degradation: In biological systems, morpholine-containing compounds can be metabolized by enzymes, such as cytochrome P450. This can initiate C-N bond cleavage, leading to ring-opened metabolites like 2-(2-aminoethoxy)acetic acid and glycolic acid.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Unexpected Impurity with a Higher Polarity Appears During Forced Degradation Studies.

Question: During an oxidative forced degradation study (using H₂O₂) of my morpholine-containing compound, I'm observing a new, more polar peak on my HPLC chromatogram that I can't identify. What could it be, and how can I confirm its identity?

Answer:

Plausible Cause: The new, more polar impurity is likely the N-oxide of your morpholine-containing compound. The nitrogen atom in the morpholine ring is susceptible to oxidation, forming a polar N-oxide derivative. This is a common degradation pathway under oxidative stress. In some cases, this N-oxide can be a precursor to further degradation, including ring-opening.

Troubleshooting Workflow:

  • Mass Spectrometry (MS) Analysis: The most direct way to confirm the identity of the new peak is to use LC-MS. The N-oxide will have a molecular weight that is 16 Da higher than the parent compound, corresponding to the addition of an oxygen atom.

  • Comparative Analysis: Compare the retention time and mass spectrum of your unknown peak with a synthetically prepared standard of the N-oxide of your compound, if available.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can definitively confirm the structure. Protons and carbons adjacent to the newly formed N-oxide will show characteristic shifts in their NMR spectra.

Mitigation Protocol:

  • Control Oxygen Exposure: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Protect from Light: Store the compound in amber vials or otherwise protected from light, as photodegradation can initiate oxidative processes.

  • Use of Antioxidants: In formulation studies, consider the inclusion of antioxidants to quench radical species that can initiate oxidation.

  • Temperature Control: Store the compound at recommended cool temperatures (e.g., 2-8 °C) to slow down the rate of oxidation.

Issue 2: Loss of Compound and Formation of Multiple Degradants Under Acidic Conditions.

Question: I am performing an acid-catalyzed reaction, and I'm seeing significant loss of my starting material, which contains a morpholine ring. I also observe several new peaks in the LC-MS, some of which correspond to ring-opened products. Why is this happening and how can I prevent it?

Answer:

Plausible Cause: Strong acidic conditions, particularly at elevated temperatures, can catalyze the hydrolysis of the ether linkage within the morpholine ring, leading to ring cleavage. The protonation of the morpholine nitrogen can also make the ring more susceptible to nucleophilic attack. The multiple degradants you observe are likely a mixture of ring-opened products and other acid-catalyzed side products.

Troubleshooting Workflow:

  • pH Monitoring: Carefully monitor and control the pH of your reaction mixture. The stability of the morpholine ring can be highly pH-dependent.

  • Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and minimize the reaction time.

  • Forced Degradation Comparison: Conduct a systematic forced degradation study under various acidic conditions (e.g., different acids, concentrations, and temperatures) to understand the degradation profile and identify the most critical parameters.

Mitigation Protocol:

  • Use Milder Acids: If the reaction chemistry allows, switch to a milder acid or use a buffered system to maintain a less aggressive pH.

  • Protecting Groups: In a synthetic context, consider protecting the morpholine nitrogen if it is not essential for the desired reaction. This can alter its electronic properties and potentially increase its stability.

  • Reaction Optimization: Optimize the reaction time and temperature to favor the desired transformation over the degradation pathway.

Issue 3: Inconsistent Results in Biological Assays.

Question: My morpholine-containing compound shows variable activity in cell-based assays. Could this be related to instability and ring-opening?

Answer:

Plausible Cause: Yes, inconsistent biological activity can be a consequence of compound instability in the assay medium. The morpholine ring can undergo metabolic degradation by cellular enzymes, such as cytochrome P450, leading to ring-opened metabolites with different (and likely reduced or no) biological activity. The rate of this degradation can vary depending on the cell type and experimental conditions.

Troubleshooting Workflow:

  • Stability in Assay Media: Incubate your compound in the cell culture medium (without cells) for the duration of the assay and analyze for degradation by HPLC or LC-MS. This will determine the chemical stability in the assay environment.

  • Incubation with Liver Microsomes: To specifically assess metabolic stability, incubate your compound with liver microsomes, which are rich in metabolic enzymes like cytochrome P450s. Analyze the samples at different time points to determine the rate of metabolism.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed. Look for masses corresponding to ring-opened products, such as the addition of water and cleavage of the C-N bond.

Mitigation Protocol:

  • Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts may be required to modify the structure to block the site of metabolism. This could involve introducing substituents on the morpholine ring or adjacent positions to sterically hinder enzyme access.

  • Assay Time Course: If possible, shorten the incubation time of your biological assay to minimize the extent of degradation.

  • Use of Enzyme Inhibitors: In mechanistic studies, co-incubation with known inhibitors of cytochrome P450s (e.g., ketoconazole) can help confirm the involvement of these enzymes in the degradation process.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of morpholine ring-opening?

A1: Common degradation products include 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid, particularly under thermal and oxidative stress. In biological systems, metabolites such as 2-(2-aminoethoxy)acetic acid are observed.

Q2: How can I analytically monitor for morpholine ring-opening?

A2: A stability-indicating HPLC method with UV and/or mass spectrometric detection is the most common approach. Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the morpholine and its degradation products.

Q3: Are there any structural features that make a morpholine ring more susceptible to opening?

A3: Substituents on the morpholine ring or adjacent to it can influence its stability. Electron-withdrawing groups on the nitrogen can decrease its basicity and potentially affect its susceptibility to certain reactions. Steric hindrance around the ring can sometimes offer protection from enzymatic degradation.

Q4: What are the best practices for storing morpholine-containing compounds?

A4: To ensure long-term stability, store morpholine-containing compounds in a cool, well-ventilated place, away from heat and light. For sensitive compounds, storage under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent oxidation and reaction with atmospheric carbon dioxide.

IV. Data and Visualization

Table 1: Influence of Storage Conditions on Morpholine Stability
ConditionTemperatureLight ExposureAtmosphereExpected StabilityPrimary Degradation Pathway
Optimal2-8 °CProtected (Amber Vial)Inert (N₂ or Ar)HighMinimal
Sub-optimalRoom TemperatureAmbient LightAirModerate to LowOxidation, Photodegradation
AggressiveElevated (e.g., 60°C)UV LightAirVery LowAccelerated Oxidation, Thermal Degradation
Diagrams

cluster_0 Oxidative Degradation Pathway Morpholine Compound Morpholine Compound N-Oxide Intermediate N-Oxide Intermediate Morpholine Compound->N-Oxide Intermediate Oxidizing Agent (e.g., H₂O₂) Ring-Opened Products Ring-Opened Products N-Oxide Intermediate->Ring-Opened Products Further Degradation

Caption: Oxidative degradation of morpholine often proceeds via an N-oxide intermediate.

cluster_1 Troubleshooting Workflow for Unexpected Impurities A Observation: Unexpected polar peak in HPLC B Hypothesis: Formation of N-oxide A->B C Confirmation: LC-MS analysis (M+16 Da) B->C D Mitigation Strategy C->D E Control Storage: Inert atmosphere, protect from light, cool temperature D->E

Caption: A logical workflow for identifying and mitigating N-oxide formation.

V. References

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]

  • Cain, R. B., & Poupin, P. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from

Technical Support Center: Selective Mono-N-Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-N-Boc protection of diamines. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of selectively protecting one amine in the presence of another. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-N-Boc protection of a symmetric diamine?

A1: The primary challenge lies in achieving selectivity. Since both primary amine groups in a symmetric diamine have identical reactivity, the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), does not inherently differentiate between them. This often leads to a statistical mixture of unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct, necessitating tedious purification.

Q2: Why is di-Boc formation a significant problem?

A2: Di-Boc formation, the addition of two Boc groups to the diamine, is problematic for several reasons. It consumes two equivalents of your protecting agent and, more importantly, your valuable diamine starting material.[1] The resulting di-protected compound is often unreactive in subsequent steps intended for the free amine, and its removal from the desired mono-protected product can be challenging, often requiring column chromatography.[2][3]

Q3: What is the most common strategy to favor mono-protection?

A3: A widely successful and robust strategy is the in situ mono-protonation of the diamine. By adding one equivalent of an acid, one of the amino groups is converted into its non-nucleophilic ammonium salt. The remaining free amine is then able to react with (Boc)₂O, leading to selective mono-protection.[2][4][5][6] This method avoids the need for a large excess of the diamine, which is often impractical for valuable substrates.[7][8]

Q4: Can I simply use 1 equivalent of (Boc)₂O with an excess of the diamine?

A4: While statistically favoring mono-substitution by using a large excess of the diamine is a possible strategy, it is often not practical or cost-effective, especially when dealing with expensive or complex diamines.[7][8] The mono-protonation strategy generally offers a more efficient and economical solution.

Q5: Are there alternatives to using gaseous HCl for the mono-protonation step?

A5: Yes. The use of compressed, anhydrous HCl gas can be hazardous and inconvenient.[5] A safer and more practical alternative is the in situ generation of HCl by reacting a stable liquid precursor with an alcohol solvent like methanol. Common reagents for this purpose include chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[2][5][9] Me₃SiCl is often preferred as it is a liquid that can be accurately weighed and dispensed.[5]

Troubleshooting & Optimization Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Significant formation of di-Boc protected diamine Incorrect Stoichiometry: More than one equivalent of (Boc)₂O or less than one equivalent of acid was used.- Ensure accurate measurement of all reagents. For the mono-protonation method, use precisely 1.0 equivalent of the acid source (e.g., Me₃SiCl) and 1.0 equivalent of (Boc)₂O relative to the diamine.[2][5]
Inefficient Mono-protonation: The equilibrium between the diamine, mono-protonated, and di-protonated species did not sufficiently favor the mono-protonated form.- Allow adequate time for the mono-protonation to reach equilibrium (typically 30 minutes at room temperature) before adding the (Boc)₂O.[1][4]
Reaction Temperature Too High: Higher temperatures can increase the rate of the second protection reaction.- Maintain a low temperature (0 °C) during the addition of both the acid source and the (Boc)₂O to control the reaction rate.[1][7]
Low yield of the desired mono-Boc product Incomplete Reaction: Insufficient reaction time or temperature after the addition of (Boc)₂O.- While initial additions should be cold, allow the reaction to stir at room temperature for at least 1-3 hours to ensure completion.[5][8] Monitor the reaction by TLC or LC-MS.[7]
Loss of Product During Workup: The mono-Boc protected diamine can have some water solubility, or an incorrect pH was used during extraction.- During the aqueous workup, ensure the pH is adjusted to >12 with a base like 2N NaOH to deprotonate the ammonium salt and bring the product into the organic layer.[2][5] - Perform multiple extractions (e.g., 3 x 50 mL) with a suitable organic solvent like dichloromethane to maximize recovery.[2][5]
Precipitation Issues: In certain solvents, the diamine salt may precipitate, affecting reactivity.- Methanol is generally a good solvent choice as it keeps most reagents and products in solution. If precipitation occurs, ensure vigorous stirring.
Product is contaminated with unreacted starting diamine Insufficient (Boc)₂O: Less than one equivalent of (Boc)₂O was used.- Re-verify the stoichiometry. Ensure (Boc)₂O is not degraded; use a fresh bottle if necessary.
Inefficient Purification: The workup procedure did not effectively remove the unreacted diamine.- The initial wash with a non-polar solvent like diethyl ether before basification is crucial for removing unreacted (Boc)₂O and some impurities. The highly polar, unreacted diamine salt should remain in the aqueous layer.[4][5]
Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in selective mono-N-Boc protection.

troubleshooting_workflow start Reaction Complete Analyze Crude Product (TLC/LC-MS) check_purity Identify Main Components: - Starting Diamine (SM) - Mono-Boc Product (P) - Di-Boc Product (DP) start->check_purity high_dp High Di-Boc (DP) Content check_purity->high_dp DP is a major byproduct high_sm High Starting Material (SM) Content check_purity->high_sm SM is a major component good_yield High Mono-Boc (P) Content Proceed to Purification check_purity->good_yield P is the major product dp_cause1 Verify Stoichiometry: - Acid source = 1.0 eq? - (Boc)₂O = 1.0 eq? high_dp->dp_cause1 sm_cause1 Verify (Boc)₂O Stoichiometry & Quality: - (Boc)₂O = 1.0 eq? - Reagent fresh? high_sm->sm_cause1 dp_cause2 Review Reaction Conditions: - Were additions performed at 0 °C? - Was sufficient time allowed for mono-protonation equilibrium? dp_cause1->dp_cause2 Stoichiometry Correct solution_stoichiometry Adjust Stoichiometry for Next Attempt dp_cause1->solution_stoichiometry Incorrect solution_conditions Optimize Temperature Control & Equilibration Time dp_cause2->solution_conditions sm_cause2 Review Reaction Time: - Was reaction allowed to stir at RT for 1-3h post-addition? sm_cause1->sm_cause2 Reagent OK sm_cause1->solution_stoichiometry Incorrect sm_cause2->solution_conditions Time Too Short

Caption: Troubleshooting flowchart for mono-N-Boc protection.

Experimental Protocols & Mechanisms

Core Mechanism: In Situ Mono-protonation

The success of this method hinges on selectively deactivating one amine group as its hydrochloride salt. This renders it non-nucleophilic towards (Boc)₂O, allowing the remaining free amine to react selectively.

reaction_mechanism diamine H₂N-R-NH₂ (Diamine) mono_hcl H₂N-R-NH₃⁺Cl⁻ (Mono-protonated Diamine) diamine->mono_hcl 1 eq. HCl (Equilibrium) hcl_source Me₃SiCl + MeOH (HCl Source) hcl_source->mono_hcl boc2o (Boc)₂O mono_boc_salt BocHN-R-NH₃⁺Cl⁻ boc2o->mono_boc_salt mono_hcl->mono_boc_salt + (Boc)₂O (Selective Reaction) final_product BocHN-R-NH₂ (Mono-Boc Product) mono_boc_salt->final_product Basic Workup (e.g., NaOH)

Caption: Selective mono-Boc protection via in situ mono-protonation.

Protocol: Selective Mono-N-Boc Protection using Me₃SiCl

This "one-pot" protocol is efficient for a range of linear and cyclic diamines and avoids the use of gaseous HCl.[2][5][9]

Materials:

  • Diamine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl, 1.0 eq, freshly distilled recommended)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.[2][5]

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure equilibrium is reached.[1]

  • Add a small amount of water (e.g., 1 mL for a ~1g scale reaction), followed by a solution of (Boc)₂O (1.0 eq) in methanol.[2][5]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC.

  • Dilute the reaction mixture with water (e.g., 50 mL) and wash the aqueous layer with diethyl ether (e.g., 2 x 75 mL) to remove unreacted (Boc)₂O and other non-polar impurities.[2][5]

  • Adjust the pH of the aqueous layer to >12 by carefully adding 2N NaOH solution.

  • Extract the mono-Boc protected product from the basic aqueous layer with dichloromethane (e.g., 3 x 50 mL).[2][5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Summary of Yields for Various Diamines

The following table summarizes typical yields achieved using the in situ mono-protonation method, demonstrating its broad applicability.

Diamine SubstrateMono-Boc Protected ProductTypical Yield (%)Purity (%)Reference
(1R,2R)-(-)-1,2-Diaminocyclohexanetert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate66>97[10]
Ethylenediamine (1,2-Diaminoethane)tert-butyl (2-aminoethyl)carbamate87>97[4][11]
1,4-Diaminobutanetert-butyl (4-aminobutyl)carbamate87>97[10]
1,6-Diaminohexanetert-butyl (6-aminohexyl)carbamate65>97[10]
Piperazinetert-butyl piperazine-1-carboxylate80>97[4][11]

Table adapted from reported yields. Purity was often determined by GC-MS or HPLC analysis.[2][10]

References
  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5). [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Li, H., et al. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. ResearchGate. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Morpholine and its derivatives are prevalent in numerous pharmaceuticals due to their ability to improve physicochemical properties like aqueous solubility and metabolic stability.[1][2] However, their synthesis is not without its difficulties.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.

Part 1: Troubleshooting Guides

This section addresses specific problems that can arise during the synthesis of substituted morpholines, offering potential causes and actionable solutions.

Issue 1: Low Yield and/or Byproduct Formation in Morpholine Ring Synthesis

Question: "I am attempting to synthesize a C-substituted morpholine via the intramolecular cyclization of an N-substituted diethanolamine derivative, but I am observing low yields and a mixture of inseparable byproducts. What are the likely causes and how can I improve my reaction?"

Answer:

Low yields and byproduct formation during the cyclization to form the morpholine ring are common challenges. The root cause often lies in the reaction conditions, the nature of the starting materials, and the cyclization strategy employed.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Inefficient Dehydration/Cyclization Conditions The traditional method of dehydrating diethanolamine derivatives with strong acids like sulfuric acid at high temperatures can lead to charring and the formation of polymeric byproducts, significantly reducing the yield.[3][4]- Optimize Temperature and Acid Concentration: Carefully control the reaction temperature. Lowering the temperature and using a milder acid or a different dehydrating agent might be beneficial. - Alternative Cyclization Strategies: Consider modern, milder methods for morpholine ring formation. For instance, a one or two-step protocol using ethylene sulfate and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines has been shown to be high-yielding and environmentally friendly.[5][6] Another approach is the intramolecular Williamson ether synthesis, which involves the cyclization of a haloalkoxyamine.
Intermolecular Reactions If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers.- High Dilution Principle: Run the reaction at a lower concentration (high dilution) to favor the intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
Steric Hindrance Bulky substituents on the nitrogen or the ethanolamine backbone can sterically hinder the cyclization process, slowing down the desired reaction and allowing side reactions to occur.- Less Bulky Protecting Groups: If a protecting group is used on the nitrogen, consider switching to a smaller one.[7][8] - Catalyst Choice: For metal-catalyzed cyclizations, the choice of ligand can be crucial to accommodate sterically demanding substrates.
Incorrect Stereochemistry for Cyclization For the synthesis of cis- or trans-disubstituted morpholines, the stereochemistry of the acyclic precursor is critical. An incorrect diastereomer may not be able to adopt the necessary conformation for cyclization.- Stereocontrolled Synthesis of Precursor: Ensure the stereochemistry of your starting amino alcohol is correct. Methods like the Pd-catalyzed carboamination of O-allyl ethanolamines can provide stereospecific access to cis-3,5-disubstituted morpholines.[9]

Experimental Protocol: Synthesis of a C-Substituted Morpholine from a 1,2-Amino Alcohol using Ethylene Sulfate [5][6]

  • Step 1: Monoalkylation. To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., THF or MeCN) at room temperature, add potassium tert-butoxide (tBuOK, 1.1 equiv).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of ethylene sulfate (1.0-1.2 equiv) in the same solvent dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 2: Cyclization. Upon completion of the monoalkylation, add an additional equivalent of tBuOK to the reaction mixture to induce cyclization.

  • Heat the reaction mixture if necessary (e.g., 40-60 °C) and monitor for the formation of the morpholine product.

  • Work-up and Purification. Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography.

Issue 2: Challenges in N-Alkylation and N-Arylation of Morpholine

Question: "I am struggling with the N-alkylation of a morpholine derivative. The reaction is either very slow or does not go to completion. Similarly, my attempts at N-arylation have resulted in low yields."

Answer:

Difficulties with N-alkylation and N-arylation of morpholines often stem from the reduced nucleophilicity of the morpholine nitrogen and challenges associated with the reaction conditions and substrates.

Causality: The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom through an inductive effect. This makes the morpholine nitrogen less basic and less nucleophilic compared to structurally similar secondary amines like piperidine.[10][11] This reduced nucleophilicity can lead to slower reaction rates in N-alkylation and N-arylation reactions.

Troubleshooting N-Alkylation:

Problem Explanation Solution
Incomplete Reaction The alkyl halide may not be reactive enough, or the base used may not be strong enough to fully deprotonate the morpholine nitrogen (if a salt is formed).[12]- Use a More Reactive Alkylating Agent: If using an alkyl chloride or bromide, consider switching to an alkyl iodide or a triflate, which are better leaving groups. - Stronger Base/Optimized Conditions: Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK). The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[13]
Over-alkylation (for primary amines reacting to form N-substituted morpholines) Primary amines can undergo multiple alkylations, leading to a mixture of products.- Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. - Protecting Group Strategy: Protect the primary amine, perform the morpholine synthesis, and then deprotect and perform a selective mono-alkylation.[7]

Troubleshooting N-Arylation:

N-arylation of morpholine, typically achieved through Buchwald-Hartwig or Ullmann coupling, has its own set of challenges.

Problem Explanation Solution
Low Yield with Ortho-Substituted Aryl Halides Steric hindrance from ortho-substituents on the aryl halide can prevent the formation of the active catalyst-substrate complex, leading to poor yields.[14]- Ligand Screening: The choice of phosphine ligand in Buchwald-Hartwig coupling is critical. Bulky, electron-rich ligands can often overcome steric hindrance. Experiment with a variety of ligands (e.g., XPhos, SPhos, RuPhos). - Alternative Coupling Conditions: Consider copper-catalyzed Ullmann coupling, which can sometimes be more effective for sterically hindered substrates.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture, and certain functional groups on the substrates can lead to deactivation.- Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). - Degassed Solvents: Use properly degassed solvents.
Issue 3: Difficulties in the Synthesis of Chiral Substituted Morpholines

Question: "I am trying to synthesize an enantiomerically pure 2-substituted morpholine, but my asymmetric synthesis is giving low enantiomeric excess (ee). What are the key challenges and how can I improve the stereoselectivity?"

Answer:

The asymmetric synthesis of chiral morpholines, particularly those with a stereocenter at the 2-position adjacent to the oxygen atom, is challenging due to the congested environment and the electron-rich nature of the precursors.[15]

Key Challenges and Solutions:

  • Low Reactivity of Dehydromorpholine Substrates: The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation of the corresponding dehydromorpholine is difficult due to the low reactivity of the enamine-like double bond.

    • Solution: Introducing an N-acyl directing group can activate the substrate for hydrogenation.[15] The choice of a suitable chiral catalyst, often a rhodium or iridium complex with a chiral phosphine ligand, is crucial for achieving high enantioselectivity.[16][17]

  • Control of Stereochemistry during Cyclization: Establishing the stereocenter during the ring-closing step requires careful planning.

    • Solution:

      • Substrate Control: Start with an enantiomerically pure amino alcohol. The stereochemistry of the final product will be dictated by the starting material.[9]

      • Organocatalysis: Organocatalytic methods, such as the enantioselective chlorination of aldehydes followed by reductive amination and cyclization, have been developed for the synthesis of C2-functionalized morpholines with high enantioselectivity.[18]

      • Asymmetric Halocyclization: A catalytic asymmetric halocyclization protocol using cinchona alkaloid-derived catalysts can produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[19]

Workflow for Asymmetric Synthesis of a 2-Substituted Morpholine:

cluster_0 Strategy 1: Asymmetric Hydrogenation cluster_1 Strategy 2: Cyclization of Chiral Precursor Dehydromorpholine Dehydromorpholine Chiral Morpholine Chiral Morpholine Dehydromorpholine->Chiral Morpholine Chiral Rh or Ir Catalyst H2 Chiral Amino Alcohol Chiral Amino Alcohol Cyclization Cyclization Chiral Amino Alcohol->Cyclization Chiral Morpholine_2 Chiral Morpholine Cyclization->Chiral Morpholine_2

Caption: Strategies for Chiral Morpholine Synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing morpholine?

A1: The most prevalent industrial method for morpholine synthesis is the dehydration of diethanolamine using a strong acid, such as sulfuric acid, at elevated temperatures and pressures.[3][14] An alternative large-scale process involves the reaction of diethylene glycol with ammonia in the presence of a hydrogenation catalyst.[3]

Q2: How can I purify morpholine, which is known to be hygroscopic?

A2: Due to its hygroscopic nature, the purification of morpholine requires rigorous exclusion of moisture. A typical purification procedure involves:

  • Neutralizing any acidic impurities with a base (e.g., calcium oxide or sodium hydroxide).[4]

  • Performing a preliminary distillation to remove non-volatile impurities.

  • Drying the crude morpholine over a potent drying agent like potassium hydroxide (KOH) pellets.[4]

  • A final fractional distillation, often over sodium metal, to obtain anhydrous morpholine.[4]

Q3: I need to synthesize a morpholine derivative with multiple substitution patterns. What is an efficient way to achieve this?

A3: For the synthesis of highly substituted morpholines, multicomponent reactions (MCRs) offer a powerful and efficient strategy. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is advantageous for creating libraries of compounds for drug discovery.[1][20] For example, a three-component reaction of a copper acetylide, an isocyanate, and an oxirane can produce highly substituted morpholine derivatives.[21]

Q4: What are the key considerations when choosing a protecting group for the nitrogen atom in a morpholine synthesis?

A4: The choice of a nitrogen protecting group is critical and should be based on several factors:[7][8]

  • Stability: The protecting group must be stable to the reaction conditions used for the morpholine ring synthesis and any subsequent transformations.

  • Ease of Removal: The protecting group should be removable under conditions that do not affect other functional groups in the molecule.

  • Orthogonality: If multiple protecting groups are present in the molecule, they should be "orthogonal," meaning they can be removed selectively without affecting each other.[7]

  • Impact on Reactivity: The protecting group can influence the reactivity of the molecule. For example, an electron-withdrawing protecting group (e.g., Boc, Cbz) can decrease the nucleophilicity of the nitrogen.

Logical Flow for Troubleshooting Morpholine Synthesis:

cluster_LowYield Troubleshooting Low Yield cluster_N_Func Troubleshooting N-Functionalization cluster_Chiral Troubleshooting Stereoselectivity cluster_Purification Troubleshooting Purification Start Start Problem Identify the Primary Issue Start->Problem LowYield Low Yield / Byproducts Problem->LowYield Synthesis N_Func N-Alkylation / Arylation Issues Problem->N_Func Functionalization Chiral Poor Stereoselectivity Problem->Chiral Stereochemistry Purification Purification Difficulties Problem->Purification Isolation LY_Conditions Optimize Reaction Conditions (Temp, Conc., Catalyst) LowYield->LY_Conditions NF_Reagent Change Alkylating/Arylating Agent or Ligand N_Func->NF_Reagent C_Catalyst Screen Chiral Catalysts and Ligands Chiral->C_Catalyst P_Drying Rigorous Drying Protocol (e.g., KOH, Na) Purification->P_Drying End End LY_Strategy Consider Alternative Synthetic Strategy LY_Conditions->LY_Strategy LY_Strategy->End NF_Conditions Modify Base and Solvent NF_Reagent->NF_Conditions NF_Conditions->End C_Precursor Use Enantiopure Starting Material C_Catalyst->C_Precursor C_Precursor->End P_Chrom Optimize Chromatography Conditions P_Drying->P_Chrom P_Chrom->End

Caption: Troubleshooting Logic for Morpholine Synthesis.

References

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & ... (2021).
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14481-14486.
  • Gravel, M., & MacMillan, D. W. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Wolfe, J. P., & Nakhla, J. S. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society, 131(49), 17791-17793.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.
  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 348-351.
  • Douglas, J., & Martin, B. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters.
  • Palchykov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(4), 324-348.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-348.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Welsch, S. J., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(11), 4500-4511.
  • Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(5), 1-18.
  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]

  • Bohrium. (n.d.). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Boc-Protected Compounds: An HPLC-UV Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool, prized for its stability under a wide range of conditions and its facile, clean removal. The purity of these Boc-protected intermediates is paramount, as impurities can propagate through synthetic steps, ultimately compromising the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the workhorse for purity assessment in most laboratories. Its robustness, simplicity, and cost-effectiveness make it an indispensable technique.

This guide provides a deep dive into the nuances of developing and validating an HPLC-UV method for Boc-protected compounds. We will explore the causality behind critical experimental choices, from mobile phase composition to detector wavelength selection. Furthermore, we will objectively compare the performance of HPLC-UV with alternative methodologies, supported by experimental data, to empower you, the researcher, to make informed decisions for your specific analytical challenges.

The Foundational Pillar: Understanding HPLC-UV for Boc-Protected Compounds

The principle behind HPLC-UV analysis is the separation of a sample's components based on their differential partitioning between a stationary phase (the column) and a mobile phase, followed by the detection of the eluted components by their absorbance of UV light. For Boc-protected compounds, the Boc group itself, while primarily an aliphatic moiety, does possess weak UV absorbance at low wavelengths (typically < 210 nm) due to the carbonyl chromophore. However, the primary source of UV absorbance for most Boc-protected molecules is an aromatic ring or another chromophore within the core structure.

The selection of an appropriate UV wavelength is a critical first step. A wavelength that provides maximal absorbance for the main compound while minimizing the absorbance of potential impurities and mobile phase components will yield the highest sensitivity and selectivity. A diode array detector (DAD) or photodiode array (PDA) detector is invaluable during method development, as it allows for the acquisition of the full UV spectrum of the analyte, enabling the rational selection of the optimal detection wavelength.

Experimental Protocol: A General HPLC-UV Method for Purity Analysis of a Boc-Protected Aromatic Compound

This protocol outlines a typical starting point for the analysis of a Boc-protected compound containing an aromatic ring. Method optimization will be required based on the specific properties of the analyte.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or DAD/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade trifluoroacetic acid (TFA) or formic acid.

  • Sample of the Boc-protected compound.

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in ACN.

    • Rationale (Expertise & Experience): TFA is a common ion-pairing agent used in reverse-phase HPLC. It sharpens peaks, especially for basic compounds, by masking residual silanol interactions on the column and providing a counter-ion. A concentration of 0.1% is a standard starting point that provides good peak shape without being overly aggressive to the column or instrument. Formic acid can be a suitable alternative for compounds sensitive to TFA.

3. Sample Preparation:

  • Accurately weigh and dissolve the Boc-protected compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Rationale (Trustworthiness): Proper sample preparation is crucial for reproducible results and to protect the HPLC column from clogging. The sample solvent should be as close in composition to the initial mobile phase conditions as possible to prevent peak distortion.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale (Expertise & Experience): Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning. 30 °C is a common starting point that provides good efficiency without being detrimental to the stability of most compounds.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm (or the wavelength of maximum absorbance for the specific compound).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

    • Rationale (Expertise & Experience): A gradient elution is typically necessary for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted from the column in a reasonable time. The gradient should be shallow enough to provide good separation of closely related impurities.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the Boc-protected compound by the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Acquisition & Analysis MP_Prep Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) Pump Pump & Gradient Mixer MP_Prep->Pump Sample_Prep Prepare Sample (1 mg/mL, filter) Injector Autosampler (Inject 10 µL) Sample_Prep->Injector Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Peak Integration & Purity Calculation CDS->Analysis Comparative_Workflow cluster_sample Sample cluster_separation Separation Techniques cluster_detection Detection Methods Sample Boc-Protected Compound HPLC HPLC Sample->HPLC UPLC UPLC Sample->UPLC SFC SFC Sample->SFC UV UV/DAD HPLC->UV MS Mass Spectrometry HPLC->MS ELSD ELSD HPLC->ELSD UPLC->UV UPLC->MS SFC->UV SFC->MS

A Senior Application Scientist's Guide to Boc Deprotection: A Comparative Analysis of TFA and HCl Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and complex molecule construction, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its widespread adoption is a testament to its stability across a range of chemical environments and, crucially, its clean and efficient removal under acidic conditions.[1][2] The choice of acid for this critical deprotection step, however, is not a trivial one. The two most common reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), each present a unique profile of reactivity, selectivity, and practical considerations. This guide provides an in-depth comparison of TFA and HCl for Boc deprotection, supported by mechanistic insights and experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group by either TFA or HCl proceeds through a well-established acid-catalyzed elimination mechanism.[1][3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the C-O bond. This leads to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][5] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[1][5] In the acidic milieu, the newly liberated amine is protonated to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[1][5]

A critical consequence of this mechanism is the generation of the highly reactive tert-butyl cation.[6][7] This electrophilic species can engage in undesirable side reactions, alkylating nucleophilic residues within the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[6] To mitigate these side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[6][8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation & Protonation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc H+ (TFA or HCl) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tButyl_Cation (CH3)3C+ (tert-Butyl Cation) Protonated_Boc->tButyl_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt R-NH3+ X- (Ammonium Salt) Free_Amine->Ammonium_Salt H+ TFA_Protocol Start Dissolve Boc-protected amine in DCM Cool Cool solution to 0 °C Start->Cool Add_TFA Add TFA solution (e.g., 20-50% in DCM) dropwise Cool->Add_TFA Stir Stir at 0 °C to room temperature Add_TFA->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Workup Work-up Monitor->Workup Evaporate Evaporate solvent and excess TFA Workup->Evaporate Precipitate Precipitate product with ether (optional) Evaporate->Precipitate Isolate Isolate the amine TFA salt Precipitate->Isolate

References

A Guide to Strategic Linker Selection: Alternatives to Tert-butyl 2-morpholin-2-ylethylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly with the rise of modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chemical linker that connects the active components of a molecule is no longer a passive spacer.[1][2][3] It is a critical determinant of a drug candidate's efficacy, selectivity, and pharmacokinetic properties.[1][4] A common and useful building block for constructing these linkers is Tert-butyl 2-morpholin-2-ylethylcarbamate.[5][6] This molecule provides three key structural features: a morpholine headgroup to modulate physicochemical properties, a short ethyl spacer , and a Boc-protected amine as a versatile synthetic handle.

However, a "one-size-fits-all" approach is antithetical to rational drug design. Relying on a single building block can limit the exploration of chemical space and hinder the optimization of a lead compound. The limitations of the morpholine scaffold in certain contexts, the insufficient length or rigidity of the ethyl spacer, or the harsh deprotection conditions required for the Boc group can create significant developmental hurdles.[7][8]

This guide provides a comparative analysis of strategic alternatives to each component of this compound. We will dissect the molecule into its constituent parts and explore field-proven alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed, rational decisions in linker design and optimization.

Part 1: The Headgroup - Alternatives to the Morpholine Scaffold

Saturated heterocyclic scaffolds are incorporated into linkers to impart a degree of conformational rigidity, enhance aqueous solubility, and improve metabolic stability.[4][9] While morpholine is a frequent choice, its properties are not always optimal. The choice of heterocycle can significantly influence a molecule's biological activity and drug-like properties.

Comparative Analysis of Saturated Heterocycles

Piperazine: As the third most commonly used saturated nitrogen heterocycle in drug discovery, the piperazine motif offers a distinct advantage over morpholine due to its two basic nitrogen atoms.[10] This feature provides a modifiable ionization handle that can significantly enhance aqueous solubility, particularly in the acidic environments of organelles like the lysosome, without the entropic penalty of long, flexible PEG chains.[] Its semi-rigid backbone is also highly effective at pre-organizing the two ligands of a PROTAC into an active conformation for ternary complex formation.[]

Piperidine: Sharing the six-membered ring structure but with only a single basic amine, piperidine offers a rigid scaffold that can enhance the metabolic stability of a PROTAC.[4] Its successful application is seen in clinical candidates like ARV-110 and ARV-471, where its incorporation into the linker structure significantly improved both potency and metabolic stability.[4]

Pyrrolidine: This five-membered ring is one of the most prevalent non-aromatic nitrogen heterocycles in FDA-approved drugs.[9] Its non-planar nature, which undergoes a phenomenon called "pseudorotation," allows it to explore three-dimensional space more effectively than its six-membered counterparts.[9][12][13] This ability to present substituents in diverse spatial orientations can be crucial for optimizing interactions within a target's binding pocket or facilitating favorable protein-protein interactions in a ternary complex.[12][14]

Data Presentation: Physicochemical Properties of Heterocyclic Scaffolds
FeatureMorpholinePiperazine[10][][15]Piperidine[4]Pyrrolidine[9][12][13]
Ring Size 6-membered6-membered6-membered5-membered
Key Feature Ether linkage, polarTwo basic nitrogensSingle basic nitrogenHigh 3D character
Primary Advantage Good balance of solubility and stabilityTunable basicity, enhanced solubilityMetabolic stability, rigidityStereochemical diversity, unique spatial vectors
pKa (approx.) ~8.4 (for protonated morpholine)~9.8 (pKa1), ~5.6 (pKa2)~11.2~11.3
Common Application General solubility enhancementPROTACs, solubility-limited compoundsPROTACs, metabolic stabilityScaffolds requiring precise 3D orientation

Part 2: The Spacer - Linker Chemistries Beyond the Ethyl Group

The linker is not merely a tether; it is a dynamic component that dictates the spatial relationship between the warhead and the ligase ligand in a PROTAC, directly influencing the stability of the ternary complex.[2][] A simple ethyl chain is often just a starting point for optimization.

Comparative Analysis of Linker Moieties

Polyethylene Glycol (PEG) Linkers: PEG chains are the workhorse for improving hydrophilicity.[17][18][19] They are highly flexible, water-soluble, and can significantly improve the pharmacokinetic profile of a molecule by creating a hydrophilic shield that reduces enzymatic degradation and clearance.[17][20][21] Their modular nature, with discrete repeating units (e.g., PEG2, PEG4, PEG8), allows for precise tuning of linker length.[22]

Alkyl Chains: As the simplest linker class, alkyl chains offer systematic modulation of length. While often effective, their inherent hydrophobicity can be a liability, potentially leading to poor solubility and aggregation, especially in longer constructs.[23]

"Click-Ready" Linkers (Triazoles): The copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a highly efficient and popular method for linker construction.[24] The resulting triazole ring is exceptionally robust to metabolism and acts as a rigid, planar unit within the linker, which can be advantageous for conformational constraint.[24] This "click chemistry" approach is ideal for rapidly generating libraries of PROTACs with diverse linker lengths and compositions for optimization.[24]

Visualization: Linker Selection Workflow

The following diagram outlines a decision-making process for selecting a linker based on the desired properties of the drug candidate.

LinkerSelection start Start: Linker Optimization Needed q_solubility Is poor aqueous solubility a key issue? start->q_solubility sol_yes Incorporate PEG units or ionizable heterocycles (e.g., piperazine) q_solubility->sol_yes Yes sol_no Proceed to next consideration q_solubility->sol_no No q_flexibility Is conformational flexibility desired or is rigidity required? sol_yes->q_flexibility sol_no->q_flexibility flex_yes Use flexible linkers: Alkyl chains or PEG q_flexibility->flex_yes Flexibility flex_no Use rigid linkers: Alkynes/Triazoles, Piperazine/Piperidine q_flexibility->flex_no Rigidity q_synthesis Is modular, rapid library synthesis a priority? flex_yes->q_synthesis flex_no->q_synthesis synth_yes Employ 'Click Chemistry' (Alkyne-Azide) strategy q_synthesis->synth_yes Yes synth_no Standard amide coupling or alkylation strategies are suitable q_synthesis->synth_no No end_node Final Linker Design synth_yes->end_node synth_no->end_node

Caption: A decision workflow for rational linker selection.

Part 3: The Synthetic Handle - Alternatives to the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability to a wide range of nucleophilic and basic conditions.[7][25] However, its primary drawback is the requirement for strong acidic conditions (e.g., trifluoroacetic acid, TFA) for its removal, which can be detrimental to acid-sensitive functional groups within a complex molecule.[7][8] An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often essential.

Comparative Analysis of Amine Protecting Groups

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is the classic orthogonal partner to Boc. It is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[7] This allows for selective deprotection of an Fmoc-protected amine without affecting any Boc-protected sites.

Cbz (Carboxybenzyl): The Cbz group offers another layer of orthogonality. It is stable to both acidic and basic conditions but is removed under reductive conditions, most commonly via catalytic hydrogenation (H₂, Pd/C).[7] This method is exceptionally mild but is incompatible with reducible functional groups like alkenes or alkynes.

Data Presentation: Protecting Group Characteristics
FeatureBoc (tert-butyloxycarbonyl)[7][8]Fmoc (9-fluorenylmethyloxycarbonyl)[7]Cbz (Carboxybenzyl)[7]
Deprotection Condition Strong Acid (e.g., TFA, HCl)Base (e.g., 20% Piperidine in DMF)Catalytic Hydrogenolysis (H₂, Pd/C)
Stability Stable to base, nucleophiles, hydrogenationStable to acid, hydrogenationStable to acid, base
Key Advantage Robust, widely used, inexpensiveOrthogonal to acid-labile groups (Boc)Orthogonal to acid- and base-labile groups
Primary Disadvantage Harsh acidic removal can cleave other groupsLiberated dibenzofulvene can form adductsIncompatible with reducible functional groups
Common Use Case General amine protection in robust synthesesSolid-phase peptide synthesis, orthogonal strategiesProtection of amines in the presence of acid/base sensitive groups

Part 4: Experimental Protocols for Linker Evaluation

A rationally designed linker must be validated experimentally. The following protocols provide self-validating systems to assess critical linker properties: stability in a biological matrix and, for PROTACs, the ability to mediate ternary complex formation.

Protocol: In Vitro Linker Stability Assay in Plasma

This protocol is designed to determine the stability of a linker in the presence of plasma enzymes, identifying any premature cleavage of the payload or warhead.[26][27]

Objective: To quantify the percentage of intact conjugate remaining over time after incubation in plasma.

Materials:

  • Test compound (e.g., ADC or PROTAC) at 10 mM in DMSO.

  • Control plasma (e.g., human, mouse, rat).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with 0.1% formic acid and an internal standard.

  • 96-well plate, incubator, centrifuge.

  • LC-MS/MS system.

Methodology:

  • Preparation: Thaw control plasma on ice. Prepare a working solution of the test compound at 200 µM by diluting the DMSO stock in PBS.

  • Incubation: In a 96-well plate, add 95 µL of plasma to designated wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: To initiate the reaction, add 5 µL of the 200 µM test compound working solution to each well (final concentration: 10 µM). Mix gently. This is the T=0 time point for the first set of wells.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction for a set of wells.

  • Quenching: To stop the reaction, add 300 µL of ice-cold ACN with internal standard to the appropriate wells. The high volume of ACN serves to precipitate plasma proteins and halt all enzymatic activity.

  • Sample Processing: Seal the plate and vortex for 2 minutes. Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Analyze the samples by LC-MS/MS, monitoring for the parent compound and potential cleavage products.

  • Data Interpretation: Calculate the peak area ratio of the parent compound to the internal standard at each time point. The percentage of compound remaining is calculated relative to the T=0 time point. A half-life (t½) can then be determined.

Visualization: Plasma Stability Assay Workflow

StabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw plasma on ice prep2 Prepare 200 µM compound stock in PBS prep1->prep2 react1 Pre-incubate 95 µL plasma at 37°C react2 Add 5 µL compound stock (Final: 10 µM) react1->react2 react3 Incubate at 37°C (Sample at T=0, 1, 4, 8, 24h) react2->react3 analysis1 Quench with 300 µL ice-cold ACN + IS analysis2 Vortex & Centrifuge to pellet protein analysis1->analysis2 analysis3 Transfer supernatant analysis2->analysis3 analysis4 Analyze by LC-MS/MS analysis3->analysis4 analysis5 Calculate % remaining and half-life (t½) analysis4->analysis5 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Sources

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged structures."[1][2] The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[3][4] Its enduring appeal stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[2][5] The presence of the weak basic nitrogen and the opposing oxygen atom imparts a favorable pKa, enhancing aqueous solubility and permeability across biological membranes like the blood-brain barrier.[6] Furthermore, the morpholine moiety can improve the metabolic stability of a drug candidate, leading to a better pharmacokinetic profile.[7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-containing compounds across key therapeutic areas: oncology, infectious diseases (antibacterial and antifungal), and disorders of the central nervous system (CNS). We will explore how subtle modifications to the morpholine scaffold and its appended substituents can dramatically influence biological activity, offering insights for researchers and drug development professionals.

I. The Role of Morpholine in Anticancer Drug Design

The development of novel anticancer agents is a major focus of modern drug discovery, and the morpholine ring has proven to be a valuable component in the design of potent and selective therapeutics.[8] A significant number of approved and experimental anticancer drugs incorporate this heterocycle.[5][8]

Structure-Activity Relationship (SAR) Insights

The morpholine moiety in anticancer agents often serves multiple roles: it can act as a key pharmacophore engaging in crucial interactions with the target protein, or it can function as a scaffold to correctly orient other functional groups.[3][4] Additionally, it frequently enhances the drug-like properties of the molecule.[2]

A common strategy in the design of kinase inhibitors, a major class of anticancer drugs, is the incorporation of a morpholine ring. For instance, in inhibitors of the PI3K/mTOR pathway, the morpholine oxygen can form critical hydrogen bonds with the hinge region of the kinase domain, while the ring itself can establish favorable hydrophobic interactions.[4][6]

Key SAR observations for morpholine-containing anticancer agents include:

  • Substitution on the Morpholine Ring: Substitutions on the carbon atoms of the morpholine ring can influence both potency and selectivity. For example, introducing stereocenters can lead to enantiomers with significantly different biological activities.

  • Nature of the Linker: The way the morpholine ring is connected to the rest of the molecule is crucial. Often, it is attached to an aromatic or heteroaromatic core. The length and flexibility of this linker can impact how the morpholine moiety is presented to the target.

  • Substitution on the Aromatic Core: The nature and position of substituents on the aromatic ring system appended to the morpholine can drastically alter activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its binding affinity.[9]

Comparative Data: Anticancer Activity of Morpholine Derivatives
Compound ClassTargetKey Structural FeaturesRepresentative IC50 ValuesReference(s)
Quinazoline DerivativesA549, MCF-7, SHSY-5Y cell linesMorpholine ring at C6 of the quinazoline core. Varied substitutions on a terminal phenyl ring.6.44 µM to >25 µM[9]
Topoisomerase II InhibitorsMDA-MB-231 breast cancer cell lineN-substituted morpholine derivatives.81.92 µg/mL to >115 µg/mL[10]
Zampanolide AnalogsAntiproliferative activityN-acetyl and N-benzoyl morpholine replacing the tetrahydropyran ring.Nanomolar range[11][12]

This table presents a summary of representative data. For detailed information, please refer to the cited literature.

II. Morpholine in the Fight Against Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. The morpholine scaffold has been successfully incorporated into agents targeting bacteria and fungi.

A. Antibacterial Agents: A New Generation of Morpholine-Containing Drugs

Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a notable example of the successful application of this scaffold in antibacterial drug design. The morpholine moiety in linezolid is crucial for its activity and pharmacokinetic profile.[13]

SAR studies on antibacterial morpholine derivatives have revealed:

  • The N-substituent: The nature of the substituent on the morpholine nitrogen is critical. In many cases, an aryl or heteroaryl group is required for potent activity.

  • The C-5 Substituent (in Oxazolidinone Analogs): Modifications at the C-5 position of the oxazolidinone ring, often linked to the morpholine-containing phenyl ring, have a significant impact on antibacterial potency and spectrum.

  • Alkyl Chain Length: In certain classes of morpholine-based antibacterial agents, the length of an appended alkyl chain can influence the minimum inhibitory concentration (MIC).[14]

Comparative Data: Antibacterial Activity of Morpholine Derivatives
Compound ClassBacterial Strain(s)Key Structural FeaturesRepresentative MIC ValuesReference(s)
Ruthenium-based agentsStaphylococcus aureusMorpholine-modified ruthenium complexes.0.78 µg/mL to 25 µg/mL[15]
Quaternary morpholinium saltsMethicillin-Resistant Staphylococcus aureus (MRSA)N-methyl morpholine with varying alkyl chain lengths.Varies with chain length[14]
Morpholine-containing azolesVarious bacteriaHybrid molecules containing morpholine and azole nuclei.Active against a range of microorganisms[13]

This table presents a summary of representative data. For detailed information, please refer to the cited literature.

B. Antifungal Agents: Targeting Ergosterol Biosynthesis

The morpholine class of agricultural fungicides, such as fenpropimorph, acts by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[16] This dual-targeting mechanism makes it more difficult for fungi to develop resistance. Amorolfine is a clinically used topical antifungal from this class.

Key SAR features for morpholine-based antifungals include:

  • Substitution on the Morpholine Ring: The substitution pattern on the morpholine ring is critical for antifungal activity. For example, in amorolfine, the cis-2,6-dimethyl substitution is important.

  • The N-substituent: A long alkyl chain or a substituted aromatic group on the nitrogen atom is often found in active compounds.

  • Bioisosteric Replacement: Replacing carbon atoms in the morpholine ring with silicon (sila-morpholines) has been shown to produce potent antifungal analogs.

Comparative Data: Antifungal Activity of Morpholine Derivatives
Compound ClassFungal Pathogen(s)Key Structural FeaturesRepresentative IC50/MIC ValuesReference(s)
Sila-morpholine AnalogsCandida albicans, Cryptococcus neoformans, Aspergillus nigerSilicon incorporated into the morpholine ring.IC50 values in the µg/mL range
Morpholine-based SurfactantsCandida albicans, Cryptococcus neoformansQuaternary ammonium compounds and sulfobetaines derived from morpholine.Varies with structure[17]

This table presents a summary of representative data. For detailed information, please refer to the cited literature.

III. Morpholine in Central Nervous System (CNS) Drug Discovery

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable scaffold for CNS-active drugs.[6] A number of FDA-approved CNS drugs contain this moiety, including antidepressants like moclobemide and reboxetine.[6][7][18]

In the context of CNS drugs, the morpholine ring can:

  • Act as a scaffold to correctly position pharmacophoric elements for interaction with receptors or enzymes.[6]

  • Modulate the physicochemical properties of the molecule to achieve the optimal balance of lipophilicity and hydrophilicity required for CNS penetration.[6]

  • Contribute to improved metabolic stability, leading to a longer duration of action.[7]

IV. Experimental Protocols

A. General Synthesis of N-Aryl Morpholine Derivatives

A common method for the synthesis of N-aryl morpholine derivatives involves the nucleophilic substitution reaction between an aryl halide and morpholine.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the desired aryl halide (e.g., a substituted fluoro- or chloro-nitrobenzene) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Morpholine: Add morpholine to the reaction mixture. Often, an excess of morpholine is used to act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration. If the product is soluble, extract it with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or recrystallization.

B. In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Visualizing Structure-Activity Relationships and Workflows

Generalized SAR Principles for Morpholine-Containing Compounds

SAR_Principles cluster_0 Core Scaffold cluster_1 Morpholine Moiety cluster_2 Substituents (R) cluster_3 Biological Activity Core Aromatic/Heteroaromatic Core Morpholine Morpholine Ring Core->Morpholine Linker Substituents Substituents on Core Core->Substituents Activity Potency & Selectivity Morpholine->Activity Enhances PK/PD Substituents->Activity Modulates Binding

Caption: Key components influencing the SAR of morpholine-containing compounds.

Experimental Workflow for SAR Studies

SAR_Workflow A Design of Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Biological Evaluation C->D E Data Analysis (SAR) D->E E->A F Lead Optimization E->F

Caption: A typical iterative workflow for conducting SAR studies.

Conclusion

The morpholine ring continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its ability to engage in key interactions with a wide range of biological targets, have solidified its status as a privileged structure. The comparative analysis of the SAR of morpholine-containing compounds across anticancer, antibacterial, and antifungal applications reveals common themes, such as the importance of the substitution pattern on both the morpholine ring and any appended aromatic systems. A thorough understanding of these SAR principles is essential for the rational design of new and improved therapeutic agents. As drug discovery continues to evolve, the strategic incorporation of the morpholine moiety will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.).
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Retrieved from [Link]

  • Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(42). Retrieved from [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.).
  • Bold, B., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal, 26(72), 17565-17575. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.).
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Retrieved from [Link]

  • Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4 - ResearchGate. (n.d.). Retrieved from [Link]

  • Cignarella, G., et al. (1983). Conformational Effects on the Activity of Drugs. 10. Synthesis, Conformation, and Pharmacological Properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and Their Morpholine Analogues. Journal of Medicinal Chemistry, 26(1), 73-76. Retrieved from [Link]

  • Yurttas, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1032-1039. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 128, 106069. Retrieved from [Link]

  • Singh, S., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(17), 8080-8089. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.).
  • Synthesis of Morpholine‐Based Analogues of (−)‐Zampanolide and Their Biological Activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (n.d.).
  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. (n.d.). Retrieved from [Link]

  • Antifungal Activity of Morpholine and Piperidine Based Surfactants - ResearchGate. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10633-10641. Retrieved from [Link]

  • Antibacterial Effect, ADMET Properties, and Molecular Docking of Morpholine Derivatives with Varying Alkyl Chain Length Against Methicillin Resistant Staphylococcus aureus (MRSA) Isolates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society transactions, 19(3), 788–793. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Synthesized Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Morpholine in Medicinal Chemistry and the Imperative of Structural Integrity

The morpholine ring is a privileged scaffold in modern drug discovery, forming the structural core of numerous approved drugs, including the antibiotic Linezolid and the cancer therapeutic Gefitinib. Its unique physicochemical properties—a stable, six-membered heterocyclic motif containing both an ether and a secondary amine functionality—confer favorable attributes such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules.[1] The synthesis of novel morpholine derivatives is therefore a cornerstone of many pharmaceutical research and development programs.[2][3][4][5]

However, the promise of any newly synthesized compound is wholly dependent on the unambiguous confirmation of its chemical structure. An erroneous structural assignment can invalidate biological data, lead to wasted resources, and derail a research program. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the key spectroscopic techniques used to definitively characterize synthesized morpholine derivatives. It blends theoretical principles with practical, field-proven protocols to ensure both scientific accuracy and experimental reliability.

Part 1: A Comparative Overview of Core Spectroscopic Techniques

The structural elucidation of a novel morpholine derivative is akin to solving a complex puzzle. No single technique provides the complete picture; instead, data from multiple orthogonal methods are integrated to build an unassailable structural proof. The primary tools for this task are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline solids, X-ray Crystallography offers the ultimate, unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule. For morpholine derivatives, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: This technique provides a detailed map of the proton environments within the molecule. For a typical morpholine ring, one expects to see two distinct sets of methylene protons: those adjacent to the oxygen atom (Hα, typically downfield) and those adjacent to the nitrogen atom (Hβ, typically upfield).[6][7]

    • Causality: The electronegative oxygen atom deshields the adjacent protons, shifting their resonance to a higher chemical shift (δ ~3.7 ppm). The nitrogen-adjacent protons are less deshielded (δ ~2.8 ppm).[8] Substituents on the nitrogen or the ring itself will further influence these shifts, providing crucial information about their placement. Spin-spin coupling patterns (e.g., triplets or complex multiplets) reveal the connectivity between adjacent protons.

  • ¹³C NMR Spectroscopy: This method maps the carbon skeleton of the molecule. The morpholine ring itself will typically show two signals, corresponding to the two chemically distinct methylene carbons.[9]

    • Causality: Similar to ¹H NMR, the carbon atoms adjacent to the oxygen (Cα) are deshielded and appear at a higher chemical shift (δ ~67 ppm) compared to those adjacent to the nitrogen (Cβ, δ ~46 ppm).[9][10] The presence and chemical shifts of signals from any substituents provide direct evidence for the complete carbon framework.

Mass Spectrometry (MS): Determining Mass and Formula

MS provides the molecular weight of the synthesized compound, which is a fundamental piece of structural evidence. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, confirming the molecular formula.

  • Causality: The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.[11][12][13] The most intense peak corresponding to the intact molecule is the molecular ion peak (M+), which gives the molecular weight. The fragmentation pattern—the collection of lower mass peaks resulting from the breakup of the molecular ion—can also offer structural clues specific to the morpholine scaffold and its substituents.[11][14][15]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within the molecule.

  • Causality: IR radiation causes the bonds within a molecule to vibrate at specific frequencies. For morpholine derivatives, the most characteristic absorption is the C-O-C stretching vibration of the ether linkage, typically found in the 1115-1085 cm⁻¹ region.[10] Other important vibrations include C-H stretching (~2850-2960 cm⁻¹) and, if a secondary morpholine (N-H), the N-H stretch (~3300-3500 cm⁻¹).[10] The presence or absence of bands corresponding to substituent functional groups (e.g., a C=O stretch for an amide derivative) is critical for structural confirmation.

X-ray Crystallography: The Gold Standard

For compounds that can be grown as single crystals, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement.[16][17] It is considered the definitive method for structure determination.

  • Causality: X-rays are diffracted by the electrons in the crystal lattice, and the resulting diffraction pattern is used to calculate the precise position of every atom in the molecule.[16][17] This technique not only confirms the connectivity but also reveals the molecule's conformation and, for chiral molecules, can determine the absolute configuration.[18][19][20]

Part 2: Integrated Workflow and Data Comparison

A robust structural confirmation strategy relies on the logical integration of these techniques. The workflow below illustrates a typical path from a newly synthesized compound to a fully validated structure.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Hypothesis cluster_3 Definitive Confirmation Compound Synthesized Product LCMS LC-MS Analysis Compound->LCMS Check Purity & MW FTIR FT-IR Spectroscopy Compound->FTIR Identify Func. Groups NMR 1H & 13C NMR Compound->NMR Determine Connectivity Hypothesis Propose Structure LCMS->Hypothesis FTIR->Hypothesis NMR->Hypothesis Xray X-ray Crystallography (if crystalline) Hypothesis->Xray Confirm 3D Structure HRMS HRMS Hypothesis->HRMS Confirm Formula Final Final Xray->Final HRMS->Final Confirmed Structure

Caption: Integrated workflow for the structural confirmation of synthesized compounds.

Comparative Data Summary

The following table objectively compares the performance and utility of each technique in the context of analyzing morpholine derivatives.

Technique Information Provided Sample State Destructive? Key Strengths for Morpholine Derivatives Limitations
¹H / ¹³C NMR Atomic connectivity, chemical environment of H and C, stereochemistrySolutionNoUnambiguously maps the carbon-hydrogen framework; highly sensitive to substitution patterns on the ring.[6][7]Requires relatively pure sample (5-25 mg); can be complex for highly substituted molecules.[21][22]
LC-MS Molecular weight, purity, preliminary fragmentation dataSolutionYesHigh throughput for reaction monitoring; confirms expected molecular weight and purity of the final product.[23][24]Does not provide detailed connectivity; fragmentation can be complex to interpret without standards.
HRMS Exact mass, elemental formulaSolution/SolidYesProvides definitive molecular formula, distinguishing between isobaric compounds.Does not provide structural isomer information.
FT-IR Presence of functional groupsSolid/LiquidNoRapid confirmation of key bonds like C-O-C and substituent groups (e.g., C=O, N-H).[25]Provides limited information on the overall molecular skeleton; spectra can be complex.
X-ray Crystallography 3D atomic arrangement, absolute configuration, bond lengths/anglesSingle CrystalNoThe "gold standard" for unambiguous structure proof; essential for determining absolute stereochemistry.[16][20]Requires a suitable single crystal, which can be difficult or impossible to grow.[18]

Part 3: Field-Proven Experimental Protocols

To ensure trustworthy and reproducible data, the following self-validating protocols are provided for a hypothetical example: 4-(Phenylacetyl)morpholine .

Hypothetical Analyte: 4-(Phenylacetyl)morpholine

  • Expected MW: 205.25 g/mol

  • Expected Formula: C₁₂H₁₅NO₂

Protocol 1: LC-MS Analysis for Purity and Molecular Weight Confirmation
  • Causality: This initial step quickly verifies if the reaction produced a compound of the correct molecular weight and assesses its purity before committing to more time-consuming analyses like NMR.[24]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound into a 2 mL HPLC vial.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution.[26]

    • If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter.

  • Instrumentation & Conditions (Typical):

    • LC System: UHPLC System

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • MS Detector: Single Quadrupole or Q-TOF with Electrospray Ionization (ESI) in positive mode.

    • Scan Range: 50 - 500 m/z

  • Data Interpretation:

    • Examine the UV chromatogram for a single major peak, indicating high purity.

    • Extract the mass spectrum for the major peak. Look for an ion at m/z = 206.26, corresponding to the [M+H]⁺ adduct of the target molecule.

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Causality: This is the core of the structural proof, providing definitive evidence of atomic connectivity. Using a deuterated solvent with a known reference standard (TMS) ensures data accuracy and reproducibility.[27]

  • Sample Preparation:

    • Weigh 10-15 mg of the purified compound directly into a clean, dry NMR tube.[21][28]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[27]

    • Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.[28]

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire spectrum with 16 scans.

    • ¹³C NMR: Acquire spectrum with 1024 scans.

  • Expected Data & Interpretation for 4-(Phenylacetyl)morpholine:

    • ¹H NMR:

      • δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.

      • δ ~3.7 ppm (singlet, 2H): Methylene protons of the acetyl group (-CH₂-Ph).

      • δ ~3.6 ppm (multiplet, 4H): Morpholine protons adjacent to oxygen.

      • δ ~3.4 ppm (multiplet, 4H): Morpholine protons adjacent to the amide nitrogen.

    • ¹³C NMR:

      • δ ~170 ppm: Carbonyl carbon (C=O).

      • δ ~135 ppm, ~129 ppm, ~127 ppm: Carbons of the phenyl ring.

      • δ ~67 ppm: Morpholine carbons adjacent to oxygen.

      • δ ~46 ppm, ~42 ppm: Morpholine carbons adjacent to nitrogen (will be two distinct signals due to amide resonance).

      • δ ~41 ppm: Methylene carbon of the acetyl group (-CH₂-Ph).

Protocol 3: FT-IR Spectroscopy for Functional Group Confirmation
  • Causality: This rapid analysis confirms the presence of the key functional groups (amide carbonyl, ether linkage) expected in the target structure.

  • Sample Preparation (ATR):

    • Place a small, clean spatula tip of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.[29]

  • Expected Data Interpretation:

    • Strong, sharp peak at ~1650 cm⁻¹: Confirms the C=O stretch of the tertiary amide.

    • Strong peak at ~1115 cm⁻¹: Confirms the characteristic C-O-C stretch of the morpholine ring.

    • Peaks at ~3030 cm⁻¹ and ~2800-3000 cm⁻¹: Aromatic and aliphatic C-H stretches, respectively.

Caption: Logical relationship of spectroscopic data confirming the target structure.

Conclusion

The structural confirmation of synthesized morpholine derivatives is a non-negotiable step in the drug discovery and development pipeline. A multi-pronged analytical approach, centered on the strengths of NMR, MS, and IR spectroscopy, provides the necessary layers of evidence for an unambiguous assignment. By understanding the causal relationship between molecular structure and spectral output, and by adhering to robust, self-validating protocols, researchers can ensure the integrity of their synthesized compounds and the reliability of their subsequent biological findings. When available, single-crystal X-ray diffraction serves as the ultimate arbiter, providing the final, incontrovertible proof of structure.

References

  • Le, P. et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available from: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Shimadzu. (2018). Investigation of Synthetic Compounds in Drug Discovery by i-Series and LCMS-2020. Available from: [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]

  • Toth, A., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 27(19), 6249. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Bruker. NMR Sample Preparation. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic and Medicinal Chemistry Letters, 2, 24. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link]

  • Helmchen, G. (1996). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Houben-Weyl.
  • ResearchGate. (2017). (a) Mass spectra of morpholine cation and fragment ions which are... Available from: [Link]

  • Chromatography Online. (2024). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Available from: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

  • Ferreira, D., & Li, X. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available from: [Link]

  • Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Available from: [Link]

  • PubChem. Morpholine. National Institutes of Health. Available from: [Link]

  • Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry, 21(2), 345-347.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

  • ResearchGate. (2024). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

  • American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Available from: [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Perera, S., & Nolvachai, Y. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Molecules, 25(10), 2337. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Amine Protecting Groups: Boc vs. Cbz vs. Fmoc

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly within peptide synthesis and the development of complex pharmaceutical agents, the judicious selection of protecting groups is a critical determinant of success. The ability to selectively shield a reactive functional group, such as an amine, from undesired reactions while other chemical transformations are performed is a foundational principle of modern synthetic chemistry.[1][2][3] Among the extensive arsenal of amine protecting groups, tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) have established themselves as the most prevalent, each possessing a unique profile of reactivity, stability, and application.[1][2]

This guide offers a comprehensive, in-depth comparison of these three pivotal protecting groups. Drawing upon established experimental data and validated protocols, this document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies. We will dissect the mechanisms of protection and deprotection, explore the crucial concept of orthogonality, and present a comparative analysis of their performance across various synthetic scenarios.

The Three Pillars of Amine Protection: A Comparative Overview

Before delving into the mechanistic and experimental intricacies, a high-level comparison provides a strategic overview of each protecting group's core characteristics.

Protecting GroupStructureKey Deprotection ConditionPrimary Application Area
Boc (tert-butyloxycarbonyl)O=C(OC(C)(C)C)N-RStrong Acid (e.g., TFA)[4][5][6]Solid-phase & solution-phase peptide synthesis[]
Cbz (benzyloxycarbonyl)O=C(OCC1=CC=CC=C1)N-RCatalytic Hydrogenolysis[8][9]General organic synthesis, solution-phase peptide synthesis
Fmoc (9-fluorenylmethyloxycarbonyl)O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N-RBase (e.g., Piperidine)[10][11][12]Solid-phase peptide synthesis[12]

The Boc Group: A Stalwart of Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is a workhorse in both solid-phase and solution-phase peptide synthesis, valued for its stability across a broad spectrum of reaction conditions and its clean, acid-catalyzed removal.[4][5]

Mechanism of Protection and Deprotection

Protection: An amine is typically protected as its Boc derivative through a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[13][14][15][16][17] This reaction is often facilitated by a base, such as triethylamine (TEA) or sodium bicarbonate.[5][6][16]

Deprotection: The Boc group is readily cleaved by treatment with strong acids, with trifluoroacetic acid (TFA) being the most common choice.[4][6][18] The mechanism is initiated by protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[4][5][18]

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-R Protonation Protonation (TFA) Boc_Amine->Protonation H+ Carbocation_Formation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation_Formation Cleavage Decarboxylation H2N-R + CO2 Carbocation_Formation->Decarboxylation Spontaneous

Caption: Boc deprotection via acid-catalyzed cleavage.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM)[4]

  • Diisopropylethylamine (DIEA) for neutralization (optional)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add the TFA/DCM solution to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • If necessary, neutralize the resulting amine salt with a solution of DIEA in DCM.[19]

Performance Analysis of Boc

Advantages:

  • Stable to a wide range of non-acidic reagents, including bases and nucleophiles.[13][17]

  • Deprotection is generally clean and results in high yields.

  • The byproducts of deprotection, isobutylene and carbon dioxide, are volatile and easily removed.[18]

Disadvantages:

  • Requires strong acids for removal, which can be detrimental to acid-sensitive functional groups within the substrate.[]

  • The intermediate tert-butyl cation can lead to side reactions, such as the alkylation of sensitive residues like methionine or tryptophan.[17]

The Cbz Group: A Classic Removed by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is one of the pioneering amine protecting groups, and it remains a valuable tool due to its removal under neutral conditions via catalytic hydrogenolysis.[8][20]

Mechanism of Protection and Deprotection

Protection: Amines are typically protected by reacting with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate, under Schotten-Baumann conditions.[8]

Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis, which involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂).[8][9][21] The reaction proceeds via the reductive cleavage of the benzylic C-O bond.[8]

Cbz_Deprotection_Mechanism Cbz_Amine Cbz-NH-R Hydrogenolysis Catalytic Hydrogenolysis Cbz_Amine->Hydrogenolysis H2, Pd/C Products H2N-R + Toluene + CO2 Hydrogenolysis->Products

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection

Materials:

  • Cbz-protected amine (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this cycle is typically repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Performance Analysis of Cbz

Advantages:

  • Stable to both acidic and basic conditions.[8]

  • Deprotection occurs under neutral conditions, which is advantageous for sensitive substrates.

  • Orthogonal to both Boc and Fmoc protecting groups.[5][8][22]

Disadvantages:

  • The catalyst can be pyrophoric and requires careful handling.[23]

  • Not suitable for substrates containing other functional groups that are susceptible to reduction, such as alkynes, alkenes, or some nitro groups.[24]

  • The catalyst can be poisoned by sulfur-containing compounds.

The Fmoc Group: The Linchpin of Modern Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for contemporary solid-phase peptide synthesis (SPPS), primarily due to its facile removal under mild basic conditions.[10][12][][26]

Mechanism of Protection and Deprotection

Protection: Amines are protected using Fmoc-Cl or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[12][26]

Deprotection: The Fmoc group is cleaved by treatment with a secondary amine base, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF).[12][27][28][29] The deprotection proceeds through a β-elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system.[27][29] This leads to the formation of a dibenzofulvene intermediate, which is trapped by the amine base.[27][28]

Fmoc_Deprotection_Mechanism Fmoc_Amine Fmoc-NH-R Base_Abstraction Proton Abstraction Fmoc_Amine->Base_Abstraction Piperidine Elimination β-Elimination Base_Abstraction->Elimination Products H2N-R + Dibenzofulvene Adduct Elimination->Products

Caption: Fmoc deprotection via base-catalyzed β-elimination.

Experimental Protocol: Fmoc Deprotection in SPPS

Materials:

  • Fmoc-protected amino acid bound to a solid support (resin)

  • 20% piperidine in DMF (v/v)[12][19]

Procedure:

  • Swell the resin in DMF.

  • Drain the solvent.

  • Add the 20% piperidine/DMF solution to the resin and agitate for a specified period (e.g., 5-20 minutes).[19]

  • Drain the deprotection solution.

  • Repeat the treatment with the piperidine solution for a shorter duration if necessary.[19]

  • Thoroughly wash the resin with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.

  • The resin is now ready for the subsequent amino acid coupling step.

Performance Analysis of Fmoc

Advantages:

  • Deprotection occurs under very mild basic conditions, preserving acid-labile functionalities.[][26]

  • Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[5][10][][22]

  • The progress of deprotection can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct.[29]

Disadvantages:

  • The dibenzofulvene byproduct can undergo side reactions if not efficiently scavenged by the amine base.[27]

  • The Fmoc group can be prematurely cleaved by some nucleophilic reagents.

Orthogonality in Practice: A Strategic Workflow

The true synthetic power of these protecting groups is unleashed when they are used in combination, enabling the selective deprotection of one amine in the presence of others.[1][9][22][30] This principle of orthogonality is fundamental to the synthesis of complex molecules.[3][][22]

Orthogonal_Deprotection_Workflow Start Molecule with Boc, Cbz, and Fmoc protected amines Fmoc_Removal Treat with 20% Piperidine/DMF Start->Fmoc_Removal Cbz_Removal Treat with H2, Pd/C Start->Cbz_Removal Boc_Removal Treat with TFA Start->Boc_Removal Product_Fmoc_Removed Fmoc group selectively removed Fmoc_Removal->Product_Fmoc_Removed Product_Cbz_Removed Cbz group selectively removed Cbz_Removal->Product_Cbz_Removed Product_Boc_Removed Boc group selectively removed Boc_Removal->Product_Boc_Removed

Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.

Quantitative Comparison of Efficacy

While the qualitative differences are stark, a quantitative comparison further illuminates the practical considerations for choosing a protecting group. The following table summarizes typical performance metrics.

ParameterBocCbzFmoc
Typical Deprotection Time 30 - 120 minutes1 - 16 hours[21]5 - 20 minutes[19]
Typical Yields >95%>90%>98% (in SPPS)
Reagent Cost Low to moderateModerate (catalyst can be expensive)High
Safety Concerns Corrosive strong acid (TFA)Flammable H₂ gas, pyrophoric catalystPiperidine is toxic

Conclusion: A Strategic Selection for Synthetic Success

The choice between Boc, Cbz, and Fmoc is a strategic decision that profoundly influences the design and outcome of a synthetic endeavor.

  • Boc remains a robust and cost-effective option for a wide range of applications, particularly when the substrate can tolerate strong acidic conditions.[5]

  • Cbz provides a valuable orthogonal protection strategy with its removal under neutral conditions, making it ideal for substrates sensitive to both acids and bases, provided they are compatible with catalytic hydrogenation.[8][9]

  • Fmoc is the undisputed standard for modern solid-phase peptide synthesis, facilitating the efficient and automated construction of complex peptides under mild conditions.[10][12][]

A thorough understanding of the distinct chemical properties, experimental nuances, and orthogonality of these protecting groups empowers chemists to devise more elegant, efficient, and successful synthetic routes, thereby accelerating innovation in chemical research and drug discovery.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Journal of Chemical Research. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • SlidePlayer. 10_Protecting groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • National Institutes of Health. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]

Sources

The Morpholine Scaffold: A Privileged Structure in the Fight Against Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's presents a profound challenge to modern medicine. The complex and multifactorial nature of these disorders necessitates the exploration of novel therapeutic strategies. Among the promising avenues of research, the morpholine scaffold has emerged as a "privileged structure" in medicinal chemistry. This guide provides an in-depth, comparative analysis of the biological activity of morpholine derivatives in neurodegenerative diseases, grounded in experimental data and mechanistic insights.

The Ascendancy of the Morpholine Moiety in Neurotherapeutics

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers a unique combination of physicochemical properties that make it particularly well-suited for targeting the central nervous system (CNS).[1][2][3][4] Its inherent polarity, conferred by the oxygen atom, enhances aqueous solubility, a crucial factor for drug formulation and bioavailability.[5] Simultaneously, the nitrogen atom provides a versatile point for chemical modification, allowing for the fine-tuning of lipophilicity to optimize blood-brain barrier (BBB) penetration.[1][2] This delicate balance of hydrophilic and lipophilic character is a key advantage of the morpholine scaffold over other heterocyclic systems in the design of CNS-active drugs.[1]

Furthermore, the morpholine ring is metabolically robust and can contribute to favorable pharmacokinetic profiles, reducing the likelihood of rapid degradation and enhancing in vivo efficacy.[2][5] From a pharmacodynamic perspective, the oxygen and nitrogen atoms can participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of target enzymes and receptors, contributing to potent and selective inhibition.[2]

Multi-Targeting Strategy: A Hallmark of Morpholine Derivatives

A significant advantage of many morpholine derivatives is their ability to engage with multiple pathological pathways simultaneously, a concept known as multi-target-directed ligand (MTDL) design.[6] This is particularly relevant for neurodegenerative diseases, which are characterized by a cascade of interconnected detrimental events.

Inhibition of Key Enzymes in Neurodegeneration

Morpholine derivatives have demonstrated potent inhibitory activity against several enzymes that play a central role in the progression of neurodegenerative diseases.

  • Cholinesterases (AChE and BuChE): The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[6][7] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a cornerstone of current symptomatic treatment.[6] Numerous studies have shown that morpholine-containing compounds can effectively inhibit both AChE and BuChE.[1][6]

  • Monoamine Oxidases (MAO-A and MAO-B): Monoamine oxidases are involved in the metabolism of neurotransmitters like dopamine and serotonin.[1][6] MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[1][8] Morpholine-based chalcones have emerged as potent and selective MAO-B inhibitors.[6]

  • β-Secretase (BACE1): The amyloid cascade hypothesis of Alzheimer's disease centers on the production and aggregation of amyloid-beta (Aβ) peptides.[2] β-secretase (BACE1) is a key enzyme in the generation of Aβ.[2] Morpholine-containing compounds have been designed to inhibit BACE1, thereby reducing the production of neurotoxic Aβ peptides.[2]

Comparative Efficacy of Morpholine Derivatives: A Data-Driven Analysis

The true measure of a therapeutic scaffold lies in the quantitative assessment of its biological activity. The following tables summarize the inhibitory potency of various morpholine derivatives against key enzymatic targets in neurodegenerative diseases, providing a basis for objective comparison.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
Morpholine-based Chalcones MO1MAO-B0.030--[6]
MO5AChE6.1--[6]
MO7MAO-A7.1--[6]
MO9AChE12.01--[6]
Quinoline-Morpholine Hybrids 11gAChE1.94Galantamine1.28[7]
11gBuChE28.37--[7]

Signaling Pathways Modulated by Morpholine Derivatives

The neuroprotective effects of morpholine derivatives extend beyond simple enzyme inhibition. They have been shown to modulate critical intracellular signaling pathways that are dysregulated in neurodegenerative diseases.

One of the most important of these is the PI3K/Akt/GSK-3β pathway . This pathway plays a crucial role in promoting cell survival, neuronal plasticity, and reducing apoptosis.[9][10][11] In neurodegenerative conditions, this pathway is often suppressed, while the activity of Glycogen Synthase Kinase 3β (GSK-3β) is aberrantly high, contributing to tau hyperphosphorylation (a hallmark of Alzheimer's disease) and neuronal death.[10][11][12] Several studies suggest that neuroprotective compounds can activate the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK-3β and thereby promoting neuronal survival.[9][13][14]

Below is a diagram illustrating the central role of the PI3K/Akt/GSK-3β signaling pathway in neuronal survival and how it is impacted in neurodegeneration.

PI3K_Akt_GSK3b_Pathway cluster_pip GrowthFactor Neurotrophic Factors (e.g., BDNF) Receptor Receptor Tyrosine Kinase (e.g., TrkB) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Inhibits by Phosphorylation CellSurvival Cell Survival Neuronal Plasticity Akt->CellSurvival Promotes GSK3b_inactive p-GSK-3β (Inactive) Tau Tau GSK3b_active->Tau Phosphorylates Apoptosis Apoptosis GSK3b_active->Apoptosis Promotes HyperphosphorylatedTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->HyperphosphorylatedTau Neurodegeneration Neurodegeneration HyperphosphorylatedTau->Neurodegeneration Apoptosis->Neurodegeneration Morpholine Neuroprotective Morpholine Derivatives Morpholine->Akt May Activate

Caption: The PI3K/Akt/GSK-3β signaling pathway in neuronal health and disease.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are standardized, step-by-step methodologies for key in vitro experiments used to assess the biological activity of morpholine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[15][16][17][18]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Workflow Diagram:

Ellman_Method_Workflow Start Start PrepareReagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Test Compound dilutions Start->PrepareReagents PlateSetup Plate Setup (96-well): - Blanks - Controls (enzyme + substrate) - Test wells (enzyme + substrate + inhibitor) PrepareReagents->PlateSetup Incubate Pre-incubate enzyme with inhibitor PlateSetup->Incubate AddSubstrate Initiate reaction by adding ATCI Incubate->AddSubstrate Measure Measure absorbance at 412 nm (kinetic or endpoint) AddSubstrate->Measure Analyze Calculate % inhibition and IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare serial dilutions of the morpholine derivative (test compound) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add phosphate buffer, AChE solution, and DTNB solution.

    • Add the test compound solution to the test wells and the corresponding solvent to the control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B isoforms.[1][8][19][20][21]

Principle: MAO enzymes catalyze the oxidative deamination of monoamines. A common method involves using a non-selective substrate like kynuramine, which is converted to 4-hydroxyquinoline. The disappearance of the substrate or the appearance of the product can be monitored, often by fluorescence or LC-MS/MS. Alternatively, a coupled-enzyme assay can be used where the hydrogen peroxide produced during the MAO reaction is used to generate a fluorescent or colorimetric signal.

Step-by-Step Protocol (Fluorimetric Method):

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare a solution of a suitable substrate (e.g., p-tyramine).

    • Prepare a solution of a detection reagent that reacts with H2O2 (e.g., a dye reagent with horseradish peroxidase).

    • Prepare serial dilutions of the morpholine derivative and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure (96-well plate format):

    • Add the MAO-A or MAO-B enzyme solution to the respective wells.

    • Add the test compound dilutions or positive controls to the wells.

    • Incubate for a defined period to allow for inhibitor-enzyme interaction.

    • Prepare a working reagent containing the substrate and the detection reagents.

    • Add the working reagent to all wells to start the reaction.

    • Incubate the plate in the dark at a controlled temperature.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 values as described for the AChE assay.

β-Secretase (BACE1) Inhibition Assay

This assay is crucial for identifying compounds that can reduce the production of amyloid-beta.[22][23][24][25][26]

Principle: A common method is a Fluorescence Resonance Energy Transfer (FRET) assay. A synthetic peptide substrate containing the BACE1 cleavage site is labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Protocol (FRET Assay):

  • Reagent Preparation:

    • Prepare a BACE1 assay buffer (typically an acidic buffer, e.g., sodium acetate, pH 4.5).

    • Prepare a solution of recombinant human BACE1 enzyme.

    • Prepare a solution of the FRET peptide substrate.

    • Prepare serial dilutions of the morpholine derivative and a known BACE1 inhibitor as a positive control.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, BACE1 enzyme, and test compound/control to the wells.

    • Incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis:

    • Correct for background fluorescence.

    • Calculate the percentage of inhibition based on the fluorescence signal in the presence of the inhibitor compared to the control.

    • Determine the IC50 values.

Conclusion and Future Directions

The morpholine scaffold represents a highly versatile and promising platform for the development of novel therapeutics for neurodegenerative diseases. Its favorable physicochemical properties, metabolic stability, and ability to be incorporated into multi-target-directed ligands make it an attractive starting point for medicinal chemists. The data clearly demonstrate the potential of morpholine derivatives to potently inhibit key enzymes involved in the pathogenesis of Alzheimer's and Parkinson's diseases.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, in vivo studies in relevant animal models of neurodegeneration are crucial to validate the therapeutic potential of these promising molecules and to assess their pharmacokinetic and pharmacodynamic properties in a physiological context.[27][28][29][30][31] The continued exploration of the morpholine scaffold holds significant promise for the development of next-generation disease-modifying therapies for these devastating neurological disorders.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. National Center for Biotechnology Information. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1. Journal of Biological Chemistry. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. National Center for Biotechnology Information. [Link]

  • Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint. MDPI. [Link]

  • GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration. National Center for Biotechnology Information. [Link]

  • Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • The major signaling pathways involved in the neuroprotective effects of ligans against depression and cerebral damage. ResearchGate. [Link]

  • Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. National Center for Biotechnology Information. [Link]

  • Molecular mechanism of PI3K/AKT/GSK-3 signalling pathway in neuronal... ResearchGate. [Link]

  • Animal Models of Parkinson's Disease: A Gateway to Therapeutics? National Center for Biotechnology Information. [Link]

  • Schematic representation of PI3K/AKT/GSK-3β signaling pathway in... ResearchGate. [Link]

  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. MDPI. [Link]

  • Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. National Center for Biotechnology Information. [Link]

  • Main signaling pathways that mediate the neurotrophic effects of various polyphenols. ResearchGate. [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. BMC. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Assessment of Ameliorative Effects of Choline on Neurodegeneration in Aluminium Chloride Induced – Alzheimer's Disease Rat Model. Journal of Chemical Health Risks. [Link]

Sources

A Comparative Guide to the Synthesis of N-Alkylmorpholines: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its N-alkylated derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1][2][3] The morpholine ring, with its dual amine and ether functionalities, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a "privileged structure" in drug design.[3] Consequently, the efficient and high-yielding synthesis of N-alkylmorpholines is a critical endeavor for researchers in drug development and fine chemical production.

This guide provides an in-depth comparison of the primary synthetic routes to N-alkylmorpholines. We will move beyond a simple recitation of methods to analyze the underlying mechanisms, evaluate performance based on experimental data, and provide practical, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy based on yield, substrate scope, scalability, and environmental impact.

Core Synthetic Strategies: A Mechanistic Overview

The N-alkylation of morpholine can be achieved through several distinct chemical transformations. The choice of method is often dictated by the nature of the desired alkyl group (primary, secondary, aryl), the required scale, and the availability of starting materials. We will focus on four principal routes: Reductive Amination, Classical N-Alkylation, Catalytic N-Alkylation with Alcohols, and Palladium-Catalyzed Cross-Coupling.

G cluster_0 Starting Materials cluster_1 Synthetic Routes Morpholine Morpholine ReductiveAmination Reductive Amination Morpholine->ReductiveAmination BorrowingHydrogen N-Alkylation with Alcohols (Borrowing Hydrogen) Morpholine->BorrowingHydrogen ClassicalAlkylation Classical N-Alkylation Morpholine->ClassicalAlkylation BuchwaldHartwig Buchwald-Hartwig (N-Arylation) Morpholine->BuchwaldHartwig Aldehyde Aldehyde / Ketone Aldehyde->ReductiveAmination Alcohol Alcohol Alcohol->BorrowingHydrogen AlkylHalide Alkyl Halide AlkylHalide->ClassicalAlkylation ArylHalide Aryl Halide ArylHalide->BuchwaldHartwig Product N-Alkylmorpholine ReductiveAmination->Product BorrowingHydrogen->Product ClassicalAlkylation->Product BuchwaldHartwig->Product N-Aryl-morpholine caption Fig. 1: Overview of major synthetic routes to N-substituted morpholines. G cluster_0 Catalytic Cycle A [M]-H (Catalyst-Hydride) G [M] (Catalyst) A->G -2H (to Iminium) B RCH2OH (Alcohol) C RCHO (Aldehyde) B->C -2H (to [M]) E Iminium Ion C->E + Morpholine -H2O D Morpholine D->E F N-Alkylmorpholine E->F +2H (from [M]-H) G->A +2H (from Alcohol) H H2O caption Fig. 2: Simplified 'Borrowing Hydrogen' mechanism for N-alkylation.

Caption: Fig. 2: Simplified 'Borrowing Hydrogen' mechanism for N-alkylation.

Yield & Scope: This method can be exceptionally high-yielding, particularly for the synthesis of N-methylmorpholine. Using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction, the N-methylation of morpholine with methanol achieved a 95.3% conversion with 93.8% selectivity. [4][5]The reaction is also effective for other low-carbon primary alcohols like ethanol and 1-propanol. [4][5]However, the efficiency declines with increasing carbon chain length and steric hindrance; secondary alcohols like isopropanol show significantly lower conversion and selectivity. [4][5]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds between an aryl halide (or pseudohalide) and an amine. [6][7]While traditionally used for N-arylation, it represents a critical route for synthesizing N-arylmorpholines, a common motif in pharmaceuticals.

Mechanism & Causality: This reaction is a cross-coupling process mediated by a palladium catalyst, typically supported by sterically hindered phosphine ligands. The choice of ligand is crucial and has evolved through several "generations" to improve reaction rates, yields, and substrate scope. [6][8]The catalytic cycle involves:

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) complex, and a base removes the N-H proton.

  • Reductive Elimination: The N-arylmorpholine product is formed, regenerating the Pd(0) catalyst.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) ArX Ar-X AmineComplex [L-Pd(II)(Ar)(Morph)]+X- OxAdd->AmineComplex + Morpholine Morph Morpholine AmidoComplex L-Pd(II)(Ar)(Morpholide) AmineComplex->AmidoComplex + Base - Base-H+ X- AmidoComplex->Pd0 Reductive Elimination Product Ar-Morpholine AmidoComplex->Product Base Base BaseH Base-H+ X- caption Fig. 3: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Caption: Fig. 3: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Yield & Scope: This method provides good to excellent yields (60-88%) for the coupling of morpholine with a variety of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. [9]The development of advanced ligands allows for the coupling of even challenging substrates like aryl chlorides under relatively mild conditions. [8]Its main limitation is its general restriction to sp²-hybridized carbon (aryl/vinyl) electrophiles, making it unsuitable for creating typical N-alkyl bonds from alkyl halides.

Alternative and Greener Alkylating Agents

Concerns over the toxicity and waste generated by traditional alkylating agents like alkyl halides have spurred research into more environmentally benign alternatives.

  • Dimethyl Carbonate (DMC): DMC is a non-toxic, green methylating agent. [10]The synthesis of N-methylmorpholine from morpholine and DMC can achieve yields as high as 83% under optimized autoclave conditions. The byproducts are methanol and carbon dioxide, which are far less problematic than the salts generated from alkyl halides. [10]* Ethylene Sulfate: For the synthesis of the morpholine ring itself from 1,2-amino alcohols, ethylene sulfate has emerged as a superior reagent. It allows for a simple, high-yielding (often >80-90%), one or two-step redox-neutral protocol that avoids harsh reagents like chloroacetyl chloride and strong reducing agents. [1][11][12]This method is particularly notable for its selective monoalkylation of primary amines. [11]

Comparative Data Summary

Synthetic RouteStarting MaterialsKey Reagents / CatalystTypical ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Reductive Amination Morpholine, Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNRoom Temp, 1-24 h70 - 95%High versatility, broad substrate scope, mild conditions. [13]Stoichiometric reductant waste, potential for by-products. [4]
N-Alkylation with Alcohols Morpholine, Primary AlcoholCuO-NiO/γ-Al₂O₃, Ru or Ir complexes140 - 220°C (gas phase)75 - 94%Atom-economical, water is the only byproduct, high yield for small alcohols. [4][5]High temperatures, limited to primary/less hindered alcohols. [5]
Buchwald-Hartwig Amination Morpholine, Aryl HalidePd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, SPhos)80 - 110°C, 12-24 h60 - 88%Premier method for N-arylation, excellent functional group tolerance. [6][9]Expensive catalysts/ligands, generally not for N-alkylation.
N-Alkylation with DMC Morpholine, Dimethyl CarbonateAutoclave (self-catalyzed)160 - 180°C, 6 h~83%Green reagent, non-toxic, minimal waste. [10]Requires high temperature/pressure (autoclave).
Classical N-Alkylation Morpholine, Alkyl HalideBase (e.g., K₂CO₃)Room Temp to RefluxVariable (often moderate)Simple setup, inexpensive reagents. [14]Generates salt waste, risk of over-alkylation, toxic reagents. [10]

Detailed Experimental Protocols

Protocol 1: High-Yield N-Methylation of Morpholine via Catalytic Alcohol Alkylation

Adapted from Chen et al., Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. [4][5] This protocol describes a continuous gas-solid phase reaction optimized for high throughput and yield, suitable for industrial application.

Materials:

  • Morpholine

  • Methanol

  • CuO–NiO/γ–Al₂O₃ catalyst

  • Fixed-bed reactor system

  • High-pressure liquid pump

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the CuO–NiO/γ–Al₂O₃ catalyst. Activate the catalyst under a hydrogen stream at 513 K (240 °C) for 6 hours prior to reaction.

  • Reaction Setup: Set the reactor temperature to 220 °C and the pressure to 0.9 MPa.

  • Reagent Feed: Prepare a feed mixture of methanol and morpholine at a 3:1 molar ratio.

  • Reaction Execution: Pump the methanol/morpholine mixture into the reactor at a liquid hourly space velocity (LHSV) of 0.15 h⁻¹.

  • Product Collection & Analysis: The reaction effluent is cooled and collected. The conversion of morpholine and selectivity to N-methylmorpholine are determined by GC analysis.

  • Expected Outcome: Under these optimized conditions, a morpholine conversion of 95.3% and a selectivity to N-methylmorpholine of 93.8% can be expected. [4][5]

Protocol 2: Synthesis of N-(4-methoxyphenyl)morpholine via Buchwald-Hartwig Amination

Representative protocol based on general principles of Buchwald-Hartwig amination. [6][8][9] Materials:

  • 4-Bromoanisole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or similar inert atmosphere reaction vessel

Procedure:

  • Vessel Preparation: Add 4-bromoanisole (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos ligand (0.02 mmol) to an oven-dried Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add Pd₂(dba)₃ (0.01 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) to the flask under the inert atmosphere.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-(4-methoxyphenyl)morpholine product.

Conclusion and Future Outlook

The synthesis of N-alkylmorpholines is a mature field with a diverse toolkit of reliable methods. For general-purpose, versatile synthesis of a wide range of derivatives, reductive amination remains the laboratory standard due to its mild conditions and broad scope. For industrial-scale production of simple, short-chain N-alkylmorpholines, catalytic N-alkylation with alcohols offers an exceptionally high-yield and green alternative that minimizes waste. [4][5]The Buchwald-Hartwig amination is unparalleled for the specific, high-value synthesis of N-arylmorpholines, a critical transformation in pharmaceutical chemistry. [6][9] The future of N-alkylmorpholine synthesis will likely focus on further enhancing sustainability. This includes the development of catalysts based on earth-abundant metals to replace palladium, the expansion of the "borrowing hydrogen" concept to more complex alcohols, and the use of novel, bio-based alkylating agents. As the demand for structurally complex and functionally optimized morpholine-containing molecules grows, the continued innovation in these synthetic routes will be paramount.

References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Journal of Radioanalytical and Nuclear Chemistry.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Akadémiai Kiadó.
  • BenchChem. (2025).
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021).
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis of N-substituted morpholine nucleoside deriv
  • Buchwald–Hartwig amin
  • A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives.
  • Overview on the Synthesis of Morpholine and Its N-Alkyl Deriv
  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Zhu, M., et al.
  • Morpholines. Synthesis and Biological Activity. (2013).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Side-by-side comparison of synthesis routes for morpholine-based compounds. (2025). BenchChem.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Representative morpholine ring formation reactions.
  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-morpholin-2-ylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guidance is risk mitigation. Given the known hazards of related chemical classes, a conservative approach to handling and disposal is warranted. Carbamate-containing compounds can exhibit a range of toxicities, and morpholine derivatives are often associated with corrosive and irritant properties. Therefore, treating tert-butyl 2-morpholin-2-ylethylcarbamate with a high degree of caution is essential.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance. Similar carbamate derivatives are known to cause skin and eye irritation, and some can be harmful if ingested or inhaled. The morpholine moiety can also contribute to corrosive properties.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

  • Toxicity: Harmful if swallowed.[2]

Personal Protective Equipment (PPE) Protocol:

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye damage.
Hands Nitrile or other chemically resistant glovesTo prevent skin contact, which can lead to irritation or absorption of the chemical.
Body A lab coat or chemical-resistant apronTo protect the skin on the body from accidental spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To minimize the inhalation of potentially harmful dust particles.
II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) has specific land disposal restrictions for carbamate wastes, often mandating treatment via incineration to ensure complete destruction.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled hazardous waste container for "this compound and related materials."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.

  • This waste stream includes:

    • Expired or unused this compound.

    • Contaminated materials such as weigh boats, pipette tips, and gloves.

    • Residue from cleaning contaminated glassware.

Step 2: Containerization

  • Use a chemically compatible and sealable container . A high-density polyethylene (HDPE) container is a suitable choice.

  • Ensure the container is in good condition with no leaks or cracks.

  • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be cool, dry, and well-ventilated .

  • Store away from incompatible materials , such as strong oxidizing agents and strong acids, to prevent accidental reactions.[1]

Step 4: Final Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The recommended method of disposal for carbamate waste is incineration at a permitted hazardous waste facility. This ensures the complete destruction of the compound, preventing its release into the environment.

  • Provide the disposal facility with all available information on the chemical, including its name, CAS number, and any known or suspected hazards.

III. Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate the immediate area and alert nearby personnel.

  • Ensure proper ventilation to disperse any dust.

  • Don the appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using a chemical absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS office.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

  • DC Fine Chemicals. Safety Data Sheet: tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]

  • PubChem. tert-Butyl (2-morpholin-2-ylethyl)carbamate. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-morpholin-2-ylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Tert-butyl 2-morpholin-2-ylethylcarbamate (CAS No. 1032507-63-3). As a trusted partner in your research, our commitment extends beyond supplying materials to ensuring you can work with them safely and effectively. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to maintain the highest standards of laboratory safety.

Hazard Assessment: A Precautionary Approach

A thorough review of safety literature reveals a lack of specific, published hazard data for this compound itself. In such situations, best laboratory practice dictates a conservative approach, treating the compound as potentially hazardous based on the toxicological profiles of structurally similar molecules.

Analogous compounds containing carbamate and piperidine or aminoethyl functionalities exhibit a range of hazards, including:

  • Skin Irritation/Corrosion: Some analogs are classified as skin irritants or capable of causing severe skin burns.[1][2][3]

  • Serious Eye Damage: A significant risk associated with similar structures is the potential for serious, irreversible eye damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4][5]

  • Harmful if Swallowed: Oral toxicity is a concern with several related molecules.[4][5][6][7]

Therefore, the personal protective equipment (PPE) and handling protocols outlined below are based on this precautionary principle, ensuring a robust defense against these potential hazards.

The Core Ensemble: Mandatory Personal Protective Equipment

A multi-layered PPE strategy is essential to minimize all routes of potential exposure. The following ensemble is mandatory for all personnel handling this compound.

Eye and Face Protection

This is the most critical layer of defense. The potential for serious eye damage from related compounds necessitates stringent protection.[1][4]

  • Primary Protection: At a minimum, chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[8] These provide a seal around the eyes, offering protection from splashes, dust, and vapors.

  • Secondary Protection: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., dissolution in a vortexer), a full-face shield must be worn over the safety goggles.

Hand Protection

Skin contact is a primary route of exposure, with analogs showing potential for irritation or burns.[2][3]

  • Glove Selection: Nitrile rubber gloves are the recommended primary choice for incidental splash protection.[7] Nitrile offers good resistance to a range of chemicals and provides excellent dexterity.[9]

  • Protocol for Use:

    • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Don gloves over clean, dry hands. Ensure the cuff of the glove extends over the cuff of your laboratory coat sleeve.

    • Doffing: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[5] Never reuse disposable gloves.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]

For prolonged handling or immersion, consult the glove manufacturer's specific chemical resistance data.

Body Protection

To prevent contamination of personal clothing and skin, appropriate body protection is required.

  • Laboratory Coat: A standard, buttoned lab coat must be worn at all times.

  • Chemical-Resistant Apron: When handling stock solutions or larger quantities where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[7]

Respiratory Protection

While the compound is a solid, the generation of dust or aerosols during handling poses an inhalation risk.[1][4]

  • Engineering Controls: All handling of the solid compound (e.g., weighing, transferring) and any work with its solutions must be performed within a certified chemical fume hood to minimize airborne concentrations.[3][5]

  • Respiratory Masks: If a fume hood is not available or if engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator with appropriate particulate filters is required.

PPE CategoryItem SpecificationRationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN166)Protects against dust, splashes, and potential for serious eye damage.[1][2][3]
Full Face Shield (worn over goggles)Required for large quantities or high-splash-risk procedures.
Hand Nitrile Rubber GlovesProvides primary barrier against skin contact and absorption.[7][9]
Body Full-Length Laboratory CoatPrevents contamination of skin and personal clothing.[7]
Chemical-Resistant ApronAdditional protection against splashes during bulk handling.
Respiratory Chemical Fume Hood (Primary)Prevents inhalation of dusts and aerosols.[1][10]
NIOSH-Approved Respirator (Secondary)Required if engineering controls are inadequate or unavailable.

Procedural Integrity: Safe Handling Workflow

Adherence to a systematic workflow is critical for safety. This process integrates the use of PPE at every stage, creating a self-validating system of protection.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Area Setup Verify fume hood function. Gather all materials. B 2. Don PPE Lab coat, goggles, nitrile gloves. A->B C 3. Weighing Weigh solid compound. Minimize dust generation. B->C D 4. Transfer & Dissolution Add solid to solvent. Cap container before mixing. C->D E 5. Decontamination Wipe down work surfaces. Clean equipment. D->E F 6. Waste Disposal Dispose of contaminated items in hazardous waste. E->F G 7. Doff PPE Remove gloves, coat, goggles. Wash hands thoroughly. F->G

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Area Preparation: Confirm that the chemical fume hood is operational.[5] Ensure an eyewash station and safety shower are accessible.[2][3] Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Before handling the chemical, don the core PPE: a buttoned lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing (Inside Fume Hood): Carefully weigh the required amount of solid this compound. Use a weigh boat or paper. Avoid creating dust clouds.[8]

  • Transfer and Dissolution (Inside Fume Hood): Transfer the solid to the appropriate vessel. Add solvent slowly to avoid splashing. Securely cap the vessel before any agitation or mixing.

  • Decontamination: After handling is complete, decontaminate the work area and any used equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including used gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container according to your institution's guidelines.[2]

  • Doff PPE and Hand Washing: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last using the proper technique. Immediately wash hands thoroughly with soap and water for at least 20 seconds.[1]

Spill and Exposure Management

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]

  • Inhalation: Relocate the individual to fresh air immediately.[10] If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][10] If the person is conscious, rinse their mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

References

  • SAFETY DATA SHEET - Di-tert-butyl peroxide. Gelest.[Link]

  • tert-Butyl (2-morpholin-2-ylethyl)carbamate | C11H22N2O3. PubChem.[Link]

  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. DC Fine Chemicals.[Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.[Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific.[Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Austin.[Link]

  • Gloves Chemical Resistance Chart. Gloves By Web.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-morpholin-2-ylethylcarbamate
Reactant of Route 2
Tert-butyl 2-morpholin-2-ylethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.